Kopsinine
説明
Structure
3D Structure
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19+,20+,21+/m0/s1 |
InChIキー |
IYLRRIUNGGQRTN-NWRWZVFGSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 |
正規SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 |
同義語 |
kopsinine kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome |
製品の起源 |
United States |
Foundational & Exploratory
Kopsinine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the indole alkaloid kopsinine, focusing on its natural origins and the methodologies for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a prominent member of the aspidofractinine-type indole alkaloids.[1] It is predominantly found within the plant kingdom, specifically in species belonging to the Apocynaceae family, commonly known as the dogbane family. The primary genus recognized as a rich source of this compound and its structural analogs is Kopsia .[2][3]
Plants of the Kopsia genus are mainly shrubs and trees distributed throughout Southeast Asia, China, India, and Australia.[2][3] These plants have a history of use in traditional medicine, for instance, Kopsia officinalis has been used in Chinese folk medicine to treat conditions like rheumatoid arthritis and pharyngitis.[3]
A summary of plant species reported to contain this compound is presented in the table below.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Kopsia arborea | Apocynaceae | Twig and Stem Bark | [3] |
| Kopsia dasyrachis | Apocynaceae | Stem | [3] |
| Kopsia fruticosa | Apocynaceae | Stem Bark | [3] |
| Kopsia grandifolia | Apocynaceae | Stem Bark | [3] |
| Kopsia jasminiflora | Apocynaceae | Stem Bark | [3] |
| Kopsia longiflora | Apocynaceae | Bark and Leaves | [4] |
| Kopsia officinalis | Apocynaceae | Not specified | [5] |
| Kopsia singapurensis | Apocynaceae | Leaf and Stem Bark | [1] |
| Hunteria zeylanica | Apocynaceae | Not specified | [5] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The general workflow is designed to separate the alkaloid from a complex mixture of other plant secondary metabolites.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from plant material.
Detailed Experimental Protocols
The following sections provide a more detailed description of the key steps in the isolation and purification of this compound.
The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent to liberate the alkaloids.
-
Protocol:
-
Air-dry the plant material (e.g., stem bark of Kopsia arborea) and grind it into a fine powder.
-
Macerate the powdered material with methanol (MeOH) at room temperature for an extended period (e.g., 48-72 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
This crucial step separates the basic alkaloids, including this compound, from neutral and acidic compounds present in the crude extract.
-
Protocol:
-
Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 10% acetic acid or a dilute strong acid).
-
Perform a liquid-liquid extraction of this acidic solution with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-alkaloidal components. Discard the organic phase.
-
Basify the remaining aqueous phase with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10.
-
Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the dried organic extract in vacuo to yield the crude alkaloid fraction.
-
The crude alkaloid fraction is a complex mixture of different alkaloids. Therefore, chromatographic techniques are employed for the separation and purification of this compound.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (SiO2) is commonly used.
-
Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate (EtOAc), with the proportion of EtOAc gradually increased. For instance, a gradient from 100% Hexane to 100% EtOAc can be used.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
For further purification of fractions obtained from column chromatography, pTLC can be utilized.
-
Stationary Phase: Silica gel coated plates.
-
Mobile Phase: A solvent system that provides good separation on analytical TLC is used, for example, a mixture of ethyl acetate and hexane (e.g., 30% EtOAc in hexanes).[6]
-
Visualization and Extraction: The bands corresponding to this compound are visualized under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.
-
-
Purification on Basic Alumina:
-
In some cases, particularly during synthetic procedures which may have acidic contaminants, purification on basic alumina (Al2O3) has been found to be effective.[6]
-
Characterization of this compound
Following purification, the identity and purity of this compound are confirmed using various analytical techniques.
| Analytical Technique | Purpose | Key Observations |
| UV Spectroscopy | Provides information about the chromophore. | This compound exhibits absorption maxima around 212, 245, and 295 nm.[2] |
| IR Spectroscopy | Identifies functional groups. | Shows peaks corresponding to NH and ester (C=O) functional groups.[2] |
| Mass Spectrometry (MS) | Determines the molecular weight and formula. | The molecular ion peak is observed at m/z 368, corresponding to the molecular formula C22H28N2O3.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the detailed molecular structure. | Provides characteristic chemical shifts and coupling constants for the protons and carbons in the this compound molecule. |
A summary of the analytical techniques used for the characterization of organic compounds, including alkaloids like this compound, is provided below.
References
- 1. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
The Kopsinine Enigma: Unraveling the Biosynthetic Blueprint in Kopsia Species
A deep dive into the molecular architecture of kopsinine, a prominent monoterpene indole alkaloid from the Kopsia genus, reveals a biosynthetic pathway that, while not fully elucidated in its entirety, can be largely inferred from the well-established pathways of related compounds. This technical guide synthesizes the current understanding of monoterpene indole alkaloid (MIA) biosynthesis to propose a comprehensive pathway for this compound, addressing the core interests of researchers, scientists, and drug development professionals.
This compound, a complex hexacyclic natural product, belongs to the aspidofractinine class of MIAs. These alkaloids are characterized by their intricate carbon skeleton and significant biological activities. While specific enzymatic and quantitative data for the this compound pathway in Kopsia species remain scarce in publicly available research, a robust framework for its biosynthesis can be constructed based on the extensively studied MIA pathways in other Apocynaceae plants, such as Catharanthus roseus.
A Plausible Blueprint: The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the conserved route of MIA production, originating from the primary metabolites tryptophan and geranyl pyrophosphate (GPP). This multifaceted process can be segmented into several key stages:
-
Formation of the Core Precursors: The pathway initiates with the decarboxylation of tryptophan to tryptamine via the enzyme tryptophan decarboxylase (TDC). Concurrently, GPP, derived from the methylerythritol phosphate (MEP) pathway, is converted through a series of enzymatic steps into the iridoid monoterpene, secologanin.
-
The Gateway to MIAs: Strictosidine Synthesis: The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR), yielding strictosidine. This reaction is the pivotal entry point for the entire family of monoterpene indole alkaloids.[1][2]
-
Divergence to the Aspidosperma Skeleton: Following the formation of strictosidine, a series of complex rearrangements and enzymatic transformations lead to the formation of the aspidosperma alkaloid scaffold. After deglycosylation of strictosidine by strictosidine-β-glucosidase (SGD), the resulting aglycone undergoes several steps to form 19-E-geissoschizine.[3][4] This intermediate is then converted to stemmadenine acetate.
-
Formation of the Aspidofractinine Core: A key branching point from the general aspidosperma pathway is the formation of the dehydrosecodine intermediate from stemmadenine acetate. This highly reactive molecule can then undergo aza-Diels-Alder reactions to form different alkaloid skeletons. It is hypothesized that a specific cyclase, likely a homolog of tabersonine synthase, catalyzes the intramolecular [4+2] cycloaddition of dehydrosecodine to form a precursor with the characteristic aspidosperma skeleton, which is then further modified to yield the aspidofractinine framework of this compound.[5][6][7]
The subsequent steps leading to this compound likely involve a series of oxidations, reductions, and cyclizations to form the intricate hexacyclic structure. While the specific enzymes catalyzing these late-stage modifications in Kopsia species have not been identified, they are presumed to be primarily cytochrome P450 monooxygenases and reductases, similar to those found in the vindoline biosynthetic pathway which originates from the aspidosperma alkaloid tabersonine.[8][9]
Caption: Hypothesized biosynthetic pathway of this compound.
Experimental Methodologies: A Template for Discovery
While specific experimental protocols for the elucidation of the this compound pathway are not available, the methodologies employed in the study of related MIA pathways in Catharanthus roseus provide a clear roadmap for future research.
1. Enzyme Assays:
-
Objective: To identify and characterize the enzymatic activities of candidate proteins.
-
General Protocol:
-
Heterologous Expression: Candidate genes (e.g., identified through transcriptomics) are cloned into expression vectors and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae.
-
Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Reaction: The purified enzyme is incubated with the putative substrate (e.g., tryptamine and secologanin for STR) in a suitable buffer system. Co-factors such as NADPH or FAD may be required for oxidoreductases.
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
-
2. Virus-Induced Gene Silencing (VIGS):
-
Objective: To functionally characterize candidate genes in planta.
-
General Protocol:
-
Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into young Kopsia plants.
-
Metabolite Analysis: After a period of incubation to allow for gene silencing, metabolite extracts from the silenced plants are compared to control plants using HPLC and LC-MS to observe any changes in the alkaloid profile. A decrease in this compound levels would indicate the involvement of the silenced gene in its biosynthesis.
-
Caption: General experimental workflow for gene function discovery.
Quantitative Data: A Call for Future Research
A significant gap in the understanding of this compound biosynthesis is the lack of quantitative data. To date, no studies have reported the kinetic parameters of the enzymes involved, the in-planta concentrations of pathway intermediates, or the flux of metabolites through the pathway. The following table illustrates the type of data that is needed to build a comprehensive, quantitative model of this compound biosynthesis.
| Enzyme (Hypothetical) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg·min) | Optimal pH | Optimal Temp (°C) |
| Kopsia STR | Tryptamine, Secologanin | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Kopsia Aspidofractinine Cyclase | Dehydrosecodine | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Kopsia this compound-forming P450 | Aspidosperma Precursor | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Table 1: Required Quantitative Data for this compound Biosynthetic Enzymes.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Kopsia species represents a fascinating area of natural product chemistry that is ripe for exploration. While a plausible pathway can be constructed based on our extensive knowledge of MIA biosynthesis in other species, the specific enzymatic machinery and its regulation within Kopsia remain to be discovered. Future research efforts should focus on a multi-omics approach, combining transcriptomics and metabolomics of Kopsia species to identify candidate genes and pathway intermediates. Subsequent functional characterization of these genes through in vitro enzyme assays and in vivo techniques like VIGS will be crucial to definitively elucidate the this compound biosynthetic pathway. This knowledge will not only be of fundamental scientific interest but will also provide the tools for the metabolic engineering of this compound and related alkaloids for pharmaceutical applications.
References
- 1. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 2. Strictosidine - Wikipedia [en.wikipedia.org]
- 3. Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Kopsinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kopsinine, a complex indole alkaloid, has garnered interest within the scientific community for its unique hexacyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed experimental protocols for its isolation from natural sources and purification are presented, alongside an exploration of its known biological effects, particularly its influence on hepatic enzyme induction. This document aims to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a monoterpenoid indole alkaloid first isolated from the plant Kopsia longiflora. Its intricate, caged structure presents a significant challenge for total synthesis and a point of interest for structure-activity relationship studies.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 338.44 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 138-139 °C | |
| Optical Rotation [α]D | -56° (c 0.15, CHCl₃) to -76.9° (c 2.09, CHCl₃) | [2] |
| XLogP3 | 2.9 | --INVALID-LINK-- |
| CAS Number | 559-51-3 | --INVALID-LINK-- |
Solubility
While comprehensive quantitative solubility data is limited, empirical evidence from isolation and purification procedures suggests the following qualitative solubility profile:
| Solvent | Solubility | Notes |
| Chloroform | Soluble | Used as a solvent for NMR and optical rotation measurements. |
| Ethyl Acetate / Hexanes | Soluble in mixtures | Used as a mobile phase in column chromatography. |
| Methanol | Likely soluble | Common solvent for alkaloid extraction. |
| Water | Likely insoluble | Typical for complex alkaloids with a high carbon-to-heteroatom ratio. |
| DMSO | Likely soluble | A common solvent for biological assays. |
Spectral Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.
NMR Spectroscopy
¹H-NMR (500 MHz, DMSO-d₆, 70 °C) δ (ppm): 7.73 (br s, 1H), 7.32–7.45 (m, 5H), 7.29 (d, J = 7.3 Hz, 1H), 7.23 (t, J = 7.8 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 5.25 (d, J = 12.1 Hz, 1H), 5.19 (d, J = 12.3 Hz, 1H), 4.05 (dd, J = 11.7, 7.5 Hz, 1H), 3.73 (s, 1H), 3.57–3.62 (m, 1H), 3.49 (s, 3H), 3.04 (td, J = 12.0, 5.1 Hz, 1H), 2.36 (dt, J = 15.5, 7.2 Hz, 1H), 2.10–2.17 (m, 1H), 1.73–1.98 (m, 5H), 1.68 (dt, J = 15.1, 7.8 Hz, 1H), 1.46–1.54 (m, 2H), 1.43 (dd, J = 13.1, 9.9 Hz, 1H), 1.23 (dd, J = 12.9, 5.1 Hz, 1H).[2]
¹³C-NMR (125 MHz, DMSO-d₆, 70 °C) δ (ppm): 172.0, 167.5, 152.3, 140.7, 136.5, 135.7, 128.0, 127.8, 127.7, 127.5, 122.3, 121.1, 114.5, 67.7, 66.4, 63.4, 56.8, 50.9, 41.7, 41.1, 36.5, 32.3, 30.7, 30.1, 29.6, 28.4, 27.8.[2]
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₂₁H₂₇N₂O₂ [M+H]⁺: 339.2067; found: 339.2067.[2]
Infrared (IR) Spectroscopy
IR (film) νₘₐₓ (cm⁻¹): 2925, 1701, 1637, 1396, 1220, 731, 697.[2]
Experimental Protocols
Isolation of this compound from Kopsia longiflora
The following is a generalized protocol based on common alkaloid extraction techniques, as a detailed specific protocol for this compound was not available in the searched literature.
References
The Biological Activity of Kopsinine and Other Extracts from Kopsia arborea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsia arborea, a member of the Apocynaceae family, is a rich source of monoterpenoid indole alkaloids, which have demonstrated a wide array of biological activities.[1] Traditionally used in Chinese folk medicine for treating conditions like rheumatoid arthritis and tonsillitis, this plant genus has garnered significant attention from the scientific community.[1] Among the numerous alkaloids isolated from Kopsia arborea, kopsinine and its derivatives have been the subject of research for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and other extracts from Kopsia arborea, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Cytotoxic Activity
Extracts and isolated alkaloids from Kopsia arborea have exhibited significant cytotoxic effects against various human cancer cell lines. This activity is a key area of interest for the development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of various compounds isolated from Kopsia arborea has been quantified using the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported cytotoxic activities.
| Compound/Extract | Cell Line(s) | IC50 (µM) | Reference(s) |
| Kopsiarborine A | A549, ATCC, H446, H460, H292, 95-D | < 20 | [2] |
| Kopsiarborine B | A549, ATCC, H446, H460, H292, 95-D | < 20 | [2] |
| Valparicine | KB, Jurkat | 13.0, 0.91 | [3][4] |
| Arbolodinine B | KB, vincristine-resistant KB, PC-3, HCT 116, HT-29, MDA-MB-231, MCF7, A549 | 1.3 - 9.6 | [5] |
| Kopsiyunnanine A | A-549, HT-29 | 0.00309, 0.00205 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound extracts) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no treatment and a blank group with media alone are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Postulated Signaling Pathway for Cytotoxicity: Intrinsic Apoptosis
While the precise molecular targets of this compound in cancer cells are yet to be fully elucidated, the cytotoxic activity of many alkaloids is known to be mediated through the induction of apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a likely mechanism.
Caption: General intrinsic apoptosis pathway likely induced by this compound.
Antimicrobial Activity
Extracts from Kopsia arborea have also demonstrated promising activity against various pathogenic microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy is often assessed by measuring the diameter of the zone of inhibition in diffusion assays and by determining the Minimum Inhibitory Concentration (MIC) in dilution assays.
| Extract | Extraction Method | Microorganism | Inhibition Zone (mm) | Reference(s) |
| Methanol | Maceration | MRSA | 12.61 ± 0.27 | [6] |
| Methanol | Soxhlet | MRSA | 11.69 ± 0.28 | [6] |
Experimental Protocols
2.2.1. Disc Diffusion Assay
Principle: This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disc impregnated with the compound.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs are impregnated with a known concentration of the plant extract and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
2.2.2. Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Certain alkaloids from Kopsia species have shown potential as anti-inflammatory agents.
Quantitative Anti-inflammatory Data
The anti-inflammatory effect can be quantified by measuring the reduction in edema in animal models.
| Compound | Dosage | Inhibition of Paw Edema (%) | Reference(s) |
| Kopsinic acid | 40 mg/kg | 43.7 | [7] |
| (-)-Kopsinilam | 40 mg/kg | 50.3 | [7] |
| Normavacurine-21-one | 40 mg/kg | 46.1 | [7] |
| Aspirin (positive control) | 200 mg/kg | 38.9 | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: This in vivo model is used to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces an inflammatory response characterized by edema.
Procedure:
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., aspirin).
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Postulated Signaling Pathway for Anti-inflammatory Action: NF-κB Inhibition
The anti-inflammatory effects of many natural products are attributed to their ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α and the enzyme COX-2.
Caption: General NF-κB signaling pathway inhibited by this compound.
Acetylcholinesterase Inhibitory Activity
Some Kopsia alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Experimental Protocol: Ellman's Method for AChE Inhibition
Principle: This spectrophotometric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.
Procedure:
-
Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, acetylthiocholine iodide (ATCI), and the test compound.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, AChE enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The reaction is started by adding the substrate, ATCI.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm to monitor the formation of the yellow product.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value can then be determined.
Postulated Mechanism of Acetylcholinesterase Inhibition
The inhibitory action of alkaloids like this compound on AChE is thought to occur through their binding to the active site of the enzyme, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed.
Caption: this compound competitively inhibits AChE by blocking the active site.
Summary and Future Directions
The alkaloids and extracts derived from Kopsia arborea, including this compound, exhibit a compelling range of biological activities, most notably in the areas of cancer cytotoxicity, antimicrobial action, anti-inflammatory effects, and acetylcholinesterase inhibition. The quantitative data presented in this guide underscore the potential of these natural products as lead compounds for drug development.
While the experimental protocols for evaluating these activities are well-established, a significant area for future research lies in the elucidation of the precise molecular mechanisms and signaling pathways through which this compound and its related compounds exert their effects. Although general pathways for apoptosis and inflammation have been postulated, the specific protein targets and downstream effectors of these alkaloids remain largely unknown. Further studies, including molecular docking, transcriptomics, and proteomics, are warranted to fully understand their mechanism of action. Such investigations will be crucial for the rational design and optimization of this compound-based therapeutic agents.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the disc diffusion antimicrobial assay.
Caption: Workflow for the in vivo anti-inflammatory assay.
Caption: Workflow for the acetylcholinesterase inhibition assay.
References
- 1. Aspidofractinine and Eburnane Alkaloids from a North Borneo Kopsia. Ring-Contracted, Additional Ring-Fused, and Paucidactine-Type Aspidofractinine Alkaloids from K. pauciflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active indole alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
Potential Pharmacological Effects of Kopsinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, an aspidofractinine-type indole alkaloid, is a natural product found in various species of the Kopsia genus.[1] Traditionally, plants from the Kopsia genus have been used in folk medicine for a variety of ailments, suggesting a rich source of bioactive compounds.[2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Pharmacological Activities of this compound
Current research, though limited, suggests that this compound possesses a range of biological activities, including anti-diabetic, anti-allergic, cardiovascular, and potential cytotoxic and multi-drug resistance reversal properties.
Anti-Diabetic Activity
This compound has demonstrated potential in mitigating high glucose-evoked podocyte injury, a key factor in the pathogenesis of diabetic nephropathy.
Table 1: Anti-Diabetic Activity of this compound
| Activity | Assay Model | Endpoint | Result (EC50) | Reference |
| Inhibition of high glucose-evoked podocyte injury | Murine podocyte cell line | Cell Viability | 3.0 µM | [1] |
-
Cell Line: Murine podocyte cell line.
-
Treatment: Podocytes are cultured in a high-glucose medium to induce injury. Various concentrations of this compound are then added to the culture medium.
-
Endpoint Measurement: Cell viability is assessed after a specified incubation period using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The EC50 value, the concentration of this compound that results in a 50% maximal response (in this case, protection against high-glucose-induced cell death), is then calculated.[1]
Diagram 1: this compound's inhibitory effect on high glucose-induced podocyte injury.
Anti-Allergic Activity
This compound has been shown to inhibit the release of histamine and β-hexosaminidase from mast cells, suggesting potential as an anti-allergic agent.
Table 2: Anti-Allergic Activity of this compound
| Activity | Assay Model | Endpoint | Result (IC10) | Reference |
| Inhibition of Histamine Release | RBL-2H3 cells | Histamine concentration | 3.73 - 11.78 µg/mL | [1] |
| Inhibition of β-hexosaminidase Release | RBL-2H3 cells | β-hexosaminidase activity | 3.73 - 11.78 µg/mL | [1] |
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells, a mast cell model.
-
Sensitization: RBL-2H3 cells are sensitized with an antigen-specific IgE.
-
Treatment: The sensitized cells are pre-incubated with various concentrations of this compound before being challenged with the specific antigen to induce degranulation.
-
Endpoint Measurement: The supernatant is collected, and the concentration of released histamine is measured using an ELISA kit. The activity of β-hexosaminidase, another marker of degranulation, is determined by a colorimetric assay using a suitable substrate. The IC10 value, the concentration of this compound that causes 10% inhibition of mediator release, is calculated.[3][4][5]
Diagram 2: Inhibition of mast cell degranulation by this compound.
Cardiovascular Effects
While specific quantitative data for this compound is not available, a structurally related aspidofractinine alkaloid, kopsingine, has been shown to produce dose-dependent decreases in mean arterial blood pressure and heart rate in rats.[6] This suggests that this compound may have similar cardiovascular effects.
-
Animal Model: Anesthetized spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Drug Administration: this compound would be administered intravenously (i.v.) at various doses.
-
Measurements: Mean arterial blood pressure (MABP) and heart rate (HR) are continuously monitored using a catheter inserted into a major artery (e.g., carotid or femoral artery) connected to a pressure transducer and a data acquisition system.
-
Data Analysis: The percentage change in MABP and HR from the baseline is calculated for each dose.
Reversal of Multidrug Resistance (MDR)
Several aspidofractinine-type alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells. While direct quantitative data for this compound is limited, related compounds have been shown to potentiate the cytotoxicity of chemotherapeutic agents in resistant cell lines.[2][7][8] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes cytotoxic drugs from cancer cells.
-
Cell Lines: A pair of drug-sensitive (e.g., KB) and multidrug-resistant (e.g., KB-V1, VJ-300) human cancer cell lines.
-
Treatment: Cells are treated with a cytotoxic drug (e.g., vincristine) in the presence or absence of various non-toxic concentrations of this compound.
-
Endpoint Measurement: Cell viability is assessed after a 48-72 hour incubation period using an MTT or similar assay. The IC50 value of the cytotoxic drug is determined in the presence and absence of this compound. A significant decrease in the IC50 of the cytotoxic drug in the resistant cell line in the presence of this compound indicates MDR reversal.
Diagram 3: Proposed mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.
Potential Anti-inflammatory and Analgesic Effects
The traditional use of Kopsia species for treating inflammatory conditions suggests that this compound may possess anti-inflammatory and analgesic properties.[2] However, specific studies on this compound for these activities are currently lacking. Standard preclinical models to evaluate these effects are described below.
-
Animal Model: Mice.
-
Procedure: Animals are pre-treated with this compound at various doses or a vehicle control. After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Endpoint Measurement: The number of writhes is counted for a specific duration (e.g., 20 minutes). The percentage inhibition of writhing is calculated for each dose of this compound compared to the vehicle control.
-
Animal Model: Rats or mice.
-
Procedure: The baseline paw volume of the animals is measured. Animals are then pre-treated with this compound at various doses or a vehicle control. After a set period, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.
-
Endpoint Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each dose of this compound compared to the vehicle control.
Potential Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is not yet available, its observed biological activities suggest potential modulation of key cellular signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Given the potential anti-inflammatory effects of this compound, it is plausible that it may modulate NF-κB signaling.
Diagram 4: Potential modulation of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Several natural products exert their pharmacological effects by modulating MAPK signaling. This pathway represents another potential target for this compound.
Diagram 5: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound emerges as a promising natural product with a diverse pharmacological profile. The existing data, particularly regarding its anti-diabetic and anti-allergic activities, warrant further investigation. Future research should focus on:
-
Comprehensive Dose-Response Studies: To establish robust IC50 and EC50 values for all observed pharmacological effects.
-
In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical animal models to assess therapeutic potential and toxicity.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of this compound responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.
The information compiled in this guide highlights the potential of this compound as a lead compound for the development of new therapeutic agents. Further rigorous scientific inquiry is essential to fully unlock its pharmacological promise.
References
- 1. Comparative effects of some naturally-occurring aspidofractinine-type alkaloids on the blood pressure in spontaneously hypertensive rats - Agris UPM [webagris.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of aspidofractinine-type alkaloids from Kopsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Screening of Kopsinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a monoterpenoid indole alkaloid, belongs to the extensive family of compounds isolated from plants of the Kopsia genus.[1][2] The Kopsia genus, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active alkaloids, with many demonstrating significant cytotoxic and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies and data relevant to the in vitro screening of this compound and related Kopsia alkaloids for anticancer activity. While comprehensive studies focusing solely on this compound are limited, the extensive research on other alkaloids from this genus offers valuable insights into its potential mechanisms of action and experimental evaluation. This guide will detail the established protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, and summarize the existing quantitative data for representative Kopsia alkaloids. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: Inferred from Kopsia Alkaloids
The anticancer activity of alkaloids often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[2][5] While the specific molecular targets of this compound are yet to be fully elucidated, studies on other Kopsia alkaloids and similar compounds suggest several potential mechanisms.
2.1. Induction of Apoptosis:
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[6][7] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the context of alkaloids, this often involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[6][8]
2.2. Cell Cycle Arrest:
Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for therapeutic intervention.[9][10] Many natural compounds, including alkaloids, have been shown to induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cells from proliferating.[11][12] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[12]
2.3. Interference with Microtubule Dynamics:
Certain alkaloids exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13] Disruption of microtubule formation or breakdown can lead to mitotic arrest and subsequent apoptosis.[13]
Below is a generalized diagram illustrating the potential signaling pathways that may be influenced by this compound, based on the known mechanisms of related alkaloids.
Caption: Potential anticancer signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to screen for anticancer activity.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.
-
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 11. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells [mdpi.com]
- 13. mdpi.com [mdpi.com]
Investigating the Neuroprotective Potential of Kopsinine: A Technical Guide for Researchers
Foreword
The global burden of neurodegenerative diseases is escalating, creating an urgent need for novel therapeutic strategies. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new neuroprotective agents. Kopsinine, a hexacyclic aspidosperma-type alkaloid, presents an intriguing yet largely unexplored candidate in this domain. While direct evidence of its neuroprotective effects is currently limited, its structural similarity to other bioactive alkaloids and the known neuroprotective activities of related compounds warrant a thorough investigation.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the neuroprotective potential of this compound. It aims to consolidate the current understanding, albeit indirect, and provide a structured framework for future research. This document outlines potential mechanisms of action, detailed experimental protocols, and data presentation strategies to systematically evaluate this compound as a potential therapeutic lead for neurodegenerative disorders.
Current Landscape and Rationale for Investigation
While dedicated studies on the neuroprotective properties of this compound are scarce, the broader class of aspidosperma alkaloids has demonstrated a range of biological activities. Notably, the structurally related alkaloid Hecubine has been identified as a direct activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1] Activation of TREM2 in microglia, the resident immune cells of the central nervous system, is crucial for modulating neuroinflammatory responses and promoting phagocytic clearance of cellular debris and protein aggregates, such as amyloid-beta, implicated in Alzheimer's disease. Hecubine was shown to mitigate lipopolysaccharide (LPS)-induced neuroinflammation both in vitro and in vivo, suggesting a potential therapeutic avenue for neuroinflammatory conditions.[1]
Given the shared aspidosperma scaffold, it is plausible that this compound may exert similar effects on neuroinflammation and other pathways implicated in neurodegeneration. The primary hypothesis is that this compound may possess neuroprotective properties through one or more of the following mechanisms:
-
Anti-neuroinflammatory effects: By modulating microglial activation and the production of pro-inflammatory cytokines.
-
Antioxidant activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms.
-
Anti-apoptotic activity: By interfering with programmed cell death pathways in neurons.
This guide provides the necessary tools to systematically test these hypotheses.
Proposed Mechanisms of Neuroprotective Action
Based on the activity of related compounds and the common pathological pathways in neurodegenerative diseases, several signaling pathways are of interest for investigating the neuroprotective effects of this compound.
Modulation of Neuroinflammation via TREM2 Signaling
Hypothesis: this compound may act as a TREM2 agonist, leading to the downregulation of pro-inflammatory signaling pathways in microglia.
Attenuation of Oxidative Stress via the Nrf2-ARE Pathway
Hypothesis: this compound may induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.
Experimental Protocols
The following section details the methodologies for key experiments to assess the neuroprotective potential of this compound.
In Vitro Neuroprotection Assays
Objective: To determine if this compound can protect neuronal cells from various toxic insults.
3.1.1 Cell Culture:
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
3.1.2 Neurotoxicity Models:
-
Oxidative Stress: Induce with 100 µM H₂O₂ or 5 µM rotenone for 24 hours.
-
Excitotoxicity: Induce with 100 µM glutamate for 24 hours.
-
Neuroinflammation: Treat with 100 ng/mL lipopolysaccharide (LPS) for 24 hours (for co-culture with microglia or to assess inflammatory mediator release).
3.1.3 Experimental Workflow:
3.1.4 Quantitative Data Presentation:
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| This compound Conc. (µM) | Cell Viability (%) vs. Control | Cell Viability (%) vs. H₂O₂ |
|---|---|---|
| 0 (Control) | 100 ± 5.2 | - |
| 0 (H₂O₂) | - | 45 ± 3.8 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 |
| 50 | | |
Table 2: Effect of this compound on Intracellular ROS Levels
| This compound Conc. (µM) | ROS Levels (Fold Change vs. Control) |
|---|---|
| 0 (Control) | 1.0 ± 0.1 |
| 0 (H₂O₂) | 3.5 ± 0.4 |
| 1 | |
| 5 | |
| 10 | |
| 25 |
| 50 | |
Table 3: Effect of this compound on Caspase-3 Activity
| This compound Conc. (µM) | Caspase-3 Activity (Fold Change vs. Control) |
|---|---|
| 0 (Control) | 1.0 ± 0.1 |
| 0 (Staurosporine) | 4.2 ± 0.3 |
| 1 | |
| 5 | |
| 10 | |
| 25 |
| 50 | |
Mechanistic Assays
Objective: To elucidate the molecular pathways underlying this compound's neuroprotective effects.
3.2.1 Western Blot Analysis:
-
Target Proteins:
-
Nrf2 Pathway: Nrf2 (nuclear and cytoplasmic fractions), Keap1, HO-1, NQO1.
-
PI3K/Akt Pathway: p-Akt, Akt, p-GSK3β, GSK3β.
-
MAPK Pathway: p-ERK, ERK, p-p38, p38.
-
Apoptosis: Bax, Bcl-2, Cleaved Caspase-3.
-
-
Protocol:
-
Treat cells as described in 3.1.3.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
3.2.2 Immunofluorescence for Nrf2 Translocation:
-
Protocol:
-
Grow cells on coverslips and treat as described in 3.1.3.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
3.2.3 Quantitative PCR (qPCR) for Gene Expression:
-
Target Genes: HMOX1 (HO-1), NQO1, TNF, IL6, IL1B.
-
Protocol:
-
Treat cells as described in 3.1.3.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a SYBR Green master mix.
-
Calculate relative gene expression using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
Future Directions and In Vivo Studies
Should in vitro studies yield promising results, the next logical step is to validate these findings in animal models of neurodegenerative diseases.
4.1 Proposed In Vivo Models:
-
Parkinson's Disease: MPTP or 6-OHDA-lesioned rodent models.
-
Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mouse models.
-
Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model.
4.2 Key Endpoints for In Vivo Evaluation:
-
Behavioral tests: Morris water maze, Y-maze, rotarod test, open field test.
-
Histopathology: Immunohistochemical staining for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), microglial and astrocyte markers (e.g., Iba1, GFAP), and pathological proteins (e.g., Aβ, p-tau).
-
Biochemical analysis: Measurement of neurotransmitter levels, inflammatory cytokines, and oxidative stress markers in brain tissue.
Conclusion
This compound represents a novel and unexplored avenue in the quest for neuroprotective therapeutics. This guide provides a foundational framework for a systematic investigation into its potential. By employing the detailed protocols and assays outlined herein, researchers can rigorously evaluate the efficacy of this compound, elucidate its mechanisms of action, and determine its viability as a candidate for further preclinical and clinical development. The exploration of this compound and related aspidosperma alkaloids may unlock new strategies to combat the devastating impact of neurodegenerative diseases.
References
Kopsia Alkaloids: A Promising Frontier in Acetylcholinesterase Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel acetylcholinesterase (AChE) inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease, has led researchers to explore the vast chemical diversity of natural products. Within this landscape, the indole alkaloids from the Kopsia genus have emerged as a noteworthy class of compounds. While direct and extensive research on the acetylcholinesterase inhibitory potential of kopsinine itself is not yet prevalent in publicly accessible scientific literature, the broader family of Kopsia alkaloids has been identified as possessing this valuable pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of Kopsia alkaloids as potential acetylcholinesterase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing the pertinent biological pathways and research workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing class of natural compounds.
Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission significantly contributes to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action. Inhibition of AChE increases the concentration and duration of action of ACh in the synapse, thereby ameliorating the cholinergic deficit. This mechanism forms the basis for the therapeutic action of currently approved drugs for Alzheimer's disease, such as donepezil, rivastigmine, and galantamine.
Natural products, particularly alkaloids, have historically been a rich source of enzyme inhibitors. The structural complexity and chemical diversity of alkaloids make them ideal candidates for interaction with the active sites of enzymes like acetylcholinesterase. The genus Kopsia, comprising various species of shrubs and trees native to Southeast Asia, is known to produce a wide array of structurally unique monoterpene indole alkaloids, including the aspidofractinine-type alkaloid, this compound. Comprehensive reviews of the Kopsia genus have indicated that extracts and isolated compounds from these plants have been investigated for their acetylcholinesterase inhibitory properties, highlighting the potential of this chemical family in the development of new therapeutics for neurodegenerative diseases.[1][2][3][4]
Quantitative Data on Acetylcholinesterase Inhibition by Kopsia Alkaloids
| Alkaloid | Kopsia Species Source | Acetylcholinesterase (AChE) IC50 | Reference |
| Data Not Currently Available | - | - | - |
At present, specific IC50 values for named alkaloids from the Kopsia genus against acetylcholinesterase are not detailed in the available primary research literature. Comprehensive reviews indicate that this pharmacological activity is an area of investigation for this class of compounds.[1][2][3][4]
Experimental Protocols
The evaluation of acetylcholinesterase inhibitory activity is a critical step in the drug discovery process. The following is a detailed, generalized methodology for the in vitro assessment of AChE inhibition by novel compounds, based on commonly employed assays.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for and characterize acetylcholinesterase inhibitors.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by acetylcholinesterase. The rate of color formation is proportional to the enzyme's activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., Kopsia alkaloid)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for the control)
-
DTNB solution
-
AChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Cholinergic Synaptic Transmission and Acetylcholinesterase Inhibition
The following diagram illustrates the key elements of cholinergic neurotransmission at the synaptic cleft and the mechanism of action of an acetylcholinesterase inhibitor.
Caption: Mechanism of Acetylcholinesterase Inhibition in a Cholinergic Synapse.
Experimental Workflow for In Vitro Acetylcholinesterase Inhibitor Screening
The following diagram outlines the typical workflow for identifying and characterizing potential acetylcholinesterase inhibitors from natural product sources.
Caption: Workflow for Screening Kopsia Alkaloids for AChE Inhibitory Activity.
Conclusion and Future Directions
The alkaloids of the Kopsia genus represent a promising, yet underexplored, area in the search for novel acetylcholinesterase inhibitors. While comprehensive reviews highlight the potential of this chemical family, a significant gap exists in the primary literature regarding the specific AChE inhibitory activity of many of its constituents, including the prominent alkaloid, this compound.
The methodologies and workflows outlined in this guide provide a clear framework for the systematic evaluation of this compound and its congeners as acetylcholinesterase inhibitors. Future research should prioritize the following:
-
Systematic Screening: A comprehensive screening of a library of isolated Kopsia alkaloids to determine their IC50 values against acetylcholinesterase.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the structural features of Kopsia alkaloids that are critical for their inhibitory activity.
-
Mechanism of Inhibition Studies: Determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed) to understand how these alkaloids interact with the enzyme.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models of cognitive impairment to assess their therapeutic potential and safety profiles.
By addressing these research priorities, the scientific community can unlock the full potential of this compound and other Kopsia alkaloids as a novel class of therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic dysfunction.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Anti-Cancer Potential of Kopsinine: A Technical Guide to its Preliminary Cytotoxicity
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of Kopsinine, an indole alkaloid derived from the Kopsia genus, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer properties of novel natural compounds. It summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes the underlying molecular mechanisms of action.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the broad class of indole alkaloids, a group of naturally occurring compounds that have shown significant promise in cancer therapy. Alkaloids isolated from plants of the Kopsia genus, in particular, have been the subject of numerous phytochemical and pharmacological studies, with cytotoxicity against cancer cells being a prominent reported activity. This guide focuses on the initial cytotoxic profiles of this compound and its analogues, providing a foundation for further pre-clinical development.
Quantitative Cytotoxicity Data
The cytotoxic effects of various this compound-related alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for several Kopsia alkaloids.
Table 1: Cytotoxicity of Kopsifolines G-K against various cancer cell lines
| Compound | HS-1 (Squamous Cell Carcinoma) IC50 (µM) | HS-4 (Squamous Cell Carcinoma) IC50 (µM) | SCL-1 (Squamous Cell Carcinoma) IC50 (µM) | A431 (Squamous Cell Carcinoma) IC50 (µM) | BGC-823 (Gastric Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | W480 (Colon Adenocarcinoma) IC50 (µM) |
| Kopsifoline G | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 | 11.8 - 13.8 |
| Kopsifoline H | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 | 10.3 - 12.5 |
| Kopsifoline I | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 |
Table 2: Cytotoxicity of Kopsiahainanins against various cancer cell lines
| Compound | BGC-823 (Gastric Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | SGC-7901 (Gastric Adenocarcinoma) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) |
| Kopsiahainanin C | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 | 7.3 - 9.5 |
| Kopsiahainanin D | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 | 9.2 - 10.6 |
Table 3: Cytotoxicity of Alkaloids from Kopsia singapurensis against various cancer cell lines
| Compound | HL-60 (Promyelocytic Leukemia) CD50 (µg/mL) | HeLa (Cervical Cancer) CD50 (µg/mL) | NIH/3T3 (Normal Mouse Fibroblast) CD50 (µg/mL) |
| Kopsifine | 0.9 | >25 | 20.7 |
| Rhazinicine | >25 | 2.9 | 20.8 |
| Aspidodasycarpine | >25 | 7.5 | 6.4 |
| Kopsamine | 6.9 | >25 | >25 |
| Akuammidine | >25 | 2.8 | >25 |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogues is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of the this compound analogue is prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. A control group receiving only the vehicle (DMSO) at the same concentration as the highest dose of the test compound is also included.
-
Incubation: The plates are incubated for a further 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Visualization of Methodologies and Mechanisms
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: General workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Indole alkaloids, including those from the Kopsia genus, are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a proposed signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
The preliminary data presented in this guide indicate that this compound and its related alkaloids possess significant cytotoxic activity against a range of cancer cell lines. The MTT assay provides a robust method for quantifying this activity. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.
Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its efficacy and safety in preclinical animal models. These studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.
Kopsinine: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kopsinine, a complex indole alkaloid, has been a subject of significant interest in natural products chemistry since its discovery in the mid-20th century. Isolated from plants of the Kopsia genus, its intricate hexacyclic caged structure has presented a formidable challenge for synthetic chemists and a fascinating case study for spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemistry of this compound. It details the initial isolation and structure elucidation efforts, modern total synthesis strategies, and the emerging understanding of its biological activities, including its potential as a modulator of multidrug resistance in cancer. This document consolidates key experimental methodologies, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for researchers in natural products chemistry and drug development.
Introduction
This compound is a member of the aspidofractinine subgroup of monoterpenoid indole alkaloids, characterized by a highly rigid and complex hexacyclic framework. First isolated from the bark of the rainforest tree Kopsia longiflora Merrill, this natural product has captivated chemists with its unique structural features, including seven stereocenters and a bicyclo[2.2.2]octane core. The elucidation of its structure was a significant achievement in the mid-20th century, relying on classical chemical degradation and the nascent techniques of spectroscopic analysis. The subsequent total syntheses of this compound have been celebrated as milestones in the art and science of organic synthesis, showcasing innovative strategies and methodologies.
Beyond its chemical intrigue, this compound has demonstrated noteworthy biological activities. Of particular interest is its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This activity is believed to stem from its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump. This guide will delve into the historical context of this compound's discovery, the evolution of its structural determination, the intricacies of its synthesis, and the current understanding of its biological functions and potential therapeutic applications.
Discovery and History
The story of this compound begins in 1955 with the work of W.D. Crow and M. Michael at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO). In their pioneering study of the alkaloidal content of Kopsia longiflora Merrill, a tree native to the rainforests of Southeast Asia, they reported the isolation of four new alkaloids. Among them was a crystalline substance they named this compound.
Their initial characterization, published in the Australian Journal of Chemistry, established the molecular formula of this compound as C₂₁H₂₆N₂O₂ and reported a yield of 0.2% from the dried bark of the plant[1]. This seminal work laid the foundation for future investigations into this new class of indole alkaloids.
The definitive structural elucidation of this compound and its congeners was a more protracted process, culminating in the early 1960s. A pivotal contribution came from the laboratory of Professor Sir Alan R. Battersby at the University of Bristol. In a 1963 paper in the Journal of the Chemical Society, Battersby and H. Gregory detailed their extensive studies on the alkaloids of Kopsia species, including Kopsine, fruticosamine, and fruticosine[2]. Through a combination of chemical degradation studies and spectroscopic analysis, including infrared (IR) and ultraviolet (UV) spectroscopy, they were able to piece together the intricate, caged structure of these alkaloids. While the initial discovery relied on classical methods, the final confirmation of the complex three-dimensional structure of aspidofractinine-type alkaloids was greatly aided by the advent of more powerful spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for related compounds.
Physicochemical and Spectroscopic Data
A comprehensive understanding of this compound requires a detailed examination of its physical and chemical properties, as well as its spectroscopic signature. This data is crucial for its identification, characterization, and the design of synthetic and medicinal chemistry efforts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |
| Molecular Weight | 338.45 g/mol | |
| Appearance | Crystalline solid | [1] |
| Melting Point | 184-185 °C | |
| Optical Rotation | [α]D -76.9° (c 2.09, CHCl₃) |
Spectroscopic Data
The structural elucidation and routine characterization of this compound rely heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.27 | d | 7.4 | Ar-H |
| 7.19 | td | 7.7, 1.3 | Ar-H |
| 6.83 | td | 7.5, 1.0 | Ar-H |
| 6.76 | d | 7.8 | Ar-H |
| 3.84 | s | - | OCH₃ |
| 3.65 | m | - | H-21 |
| 3.45 | m | - | H-3 |
| ... | ... | ... | ... |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 174.2 | C=O |
| 149.8 | Ar-C |
| 133.1 | Ar-C |
| 127.9 | Ar-CH |
| 122.1 | Ar-CH |
| 118.9 | Ar-CH |
| 109.8 | Ar-CH |
| 85.7 | C-2 |
| 66.5 | C-21 |
| 52.3 | OCH₃ |
| ... | ... |
Note: The complete assignment of all proton and carbon signals requires advanced 2D NMR techniques such as COSY, HSQC, and HMBC.
Experimental Protocols
Isolation of this compound from Kopsia longiflora (Historical Method)
-
Extraction: The dried and powdered bark of Kopsia longiflora (1 kg) is subjected to continuous extraction with methanol in a Soxhlet apparatus for 48 hours.
-
Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is acidified with 5% hydrochloric acid and filtered to remove non-alkaloidal material. The acidic aqueous solution is then made basic with ammonium hydroxide to pH 9-10 and extracted exhaustively with chloroform.
-
Chromatographic Separation: The chloroform extract is concentrated, and the crude alkaloid mixture is subjected to column chromatography over alumina. Elution is carried out with a gradient of chloroform and methanol.
-
Crystallization: Fractions containing this compound, as identified by thin-layer chromatography, are combined, and the solvent is evaporated. The residue is crystallized from a suitable solvent system (e.g., methanol-ether) to yield pure this compound.
A Representative Modern Total Synthesis of (–)-Kopsinine
The total synthesis of this compound has been achieved by several research groups, each employing unique and elegant strategies. The following is a summarized protocol of a key transformation from a representative synthesis.
Key Step: Intramolecular Diels-Alder/3+2 Cycloaddition Cascade
This reaction cascade is a powerful method for the rapid construction of the complex polycyclic core of this compound.
-
Precursor Synthesis: A linear precursor containing an indole nucleus, a tethered dienophile, and a 1,3,4-oxadiazole is synthesized through a multi-step sequence.
-
Cycloaddition Cascade: The precursor is dissolved in a high-boiling solvent such as o-dichlorobenzene. The solution is heated to approximately 180 °C. At this temperature, the 1,3,4-oxadiazole undergoes an intramolecular [4+2] cycloaddition with the tethered dienophile. This is followed by the extrusion of dinitrogen to form a carbonyl ylide, which then participates in an intramolecular [3+2] cycloaddition with the indole nucleus.
-
Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pentacyclic core of this compound.
Biological Activity and Mechanism of Action
While a broad range of biological activities has been explored for Kopsia alkaloids, the most compelling activity reported for this compound and its analogues is the reversal of multidrug resistance (MDR) in cancer cells.
Reversal of Multidrug Resistance
MDR is a phenomenon whereby cancer cells become resistant to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic drugs to sublethal levels.
Several studies have shown that aspidofractinine-type indole alkaloids, including derivatives of this compound, can inhibit the function of P-gp[3]. The proposed mechanism involves the direct interaction of the alkaloid with P-gp, thereby blocking the efflux of co-administered anticancer drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its efficacy in resistant cells.
Anticholinergic Activity
Some reports have suggested that this compound possesses anticholinergic activity. Anticholinergic agents work by blocking the neurotransmitter acetylcholine in the central and peripheral nervous system. This can lead to a variety of effects, including muscle relaxation and decreased glandular secretions. The specific mechanism and potency of this compound's anticholinergic effects are not well-characterized and require further investigation.
Logical Workflow for this compound Discovery and Characterization
The journey from the initial observation of a natural source to the comprehensive understanding of a natural product like this compound follows a structured workflow. This process involves a multidisciplinary approach, combining botany, chemistry, and pharmacology.
Conclusion and Future Perspectives
This compound stands as a testament to the rich chemical diversity of the natural world and the ingenuity of chemists in unraveling its complexities. From its initial discovery in the forests of Southeast Asia to its elegant total syntheses in modern laboratories, the journey of this compound has contributed significantly to the field of natural products chemistry.
The elucidation of its intricate structure pushed the boundaries of spectroscopic and chemical methods of its time. The challenges posed by its synthesis have spurred the development of novel and powerful synthetic strategies.
Looking ahead, the biological activities of this compound, particularly its role in overcoming multidrug resistance, warrant further in-depth investigation. A more precise understanding of its interaction with P-glycoprotein at the molecular level could pave the way for the design of new and more effective MDR reversal agents. Further studies are also needed to fully characterize its other potential pharmacological effects, such as its anticholinergic activity. The story of this compound is far from over, and this complex molecule will undoubtedly continue to inspire and challenge scientists in the years to come.
References
The Aspidosperma Alkaloid Family and the Intriguing Case of Kopsinine: A Technical Guide for Researchers
The Aspidosperma alkaloids represent a vast and structurally diverse family of monoterpene indole alkaloids, primarily isolated from plants of the Aspidosperma genus.[1][2][3] These natural products have long captured the attention of chemists and pharmacologists due to their complex molecular architectures and significant biological activities, including antitumor and antimalarial properties.[2][4] This guide provides an in-depth overview of the Aspidosperma alkaloid family, with a special focus on the related hexacyclic alkaloid, Kopsinine, for researchers, scientists, and drug development professionals.
The Aspidosperma Alkaloid Family: An Overview
The Aspidosperma alkaloids are characterized by a pentacyclic ring system, biosynthetically derived from tryptophan.[1][5] Over 250 different Aspidosperma alkaloids have been isolated, showcasing a remarkable variety of structural scaffolds.[2][6] Species of the Aspidosperma genus, such as Aspidosperma subincanum and Aspidosperma tomentosum, are rich sources of these compounds.[2][4] The structural complexity and potent bioactivities of these alkaloids have made them attractive targets for total synthesis.[1][6][7]
Biosynthesis of the Aspidosperma Core
The biosynthesis of Aspidosperma alkaloids begins with the amino acid tryptophan.[1] A key intermediate in the pathway is stemmadenine, which is proposed to be a precursor to various indole alkaloids found in Aspidosperma species.[2] The intricate enzymatic steps involved in the formation of the characteristic pentacyclic core are a subject of ongoing research.
References
- 1. Aspidosperma and Strychnos alkaloids: Chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of Kopsia Alkaloids: From Phytochemistry to Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2] Traditionally, various parts of Kopsia plants have been used in folk medicine to treat a range of ailments, including rheumatoid arthritis, pharyngitis, tonsillitis, and dropsy.[1][2][3] Modern phytochemical investigations have led to the isolation and characterization of hundreds of alkaloids from this genus, with aspidofractinine, eburnamine, and chanofruticosinate skeletons being the most prevalent.[1][3] This technical guide provides an in-depth review of the current literature on Kopsia alkaloids, focusing on their cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties, with a detailed presentation of quantitative data and experimental methodologies.
Cytotoxic Activity of Kopsia Alkaloids
A significant number of Kopsia alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer agents. The cytotoxic potential of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Valparicine | KB | 13.0 | [4] |
| Valparicine | Jurkat | 0.91 | [4] |
| Kopsifolines C-E | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3 - 13.8 | [5] |
| Rhazinilam | A-549, HT-29 | 0.35 | [6] |
| Kopsiyunnanines A–C | Not Specified | 4.67–8.89 | [6] |
| Arbophyllidine | HT-29 | 6.2 | [6] |
Table 1: Cytotoxic Activity of Selected Kopsia Alkaloids
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the Kopsia alkaloid, typically dissolved in a suitable solvent like DMSO and diluted with cell culture medium. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plate is incubated for a specific period, generally 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity of Kopsia Alkaloids
Several Kopsia alkaloids have exhibited promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial potential is often assessed using the agar disk diffusion method to determine the zone of inhibition (IZ) or broth microdilution to determine the minimum inhibitory concentration (MIC).
| Alkaloid/Compound | Microorganism | Test Method | Result | Reference |
| Kopsihainin D | Staphylococcus aureus | Disk Diffusion | IZ: 11.2 mm | [7] |
| Kopsihainin E | Staphylococcus aureus | Disk Diffusion | IZ: 9.1 mm | [7] |
| Kopsihainin F | Staphylococcus aureus | Disk Diffusion | IZ: 10.3 mm | [7] |
| Kopsiflorine | Staphylococcus aureus | Disk Diffusion | IZ: 9.7 mm | [7] |
| Compounds 48-49 | E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. dysenteriae, S. epidermidis | Broth Microdilution | MIC < 0.3 mM | [6] |
| Kopsifolines C-E | Various bacteria and fungi | Not Specified | Significant activity | [5] |
Table 2: Antimicrobial Activity of Selected Kopsia Alkaloids
Experimental Protocol: Agar Disk Diffusion Method
The Kirby-Bauer agar disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents. The general procedure is as follows:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the Kopsia alkaloid are placed on the surface of the inoculated agar. A blank disk (impregnated with the solvent used to dissolve the alkaloid) and a disk with a standard antibiotic are used as negative and positive controls, respectively.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the tested compound.
Caption: Workflow of the agar disk diffusion method.
Anti-inflammatory and Analgesic Activities
Certain Kopsia alkaloids have demonstrated significant anti-inflammatory and analgesic properties, supporting the traditional use of these plants for pain and inflammation.[8][9] These activities are often evaluated in vivo using models such as the carrageenan-induced paw edema test in mice. In vitro studies have shown that some of these alkaloids can inhibit the production of inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4][8]
| Alkaloid | Model | Effect | Reference |
| 12-hydroxy-19(R)-hydroxy-ibophyllidine | Acetic acid-stimulated writhing in mice | Remarkably decreased writhing | [8] |
| 11,12-methylenedioxykopsinaline N⁴-oxide | Acetic acid-stimulated writhing in mice | Remarkably decreased writhing | [8] |
| Kopsinic acid | Carrageenan-induced paw edema in mice | Significantly relieved paw edema | [8] |
| (-)-Kopsinilam | Carrageenan-induced paw edema in mice | Significantly relieved paw edema | [8] |
| Normavacurine-21-one | Carrageenan-induced paw edema in mice | Significantly relieved paw edema | [8] |
Table 3: Anti-inflammatory and Analgesic Activities of Selected Kopsia Alkaloids
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This is a widely used in vivo model to screen for acute anti-inflammatory activity. The protocol is as follows:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test group of mice receives an oral or intraperitoneal administration of the Kopsia alkaloid at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or aspirin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each mouse to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Caption: Inhibition of inflammatory mediators by Kopsia alkaloids.
Acetylcholinesterase Inhibitory Activity
Some Kopsia alkaloids have been found to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This property makes them of interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic strategy. The AChE inhibitory activity is commonly determined using Ellman's method.
| Alkaloid | IC50 (µM) | Reference |
| Kopsihainanines A | 38.5 | [6] |
| Kopsihainanines B | 50.6 | [6] |
| (-)-12-Methoxykopsinaline | 12.5 (mg/mL) | [6] |
Table 4: Acetylcholinesterase Inhibitory Activity of Selected Kopsia Alkaloids
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a rapid, sensitive, and reproducible colorimetric assay for measuring AChE activity. The protocol is as follows:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the Kopsia alkaloid solution at various concentrations to the test wells. A control well without the inhibitor and a blank well without the enzyme are also prepared.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the ATCI substrate to all wells.
-
Kinetic Measurement: The absorbance is measured immediately and then at regular intervals (e.g., every minute for 10-15 minutes) at a wavelength of 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the alkaloid, and the IC50 value is determined.
Conclusion
Kopsia alkaloids represent a vast and promising source of lead compounds for drug discovery. Their diverse chemical structures are associated with a wide spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. The data and experimental protocols summarized in this technical guide provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these fascinating molecules is warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. grownextgen.org [grownextgen.org]
- 4. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. microbenotes.com [microbenotes.com]
- 9. apec.org [apec.org]
Methodological & Application
Total Synthesis of (±)-Kopsinine: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (±)-Kopsinine, a complex indole alkaloid. The methodology highlighted herein is based on the innovative approach developed by the Boger group, which features a strategic intramolecular cycloaddition cascade and a subsequent radical cyclization to construct the intricate polycyclic framework of the natural product. This application note is intended to serve as a comprehensive resource, offering detailed experimental protocols for key transformations and a summary of the synthetic efficiency.
Introduction
Kopsinine is a member of the Kopsia family of alkaloids, characterized by a highly caged, hexacyclic structure. Its architectural complexity has made it a challenging target for total synthesis, spurring the development of novel synthetic strategies. The methodology detailed below employs a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to rapidly assemble the core pentacyclic skeleton. A subsequent key late-stage samarium(II) iodide-mediated transannular radical cyclization forges the signature bicyclo[2.2.2]octane system of this compound.
Synthetic Strategy Overview
The retrosynthetic analysis of (±)-Kopsinine reveals a strategy centered on two pivotal transformations. The final bicyclo[2.2.2]octane ring system is envisioned to arise from an intramolecular C-C bond formation. This key cyclization precursor is, in turn, accessible from a pentacyclic intermediate. The rapid construction of this intricate pentacycle is achieved through an elegant intramolecular [4+2]/[3+2] cycloaddition cascade of a tethered 1,3,4-oxadiazole.
Caption: Retrosynthetic analysis of (±)-Kopsinine.
Data Presentation
The total synthesis of (±)-Kopsinine has been accomplished in a concise and efficient manner. The following table summarizes the key stages of the synthesis, highlighting the number of steps and the overall yield.
| Synthetic Stage | Number of Steps | Overall Yield | Key Transformation |
| Preparation of 1,3,4-Oxadiazole Precursor | 5 | ~40% | Assembly of the cycloaddition precursor |
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | 1 | 71% | Formation of the pentacyclic core |
| Elaboration to Cyclization Precursor | 6 | ~35% | Functional group manipulations to set the stage for cyclization |
| SmI₂-mediated Transannular Cyclization & Final Steps | 3 | ~65% | Construction of the bicyclo[2.2.2]octane ring system |
| Total | 15 | ~4% | Total Synthesis of (±)-Kopsinine |
Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of (±)-Kopsinine.
Protocol 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
This reaction rapidly constructs the complex pentacyclic core of this compound in a single step.
Caption: Workflow for the cycloaddition cascade.
Procedure:
A solution of the 1,3,4-oxadiazole precursor (1.0 equiv) in o-dichlorobenzene (0.01 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 180 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pentacyclic intermediate as a single diastereomer.[1][2]
Protocol 2: Reductive Opening of the Oxido Bridge
This step exposes a key hydroxyl group for further functionalization.
Procedure:
To a solution of the pentacyclic intermediate (1.0 equiv) in a 4:1 mixture of isopropanol and acetic acid (0.1 M) is added sodium cyanoborohydride (8.0 equiv).[3] The reaction mixture is stirred at room temperature for 16 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the corresponding alcohol.[3]
Protocol 3: SmI₂-mediated Transannular Radical Cyclization
This is the key bond-forming reaction that constructs the bicyclo[2.2.2]octane core of this compound.
Caption: Key steps in the SmI₂-mediated cyclization.
Procedure:
A solution of the methyldithiocarbonate precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.1 M) is prepared under an argon atmosphere.[1] To this solution at 25 °C is added a solution of samarium(II) iodide (SmI₂) in THF (0.1 M) dropwise until a deep blue color persists. The reaction is stirred for 20 minutes and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to give the cyclized product as a single diastereomer.[1]
Protocol 4: Final Conversion to (±)-Kopsinine
The final steps involve the conversion of a lactam to a thiolactam followed by desulfurization and deprotection.
Procedure:
-
Thionation: To a solution of the cyclized product (1.0 equiv) in toluene (0.1 M) is added Lawesson's reagent (1.5 equiv). The mixture is heated to 110 °C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the thiolactam.[1]
-
Desulfurization and Debenzylation: The thiolactam is dissolved in ethanol (0.1 M), and Raney Nickel (a generous amount) is added. The suspension is stirred vigorously at room temperature for 3 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, methanol/dichloromethane) to yield (±)-Kopsinine.[1]
Conclusion
The total synthesis of (±)-Kopsinine detailed herein showcases a powerful and elegant strategy for the construction of complex alkaloids. The key intramolecular [4+2]/[3+2] cycloaddition cascade and the SmI₂-mediated transannular radical cyclization provide a robust and efficient pathway to this intricate natural product. The detailed protocols provided are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Kopsinine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective total synthesis of (-)-Kopsinine, a complex indole alkaloid. The presented methodologies are based on published synthetic routes, primarily focusing on the strategy developed by Boger and coworkers, which features a key intramolecular [4+2]/[3+2] cycloaddition cascade and a subsequent samarium(II) iodide-mediated transannular cyclization.
Introduction
(-)-Kopsinine is a hexacyclic indole alkaloid isolated from plants of the Kopsia genus. Its intricate polycyclic architecture, featuring a bicyclo[2.2.2]octane core, has made it a challenging target for total synthesis. The development of enantioselective strategies to access this molecule is of significant interest to the synthetic and medicinal chemistry communities. This document outlines a successful approach, providing detailed experimental procedures and data to aid in its reproduction and further exploration.
Overall Synthetic Strategy
The featured total synthesis of (-)-Kopsinine employs a divergent strategy starting from a common pentacyclic intermediate. This key intermediate is assembled via a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[1][2] The final hexacyclic structure of kopsinine is then constructed through a late-stage SmI2-mediated transannular free radical conjugate addition, forming the crucial C21-C2 bond.[2][3]
Diagram of the Overall Workflow
Caption: Overall workflow for the enantioselective synthesis of (-)-Kopsinine.
Key Chemical Transformations
The synthesis hinges on two critical transformations that construct the complex polycyclic core of (-)-Kopsinine.
Diagram of Key Transformations
Caption: Key chemical transformations in the synthesis of (-)-Kopsinine.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (-)-Kopsinine as reported by Boger and coworkers.
| Step | Reactant | Product | Yield (%) | Reference |
| Intramolecular [4+2]/[3+2] Cycloaddition | 1,3,4-Oxadiazole precursor | Pentacyclic intermediate 3 | 71 | [1] |
| Reductive Oxido Bridge Opening | Compound 3 | Alcohol 4 | 87 | [1] |
| Conversion to Methyldithiocarbonate | Alcohol 4 | Xanthate 5 | 78 | [1] |
| Chugaev Elimination | Xanthate 5 | Olefins 6 and 7 (2:1) | 85 | [1] |
| TBS Deprotection | Olefin 6 | Alcohol 8 | 98 | [1] |
| Conversion to Methyldithiocarbonate | Alcohol 8 | Xanthate 9 | 86 | [1] |
| SmI2-mediated Transannular Cyclization | Xanthate 9 | Bicyclo[2.2.2]octane 10 | 75 | [1] |
| Conversion to Thiolactam | Compound 10 | Thiolactam 11 | 90 | [1] |
| Desulfurization and N-Debenzylation | Thiolactam 11 | (-)-Kopsinine (1) | 95 | [1] |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below.
Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor (2) in o-dichlorobenzene is heated to 180 °C.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the pentacyclic intermediate (3) as a single diastereomer.[1]
Reductive Oxido Bridge Opening
To a solution of the pentacyclic intermediate (3) in a 4:1 mixture of isopropanol and acetic acid, sodium cyanoborohydride (8 equivalents) is added at 25 °C.[3] The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product is extracted, dried, and purified to yield the alcohol (4).[1]
SmI₂-mediated Transannular Cyclization
A solution of the methyldithiocarbonate precursor (9) in a 10:1 mixture of THF and HMPA is treated with a solution of samarium(II) iodide at 25 °C for 20 minutes.[1] The reaction is quenched, and the product is extracted and purified to provide the bicyclo[2.2.2]octane core (10) as a single diastereomer.[1]
Final Conversion to (-)-Kopsinine
The lactam (10) is treated with Lawesson's reagent to afford the corresponding thiolactam (11).[1] Subsequent treatment of the thiolactam with Raney-Ni in ethanol at 25 °C for 3 hours results in both desulfurization and N-debenzylation to furnish (-)-Kopsinine (1).[1] The final product is purified and characterized by spectroscopic methods, which should be identical to the authentic material.[1]
Alternative Enantioselective Approach
An alternative and efficient enantioselective total synthesis of (-)-Kopsinine has been reported by Tomioka and coworkers. This route utilizes an asymmetric one-pot [N+2+3] cyclization as the key step.[4] The synthesis of a common intermediate, a cis-2,3-disubstituted piperidine, is achieved with 98% enantiomeric excess and in 85% yield through a chiral diether-controlled asymmetric conjugate addition of a lithium amide to an indolepropenoate, followed by a C,N dual alkylation.[4] The total synthesis of (-)-Kopsinine was completed in 13 steps with an overall yield of 9.0%.[4]
Conclusion
The enantioselective synthesis of (-)-Kopsinine represents a significant achievement in natural product synthesis. The strategy detailed herein, based on the work of Boger, provides a robust and divergent route to this complex alkaloid. The key intramolecular cycloaddition cascade and the late-stage radical cyclization are powerful transformations that enable the efficient construction of the intricate hexacyclic framework. The alternative approach by Tomioka offers a different and also highly efficient pathway. These detailed protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
Application Notes and Protocols for the Purification of Kopsinine Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a monoterpenoid indole alkaloid, is a natural product isolated from plants of the Kopsia genus, notably Kopsia longiflora.[1][2] This compound and its analogues have garnered interest in the scientific community for their potential biological activities. The effective purification of this compound from crude plant extracts is a critical step for its further study and development. Column chromatography is a fundamental and widely employed technique for the isolation and purification of this compound and other alkaloids from complex mixtures. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using column chromatography, based on established methodologies.
Principle of this compound Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of alkaloids like this compound, normal-phase chromatography is commonly utilized. In this mode, a polar stationary phase, such as silica gel or alumina, is used in conjunction with a non-polar mobile phase. Less polar compounds travel faster through the column, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted, allowing for the separation of this compound from other components in the plant extract.
Data Presentation
The following table summarizes the key quantitative data related to the purification of this compound from Kopsia longiflora bark, as reported in the foundational literature.
| Parameter | Value | Reference |
| Source Material | Bark of Kopsia longiflora Merrill | Crow, W. D., & Michael, M. (1955) |
| Initial this compound Content | 0.2% of dried bark | Crow, W. D., & Michael, M. (1955) |
Note: Detailed quantitative data on recovery and purity at each step of the column chromatography process are not extensively reported in the initial isolation literature. Purity is typically assessed by chromatographic (TLC, HPLC) and spectroscopic (NMR) methods after isolation.
Experimental Protocol: Purification of this compound from Kopsia longiflora Bark
This protocol is based on the original isolation methods and general practices for alkaloid purification.
Part 1: Extraction of Crude Alkaloids
-
Maceration:
-
Air-dried and powdered bark of Kopsia longiflora is macerated with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is repeated multiple times to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Extraction (for enrichment of alkaloids):
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl) and filtered to remove non-alkaloidal, neutral, and weakly basic compounds.
-
The acidic solution is then washed with an immiscible organic solvent like diethyl ether or chloroform to remove further impurities.
-
The aqueous layer is basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form.
-
The basic aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.
-
Part 2: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
A glass chromatography column is packed with a slurry of the stationary phase (e.g., silica gel or basic alumina) in the initial, least polar mobile phase solvent. The column should be packed carefully to avoid air bubbles and channels.
-
-
Sample Preparation and Loading:
-
The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.
-
Alternatively, the crude extract can be adsorbed onto a small amount of the stationary phase (dry loading), which is then carefully added to the top of the packed column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity. A common approach for Kopsia alkaloids involves a gradient of chloroform and methanol or dichloromethane and methanol.
-
Based on literature for synthetic this compound, a gradient from 100% dichloromethane to 10% methanol in dichloromethane is effective.
-
The elution is started with the least polar solvent, and the polarity is gradually increased by adding small increments of the more polar solvent.
-
-
Fraction Collection:
-
Eluted fractions of a consistent volume are collected sequentially.
-
-
Monitoring of Fractions:
-
The composition of each fraction is monitored by thin-layer chromatography (TLC). A suitable developing solvent system for TLC of this compound should be determined empirically, but a mixture of chloroform and methanol (e.g., 95:5 or 90:10) is a good starting point.
-
Fractions containing the same compound (as determined by their Rf value on TLC) are combined.
-
-
Isolation and Characterization of this compound:
-
The combined fractions containing pure this compound are concentrated under reduced pressure to yield the purified compound.
-
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its melting point determined.
-
Visualization of the Purification Workflow
The following diagram illustrates the key stages in the purification of this compound from its natural source.
Caption: Workflow for this compound Purification.
This diagram outlines the major steps involved in the isolation and purification of this compound, from the initial extraction of the plant material to the final analysis of the purified compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Kopsinine Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Kopsinine, an indole alkaloid from the Kopsia genus, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, supplemented with formic acid to ensure optimal peak shape and resolution. This protocol is intended to serve as a comprehensive guide for researchers involved in the isolation and purification of this compound for various research and drug development applications.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Kopsia genus, which belongs to the Apocynaceae family. These plants are a rich source of structurally complex and biologically active alkaloids. This compound and related compounds have garnered interest in the scientific community for their potential pharmacological activities. The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological screening, and as a starting material for the synthesis of new chemical entities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such natural products, offering high resolution and efficiency. This document outlines a specific RP-HPLC method for the successful purification of this compound.
Data Presentation
The following table summarizes the key parameters for the analytical and preparative HPLC purification of this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (ODS), 5 µm, 4.6 x 250 mm | C18 (ODS), 5-10 µm, ≥ 10 mm I.D. x 250 mm |
| Mobile Phase | 20% Acetonitrile / 80% Water + 0.1% Formic Acid (v/v/v) | 20% Acetonitrile / 80% Water + 0.1% Formic Acid (v/v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 2.0 - 5.0 mL/min (scalable) |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10-20 µL | 100 µL - several mL (depending on sample concentration) |
| Column Temperature | Ambient | Ambient |
| Expected Retention Time | To be determined on the analytical scale | Scaled from the analytical retention time |
| Expected Purity | >95% (analytical assessment) | >98% |
| Expected Yield | N/A | Dependent on the initial concentration in the extract |
Experimental Protocols
Sample Preparation
-
Extraction: this compound is typically extracted from the dried and powdered plant material of Kopsia species (e.g., Kopsia singapurensis) using an appropriate organic solvent such as methanol or a mixture of chloroform and methanol.
-
Preliminary Purification: The crude extract is often subjected to preliminary purification steps, such as acid-base extraction to enrich the alkaloid fraction, followed by column chromatography over silica gel or Sephadex LH-20 to remove major impurities.
-
Final Sample Preparation: The partially purified, this compound-containing fraction is dissolved in the HPLC mobile phase (20% acetonitrile/80% water with 0.1% formic acid) to a suitable concentration (e.g., 1-10 mg/mL). The sample solution must be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
Analytical HPLC Method Development
Before proceeding to preparative scale, it is crucial to develop and optimize the separation on an analytical scale.
-
Column: Use a C18 (ODS) analytical column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).
-
Mobile Phase: Prepare a mobile phase consisting of 20% HPLC-grade acetonitrile and 80% ultrapure water containing 0.1% formic acid. The addition of formic acid is critical for protonating the basic nitrogen atom of the alkaloid, leading to improved peak shape and reproducibility.
-
Instrumentation: Set up the HPLC system with a UV detector set to 220 nm. The flow rate for the analytical column should be set to 1.0 mL/min.
-
Injection and Analysis: Inject a small volume (10-20 µL) of the prepared sample and run the analysis under isocratic conditions. Identify the peak corresponding to this compound based on its retention time by comparing it with a standard, if available, or by collecting the peak and confirming its identity using mass spectrometry or NMR.
Preparative HPLC Purification
Once the analytical method is established, it can be scaled up for preparative purification.
-
Column: Select a preparative C18 (ODS) column with the same stationary phase chemistry as the analytical column. The dimensions should be larger, for example, a column with an internal diameter of 10 mm or greater and a length of 250 mm.
-
Mobile Phase and Flow Rate: Use the same mobile phase composition as in the analytical method (20% acetonitrile / 80% water + 0.1% formic acid). The flow rate should be scaled up according to the column dimensions. For a 10 mm I.D. column, a flow rate of approximately 4.6 mL/min would be a good starting point. A published method for the purification of this compound from Kopsia singapurensis utilized a flow rate of 2.0 mL/min on an ODS HPLC column, yielding 14.8 mg of the compound[1].
-
Sample Loading: The amount of sample that can be loaded onto the preparative column depends on the column dimensions and the concentration of this compound in the sample. It is advisable to perform a loading study by gradually increasing the injection volume to maximize throughput without compromising resolution.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the retention time of this compound, as determined in the analytical run.
-
Post-Purification Processing: Combine the fractions containing pure this compound. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.
-
Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC using the method described in section 2. Further characterization can be performed using techniques such as mass spectrometry and NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound from Kopsia species.
References
Application Notes and Protocols for the Structural Analysis of Kopsinine using Nuclear Magnetic Resonance (NMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kopsinine is a complex indole alkaloid belonging to the aspidofractinine group, isolated from various species of the Kopsia genus.[1] Its intricate hexacyclic structure necessitates the use of advanced spectroscopic techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of such natural products.[2][3] This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of 1D and 2D NMR experiments.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various spectroscopic studies. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is typically recorded in deuterated chloroform (CDCl₃) at ambient temperature on a 400 or 500 MHz spectrometer.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3α | 3.44 | ddd | 16.4, 3.8, 2.0 |
| 3β | 3.37 | br d | 16.4 |
| 5α | 2.79 | td | - |
| 5β | - | - | - |
| 6α | - | - | - |
| 6β | - | - | - |
| 10 | 7.20-7.30 | m | - |
| 11 | 7.00-7.10 | m | - |
| 12 | 7.00-7.10 | m | - |
| 13 | 7.20-7.30 | m | - |
| 15 | - | - | - |
| 16 | - | - | - |
| 17α | - | - | - |
| 17β | - | - | - |
| 18 | - | - | - |
| 19α | - | - | - |
| 19β | - | - | - |
| 21 | 3.00 | - | - |
| CO₂Me | 3.82 | s | - |
| NH | 4.45 | br s | - |
Note: Some assignments and coupling constants are inferred from related structures and may require further 2D NMR analysis for confirmation. Data is partially sourced from studies on related Kopsia alkaloids.[4]
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Position | δ (ppm) | Carbon Type |
| 2 | - | C |
| 3 | - | CH₂ |
| 5 | - | CH₂ |
| 6 | - | CH |
| 7 | - | C |
| 8 | - | C |
| 9 | - | C |
| 10 | - | CH |
| 11 | - | CH |
| 12 | - | CH |
| 13 | - | C |
| 14 | - | CH₂ |
| 15 | - | CH |
| 16 | - | CH |
| 17 | - | CH₂ |
| 18 | - | CH |
| 19 | - | CH₂ |
| 20 | - | C |
| 21 | - | CH |
| CO₂Me | 52.5 | CH₃ |
| C=O | 173.0 | C |
Note: Complete assignment requires comprehensive 2D NMR data. The chemical shifts are typical for aspidofractinine-type alkaloids.[4][5]
Table 3: Key 2D NMR Correlations for this compound Structural Elucidation
| Experiment | Key Correlations | Information Gained |
| COSY | H-10/H-11, H-11/H-12 | Spin systems of the aromatic ring |
| H-3/H-14, H-14/H-15 | Connectivity in the piperidine ring | |
| HSQC | δC / δH | Direct one-bond C-H correlations for assigning protonated carbons |
| HMBC | H-21 to C-2, C-3, C-7 | Connectivity of the core cage structure |
| CO₂Me to C=O | Position of the methoxycarbonyl group | |
| H-10 to C-8, C-12 | Confirming aromatic ring substitutions | |
| NOESY | H-15 / H-17α, H-19β | Spatial proximity for stereochemical assignments |
| H-6β / H-16 | Relative stereochemistry of the bicyclo[2.2.2]octane system |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for this compound. Instrument parameters should be optimized based on the specific spectrometer and sample concentration.
1. Sample Preparation
-
Sample: Weigh approximately 5-10 mg of purified this compound.
-
Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Procedure: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube (5 mm diameter). Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
2. 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, depending on concentration and experiment time.
-
Temperature: 298 K.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.[6]
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Parameters: Optimize spectral width in both dimensions to cover all proton signals. Typically, 2048 data points in F2 and 256-512 increments in F1 are acquired with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.[6][7]
-
Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set the F2 (¹H) spectral width to 12-16 ppm and the F1 (¹³C) spectral width to 160-180 ppm. Use a one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[6][7]
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Parameters: Set the long-range coupling delay to optimize for correlations of 4-10 Hz (typically a delay of 60-100 ms).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, providing information about the relative stereochemistry.[6]
-
Pulse Program: Phase-sensitive NOESY with gradient selection (e.g., 'noesygpph').
-
Parameters: Use a mixing time (d8) of 300-800 ms to allow for the buildup of NOE cross-peaks. The optimal mixing time may need to be determined experimentally.
-
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using the described NMR experiments.
Caption: Workflow for this compound Structural Elucidation using NMR.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 2. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR spectral assignments of three aspidofractinine alkaloids, kopsine, fruticosine and fruticosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
Application Note: Molecular Weight Determination of Kopsinine using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the determination of the molecular weight of Kopsinine, an indole alkaloid, using Electrospray Ionization Mass Spectrometry (ESI-MS). The described methodology is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document outlines the necessary steps from sample preparation to data analysis and interpretation, ensuring accurate and reliable results.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Kopsia genus.[1] Like many alkaloids, it possesses a complex chemical structure and potential biological activity, making it a subject of interest in phytochemical and pharmacological research. Accurate determination of its molecular weight is a fundamental step in its structural elucidation and characterization.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[2] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like alkaloids, as it minimizes fragmentation and primarily produces protonated molecules ([M+H]⁺).[3] This allows for the direct determination of the monoisotopic molecular weight of the analyte.
Molecular Properties of this compound
A summary of the key molecular properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [4] |
| Average Molecular Weight | 338.44 g/mol | [5][6] |
| Monoisotopic Molecular Weight | 338.1994 g/mol | [4] |
| IUPAC Name | methyl (1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.1⁹,¹².0¹,⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-triene-18-carboxylate | [4] |
| CAS Number | 559-51-3 | [5] |
Experimental Protocol
This section details the experimental procedure for the determination of this compound's molecular weight using LC-ESI-MS.
Materials and Reagents
-
This compound standard (or plant extract containing this compound)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following protocol is a general guideline and may need to be optimized based on the sample matrix.
-
Standard Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 1-10 µg/mL.
-
Plant Extract:
-
Homogenize the dried and ground plant material.
-
Extract 1 gram of the homogenized sample with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 5 mL of methanol:water (1:1, v/v).
-
Filter the solution through a 0.22 µm syringe filter prior to LC-MS analysis.
-
Instrumentation and Analytical Conditions
A Liquid Chromatography system coupled with a Mass Spectrometer equipped with an Electrospray Ionization source is recommended.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas Temperature: 300 - 350 °C
-
Nebulizing Gas Flow: 7 - 11 L/min
-
Sheath Gas Temperature: 350 - 400 °C
-
Sheath Gas Flow: 10 - 12 L/min
-
Scan Range: m/z 100 - 1000
-
Data Analysis and Interpretation
The primary objective is to identify the protonated molecular ion of this compound, [M+H]⁺.
-
Expected m/z Value: Based on the monoisotopic molecular weight of this compound (338.1994), the expected m/z for the protonated molecule [M+H]⁺ is 339.2072.
-
Mass Spectrum Analysis: Examine the full scan mass spectrum for a prominent peak at or near the expected m/z value. The high-resolution mass spectrometer should be able to measure the mass with high accuracy, typically within 5 ppm.
-
Molecular Formula Confirmation: Utilize the accurate mass measurement to confirm the elemental composition (C₂₁H₂₆N₂O₂) using the instrument's software.
Visualizations
Caption: Principle of ESI-MS for Molecular Weight Determination.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
The protocol described in this application note provides a reliable and robust method for the determination of the molecular weight of this compound using LC-ESI-MS. The use of electrospray ionization in positive mode is expected to yield a prominent protonated molecule [M+H]⁺, allowing for the accurate confirmation of its molecular weight and elemental composition. This fundamental information is essential for the further study and development of this compound and other related natural products.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. ukm.my [ukm.my]
Application Note: Cell-Based Assays for Evaluating Kopsinine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a monoterpenoid indole alkaloid derived from plants of the Kopsia genus, has garnered interest within the scientific community for its potential as an anticancer agent. The Kopsia genus is a rich source of structurally diverse alkaloids, many of which have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] While the broader class of Kopsia alkaloids is recognized for its cytotoxic potential, detailed investigations into the specific mechanisms of this compound-induced cytotoxicity are an active area of research. This application note provides a comprehensive overview of standard cell-based assays and detailed protocols to facilitate the evaluation of this compound's cytotoxic effects, guiding researchers in the systematic assessment of its therapeutic potential.
Data Presentation: Cytotoxicity of Kopsia Alkaloids
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on other alkaloids from the Kopsia genus provide a strong rationale for investigating this compound's cytotoxic properties. The following table summarizes the cytotoxic activities of selected Kopsia alkaloids against various human cancer cell lines, offering a comparative context for future studies on this compound.
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Kopsiarborine A | A549 | Lung Carcinoma | <20 | [4] |
| H446 | Small Cell Lung Cancer | <20 | [4] | |
| H460 | Large Cell Lung Cancer | <20 | [4] | |
| H292 | Mucoepidermoid Carcinoma | <20 | [4] | |
| 95-D | Lung Cancer | <20 | [4] | |
| Kopsiarborine B | A549 | Lung Carcinoma | <20 | [4] |
| H446 | Small Cell Lung Cancer | <20 | [4] | |
| H460 | Large Cell Lung Cancer | <20 | [4] | |
| H292 | Mucoepidermoid Carcinoma | <20 | [4] | |
| 95-D | Lung Cancer | <20 | [4] | |
| Valparicine | KB | Human Epidermoid Carcinoma | 13.0 | [3] |
| Jurkat | T-cell Leukemia | 0.91 | [3] |
Experimental Protocols
To rigorously assess the cytotoxic profile of this compound, a multi-faceted approach employing a panel of cell-based assays is recommended. Below are detailed protocols for key assays to determine cell viability, membrane integrity, apoptosis induction, and effects on cell cycle progression.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
In Vivo Experimental Design for Kopsinine Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a monoterpene indole alkaloid found in plants of the genus Kopsia. Alkaloids from this genus have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects, suggesting the potential of this compound as a therapeutic agent. This document provides detailed protocols for the preclinical in vivo evaluation of this compound in animal models, focusing on acute toxicity, anti-inflammatory activity, and anticancer efficacy.
Acute Oral Toxicity Study
An acute oral toxicity study is essential to determine the median lethal dose (LD50) and to identify potential signs of toxicity. The following protocol is based on the OECD Guideline 420 (Fixed Dose Procedure).[1][2][3]
Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure)
Animal Model:
-
Species: Wistar rats or Swiss albino mice (one species is sufficient).
-
Sex: Female (generally more sensitive).
-
Age: 8-12 weeks.
-
Weight: 180-220 g for rats, 20-30 g for mice.
-
Acclimatization: Minimum of 7 days.
Procedure:
-
Animal Housing: House animals in standard cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle. Provide standard pellet diet and water ad libitum.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing. Water should be available.
-
Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water).
-
Dosing:
-
Administer a single oral dose of this compound using an oral gavage needle.
-
Start with a dose of 2000 mg/kg (limit test).[3] If no mortality is observed, further testing at higher doses is not necessary.
-
If mortality occurs at 2000 mg/kg, subsequent testing should be performed at lower fixed doses (e.g., 300 mg/kg, 50 mg/kg, 5 mg/kg) in a stepwise manner.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, with special attention during the first 4 hours.
-
Daily observations should continue for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly until the end of the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation
Table 1: Acute Oral Toxicity of this compound (Example Data)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| 2000 | 5 | 0/5 | No significant signs observed | No abnormalities detected |
| LD50 | >2000 mg/kg (Not Classified) |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[4][5][6][7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema
Animal Model:
-
Species: Wistar rats.
-
Sex: Male or female.
-
Weight: 150-200 g.
-
Acclimatization: Minimum of 7 days.
Procedure:
-
Animal Housing and Fasting: As described in the acute toxicity protocol. Fast animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Control Group: Vehicle only.
-
Standard Group: Indomethacin (10 mg/kg, p.o.).
-
Test Groups: this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard drug, or this compound orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
The difference between the initial and subsequent readings gives the volume of edema.
-
-
Calculation: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
-
Data Presentation
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Example Data)
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.29 |
| This compound | 25 | 0.65 ± 0.03 | 23.53 |
| This compound | 50 | 0.51 ± 0.02 | 40.00 |
| This compound | 100 | 0.42 ± 0.03 | 49.41 |
| *p < 0.05 compared to the control group. |
Signaling Pathway
Inflammation induced by carrageenan involves the activation of multiple signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.
Anticancer Efficacy: Human Tumor Xenograft Model
The human tumor xenograft model is a standard method to evaluate the in vivo anticancer activity of a test compound.[9][10][11][12][13]
Experimental Protocol: Tumor Xenograft Model
Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude).
-
Sex: Female.
-
Age: 6-8 weeks.
-
Acclimatization: Minimum of 7 days.
Cell Line:
-
Select a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
Procedure:
-
Cell Culture and Preparation: Culture cancer cells in appropriate media. On the day of inoculation, harvest cells and resuspend them in sterile PBS or serum-free media at a concentration of 5-10 x 10^6 cells/0.1 mL.
-
Tumor Inoculation: Inoculate 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 * Length) / 2.
-
-
Grouping and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (n=8-10 per group):
-
Control Group: Vehicle only.
-
Standard Group: A clinically relevant chemotherapeutic agent (e.g., Cisplatin, Paclitaxel).
-
Test Groups: this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), administered daily or on a specified schedule.
-
-
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
-
Calculation: Calculate the percentage of tumor growth inhibition (TGI) using the formula:
-
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100
-
Data Presentation
Table 3: Effect of this compound on Tumor Growth in a Xenograft Model (Example Data)
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition (TGI) |
| Control (Vehicle) | - | 1250 ± 110 | - |
| Cisplatin | 5 | 480 ± 65 | 61.6 |
| This compound | 25 | 950 ± 98 | 24.0 |
| This compound | 50 | 720 ± 85 | 42.4 |
| This compound | 100 | 550 ± 75 | 56.0 |
| p < 0.05 compared to the control group. |
Signaling Pathway
Many anticancer agents exert their effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.
Pharmacokinetic Study
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol: Pharmacokinetic Analysis
Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 200-250 g.
-
Acclimatization: Minimum of 7 days, with cannulation of the jugular vein for blood sampling.
Procedure:
-
Animal Housing and Fasting: As previously described. Fast animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 5 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 50 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.
-
Data Presentation
Table 4: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | IV Administration (5 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng·h/mL) | 2800 | 1800 |
| t1/2 (h) | 2.5 | 3.8 |
| CL (L/h/kg) | 1.8 | - |
| Vd (L/kg) | 6.5 | - |
| Bioavailability (%) | - | ~25 |
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 8. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition of non-small-cell lung carcinoma by BN/GRP antagonist is linked with suppression of K-Ras, COX-2, and pAkt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Kopsinine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed protocol for the quantification of Kopsinine, a monoterpene indole alkaloid found in plants of the Kopsia genus, using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5] this compound is a characteristic metabolite in the aspidofractinine group of Kopsia alkaloids.[4] While the total synthesis of this compound has been a subject of interest, standardized analytical methods for its quantification are not widely published.[6] This document provides a comprehensive, albeit hypothetical, methodology intended to serve as a starting point for researchers, scientists, and drug development professionals. The described method is suitable for the determination of this compound in various matrices, such as plant extracts and biological fluids, and includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative parameters presented are projected based on typical performance characteristics of similar analytical methods for related indole alkaloids.[7][8]
Introduction
This compound is a member of the extensive family of monoterpene indole alkaloids isolated from plants of the genus Kopsia, which belongs to the Apocynaceae family.[1][2][3][4] These plants are a rich source of structurally complex and biologically active compounds.[1][5] Alkaloids from the Kopsia genus have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] Given the therapeutic potential of these compounds, robust and reliable analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes.
This application note outlines a proposed LC-MS/MS method for the selective and sensitive quantification of this compound. The method is designed to be a template that can be adapted and validated for specific research needs.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analyte of interest.
1.1. Plant Material (e.g., Kopsia leaves, bark)
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an amber glass vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase (see section 2.2) to a concentration within the calibration range.
1.2. Biological Matrix (e.g., Plasma, Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
2.1. Liquid Chromatography (LC) Conditions
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is recommended for good separation of alkaloids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry (MS) Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The exact mass should be determined by infusion of a standard solution.
-
Product ions should be selected based on fragmentation patterns observed in the MS/MS spectrum of a this compound standard.
-
Hypothetical MRM transitions for this compound (C₂₁H₂₆N₂O₂; MW: 354.45):
-
Precursor Ion (Q1): m/z 355.2
-
Product Ion (Q3) for Quantification: To be determined experimentally.
-
Product Ion (Q3) for Confirmation: To be determined experimentally.
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation Parameters (Hypothetical)
A full method validation should be performed according to relevant guidelines (e.g., FDA, ICH). The following are projected performance characteristics:
-
Linearity: The method should be linear over a specified concentration range, with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as relative standard deviation, RSD) should be ≤15%.
-
Recovery: The extraction efficiency of the sample preparation method.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix under various storage and handling conditions.
Quantitative Data Summary
The following table summarizes the projected quantitative performance of the proposed LC-MS/MS method for this compound. These values are illustrative and should be confirmed by experimental validation.
| Parameter | Projected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Plausible Signaling Pathway
Given the reported anticancer activity of Kopsia alkaloids, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][2]
Caption: Plausible apoptotic signaling pathway for this compound.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. While the presented protocols and performance characteristics are hypothetical, they are based on established analytical principles for similar indole alkaloids and offer a solid foundation for method development and validation. This application note serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the quantitative analysis of this compound.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kopsinine in Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a complex hexacyclic indole alkaloid from the Kopsia genus, presents a fascinating scaffold for medicinal chemistry and drug discovery. While comprehensive structure-activity relationship (SAR) studies focusing solely on this compound derivatives are limited in publicly available literature, a wealth of information on the biological activities of various Kopsia alkaloids provides valuable insights into the pharmacophoric features required for different therapeutic effects. This document compiles available data on the biological activities of this compound and its congeners, outlines detailed protocols for assessing these activities, and proposes potential signaling pathways for further investigation.
Biological Activities and Structure-Activity Relationship Insights from Kopsia Alkaloids
Alkaloids isolated from Kopsia species have demonstrated a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, acetylcholinesterase inhibitory, and vasorelaxant effects.[1] Although a systematic SAR study on a library of this compound analogs is not yet available, analysis of the bioactivity data from various naturally occurring Kopsia alkaloids allows for preliminary SAR observations.
Cytotoxic Activity
Several Kopsia alkaloids have been evaluated for their cytotoxicity against various cancer cell lines. The aspidofractinine skeleton, to which this compound belongs, is a recurring motif in compounds with notable activity.
Table 1: Cytotoxicity of Kopsia Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Eburnaminol | HT-29 | 75.8 ± 3.06 | [2] |
| Kopsileuconine B | PC9 | 15.07 ± 1.19 | [3] |
| Valparicine | KB | 13.0 | [4] |
| Valparicine | Jurkat | 0.91 | [4] |
| Lupeol | MCF-7 | 14.5 µg/mL | [5] |
| Unnamed | H446, A549, ATCC, 95-D, H460, H292, SPCA-1 | < 10 | [6] |
Preliminary SAR Observations for Cytotoxicity:
-
The data suggests that the specific type of indole alkaloid scaffold and the nature and position of substituents significantly influence cytotoxic potency.
-
Valparicine, for instance, shows potent activity, highlighting the importance of its particular structural features.[4]
-
The potent activity of an unnamed compound across multiple lung cancer cell lines suggests the potential for broad-spectrum anticancer effects within this class of alkaloids.[6]
Acetylcholinesterase (AChE) Inhibitory Activity
Certain Kopsia alkaloids have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.
Table 2: Acetylcholinesterase Inhibitory Activity of Kopsia Alkaloids
| Compound | Assay Type | IC50 (µg/mL) | Reference |
| Kopsia alkaloid extract | in vitro | 12.5 | [1] |
| Dicentrine | Ellman's Assay | 93.5 | [7] |
| Crebanine | Ellman's Assay | 86.6 | [7] |
| Tetrahydropalmatine | Ellman's Assay | 168.6 | [7] |
Preliminary SAR Observations for AChE Inhibition:
-
The moderate activity of the crude extract suggests that specific alkaloids within the mixture are responsible for the observed effect.[1]
-
Comparison of the aporphine alkaloids (dicentrine and crebanine) with the protoberberine alkaloid (tetrahydropalmatine) suggests that the aporphine scaffold may be more favorable for AChE inhibition.[7]
Anti-inflammatory Activity
The anti-inflammatory potential of Kopsia alkaloids has been demonstrated in various in vitro and in vivo models.
Table 3: Anti-inflammatory Activity of Kopsia Alkaloids
| Compound/Extract | Assay | IC50 / Effect | Reference |
| Ethanolic leaf extract of K. fruticosa | Protein denaturation inhibition | 100.37 ± 2.91 µg/mL | [8] |
| Ethanolic leaf extract of K. fruticosa | Antiproteinase activity | 407.88 ± 9.34 µg/mL | [8] |
| Kopsinic acid, (-)-kopsinilam, normavacurine-21-one | Carrageenan-induced paw edema | Significant relief | [9] |
Preliminary SAR Observations for Anti-inflammatory Activity:
-
The ethanolic extract of Kopsia fruticosa leaves shows promising activity, indicating the presence of potent anti-inflammatory compounds.[8]
-
Specific alkaloids like kopsinic acid, (-)-kopsinilam, and normavacurine-21-one have demonstrated significant in vivo anti-inflammatory effects, suggesting that the aspidofractinine and related skeletons are promising leads for the development of anti-inflammatory agents.[9]
Vasorelaxant Activity
The cardiovascular effects of Kopsia alkaloids, particularly their ability to relax blood vessels, have been reported.
Table 4: Vasorelaxant Activity of Kopsia Alkaloids
| Compound/Extract | Assay | EC50 / Effect | Reference |
| This compound | Glucose-evoked podocyte injury inhibition | 3.0 µM | [1] |
| Kopsia alkaloid | Glucose-evoked podocyte injury inhibition | 24.5 µM | [1] |
Preliminary SAR Observations for Vasorelaxant Activity:
-
This compound itself has shown potent activity in a model relevant to diabetic nephropathy, a condition with a vascular component.[1] Its potency compared to another Kopsia alkaloid in the same assay suggests that the specific structural features of this compound are beneficial for this activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of this compound and related alkaloids.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for AChE inhibition.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Solution: Prepare a solution of acetylcholinesterase from electric eel in assay buffer.
-
DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of the this compound derivative solution (at various concentrations), and 20 µL of the AChE solution. Include a control without the inhibitor.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) * 100. Determine the IC50 value from the dose-response curve.
Vasorelaxant Activity Assay
This protocol assesses the ability of compounds to relax pre-contracted arterial rings.
Workflow for Vasorelaxant Activity Assay
Caption: Workflow for the isolated aortic ring vasorelaxation assay.
Protocol:
-
Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Check the integrity of the endothelium by contracting the rings with phenylephrine (1 µM) and then assessing the relaxation in response to acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
Contraction: After a washout period, induce a stable contraction with phenylephrine (1 µM) or KCl (60 mM).
-
Compound Addition: Once a stable plateau of contraction is reached, cumulatively add the this compound derivative at increasing concentrations to the organ bath.
-
Tension Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.
Potential Signaling Pathways
While the specific molecular targets and signaling pathways of this compound are not well-elucidated, based on the activities of other indole alkaloids, several pathways can be hypothesized to be involved.
MAPK Signaling Pathway in Cytotoxicity
Many indole alkaloids exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[8][10] It is plausible that this compound or its active derivatives could induce apoptosis in cancer cells through the modulation of key kinases in this pathway, such as ERK, JNK, and p38.
Hypothetical MAPK Pathway Modulation by this compound
Caption: Hypothetical modulation of the MAPK pathway by this compound leading to apoptosis.
Conclusion and Future Directions
This compound and other Kopsia alkaloids represent a promising class of natural products with diverse biological activities. The data compiled in these notes provide a foundation for initiating SAR studies. Future work should focus on the semi-synthesis of a focused library of this compound derivatives with systematic structural modifications to elucidate clear SAR trends. Key areas for modification could include the substituents on the aromatic ring, the stereochemistry of the various chiral centers, and modifications of the functional groups. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 3. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Kopsinine as a Scaffold for Synthetic Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine, a complex hexacyclic indole alkaloid, presents a unique and compelling scaffold for synthetic drug development. Isolated from plants of the Kopsia genus, this natural product belongs to the aspidofractinine class of alkaloids, which are known for their diverse biological activities. The intricate and rigid three-dimensional structure of this compound offers a promising starting point for the design of novel therapeutic agents with high specificity and potency. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of the this compound scaffold in various therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and virology. While extensive biological data on this compound itself is limited, the activities of related Kopsia alkaloids provide a strong rationale for its investigation as a versatile template for medicinal chemistry campaigns.
Rationale for this compound as a Drug Development Scaffold
The unique architecture of the this compound core, featuring multiple stereocenters and a caged ring system, makes it an attractive scaffold for several reasons:
-
Structural Complexity and Rigidity: The rigid framework of this compound can lead to more selective binding to protein targets, potentially reducing off-target effects.
-
Synthetic Accessibility: While the total synthesis of this compound is challenging, several routes have been established, opening avenues for the creation of synthetic derivatives.[1][2][3][4][5][6][7][8][9][10][11] These synthetic pathways provide access to key intermediates that can be functionalized to generate libraries of novel compounds.
-
Known Biological Activity of Related Alkaloids: Other aspidofractinine-type alkaloids isolated from Kopsia species have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects, suggesting that the core this compound scaffold is pre-validated by nature for biological interaction.[2][12][13]
Potential Therapeutic Applications and Supporting Data
Based on the biological activities of closely related Kopsia alkaloids, the this compound scaffold holds promise for development in the following therapeutic areas. The following tables summarize the activities of these related compounds, providing a basis for initiating a drug discovery program centered on this compound.
Anticancer Activity
Several aspidofractinine-type alkaloids have exhibited cytotoxicity against various cancer cell lines. This suggests that synthetic derivatives of this compound could be developed as novel anticancer agents.
Table 1: Cytotoxicity of Aspidofractinine Alkaloids from Kopsia hainanensis [2]
| Compound | Cell Line | IC50 (µM) |
| Kopsiahainin C | BGC-823 (Human gastric carcinoma) | 7.3 |
| HepG2 (Human liver cancer) | 8.1 | |
| MCF-7 (Human breast cancer) | 9.5 | |
| SGC-7901 (Human gastric adenocarcinoma) | 8.8 | |
| SK-MEL-2 (Human skin melanoma) | 7.9 | |
| SK-OV-3 (Human ovarian cancer) | 8.5 | |
| Kopsiahainin D | BGC-823 (Human gastric carcinoma) | 9.2 |
| HepG2 (Human liver cancer) | 10.1 | |
| MCF-7 (Human breast cancer) | 10.6 | |
| SGC-7901 (Human gastric adenocarcinoma) | 9.8 | |
| SK-MEL-2 (Human skin melanoma) | 9.5 | |
| SK-OV-3 (Human ovarian cancer) | 10.3 |
Anti-inflammatory Activity
The traditional use of Kopsia species in treating inflammatory conditions, coupled with modern pharmacological studies of related alkaloids, points to the potential of the this compound scaffold for developing anti-inflammatory drugs.
Table 2: Anti-inflammatory Activity of a Related Kopsia Alkaloid (Hypothetical Data Based on General Alkaloid Activity)
| Compound Derivative | Assay | Target Cell Line | IC50 (µM) |
| This compound Analog A | LPS-induced NO Production | RAW 264.7 | 15.2 |
| This compound Analog B | TNF-α Release | RAW 264.7 | 12.8 |
| This compound Analog C | IL-6 Release | RAW 264.7 | 18.5 |
Note: This table presents hypothetical data to illustrate the potential activity that could be screened for. Specific anti-inflammatory data for this compound is not currently available.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of synthetic this compound derivatives.
Cytotoxicity Screening: MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[1][14][15][16]
a. Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This protocol measures the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines.[17][18][19][20][21]
a. Materials:
-
RAW 264.7 murine macrophage cell line
-
24-well plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in DMSO
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
b. Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate. Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
TNF-α and IL-6 Measurement: Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production and calculate the IC50 values.
Neuroprotective Activity: Assay in SH-SY5Y Cells
This protocol assesses the potential of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.[3][22][23][24][25]
a. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
96-well plates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
This compound derivatives dissolved in DMSO
-
MTT solution and solubilization buffer
-
Microplate reader
b. Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Differentiate the cells into a neuronal phenotype if required (e.g., by treatment with retinoic acid).
-
Pre-treat the cells with various concentrations of this compound derivatives for 24 hours.
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM 6-OHDA) for another 24 hours. Include a vehicle control, a neurotoxin-only control, and a positive control (e.g., a known neuroprotective agent).
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection conferred by the this compound derivatives relative to the neurotoxin-only control.
Antiviral Activity: Plaque Reduction Assay
This protocol is used to determine the ability of this compound derivatives to inhibit viral replication.[26][27][28][29][30]
a. Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus of interest (e.g., Herpes Simplex Virus)
-
6-well plates
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound derivatives dissolved in DMSO
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
b. Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the this compound derivatives in infection medium.
-
In a separate tube, mix a known titer of the virus with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures. Include a virus-only control.
-
After a 1-hour adsorption period, remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Screening this compound Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of a this compound-based compound library.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Given the known role of the NF-κB pathway in inflammation, it is a plausible target for this compound derivatives.
Caption: A hypothetical mechanism of action for a this compound derivative inhibiting the NF-κB signaling pathway.
Conclusion
The this compound scaffold represents a largely untapped resource for medicinal chemistry and drug discovery. Its structural novelty and the biological relevance of related natural products provide a solid foundation for initiating research programs aimed at developing new therapeutics. The protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers to unlock the potential of this fascinating natural product scaffold. Through systematic synthetic modification and rigorous biological evaluation, the this compound core could lead to the next generation of drugs for a range of human diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 3.2. Neuroprotection Assessment Assays [bio-protocol.org]
- 23. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 30. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Extraction of Kopsinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of kopsinine, an indole alkaloid, from plant materials of the Kopsia genus. The methodologies described are based on established phytochemical extraction techniques and are intended to guide researchers in the isolation and purification of this valuable natural product.
Introduction to this compound and its Sources
This compound is a pentacyclic indole alkaloid that has been isolated from various species of the Kopsia genus, which belongs to the Apocynaceae family.[1][2] These plants are primarily found in Southeast Asia, India, and China.[1] this compound has been reported in species such as Kopsia officinalis, Kopsia arborea, and Kopsia longiflora.[2] The primary plant parts used for the extraction of this compound are the stem-bark and leaves.[3][4]
Alkaloids from the Kopsia genus have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, acetylcholinesterase (AChE) inhibitory, cardiovascular, and vasorelaxant effects.[1][5] Specifically, some aspidofractinine-type alkaloids from Kopsia, which are structurally related to this compound, have been shown to possess cardiovascular effects, including the ability to lower blood pressure and heart rate.[6]
Quantitative Data on this compound Extraction
The yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, the geographical origin, and the extraction method employed. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Extraction Method | This compound Yield (%) | Reference |
| Kopsia arborea | Stem-bark | Not specified in abstract | 1.216 | [3] |
Note: The yield is expressed as a percentage of the dry weight of the plant material. Researchers should expect variability in yields and optimize extraction parameters for their specific plant material.
Experimental Protocols for this compound Extraction
Two primary protocols are presented here: a general solvent extraction followed by acid-base partitioning, which is a standard method for alkaloid isolation, and a more specific protocol adapted from literature on Kopsia alkaloid extraction.
Protocol 1: General Acid-Base Extraction of Indole Alkaloids
This protocol is a fundamental method for the selective extraction of alkaloids from a crude plant extract.[2] Alkaloids are basic compounds that form water-soluble salts in acidic solutions and are soluble in organic solvents in their free base form. This difference in solubility is exploited for their separation from other plant constituents.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Kopsia stem-bark or leaves)
-
Methanol or Ethanol
-
Hexane
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% (v/v) solution
-
Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Initial Solvent Extraction:
-
Macerate or percolate the dried, powdered plant material with methanol or ethanol for 24-48 hours at room temperature. Repeat the extraction 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic/ethanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid or sulfuric acid. This will protonate the alkaloids, forming their water-soluble salts.
-
Transfer the acidic aqueous solution to a separatory funnel and wash it several times with a non-polar organic solvent like hexane to remove pigments, fats, and other non-basic impurities. Discard the organic layer.
-
Make the acidic aqueous solution basic by the gradual addition of ammonium hydroxide or sodium carbonate solution until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.
-
Extract the now basic aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried organic extract and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.
-
Protocol 2: Specific Protocol for this compound Extraction from Kopsia Bark
This protocol is adapted from a method used for the isolation of alkaloids from Kopsia singapurensis.[3]
Materials and Reagents:
-
Dried and ground Kopsia bark
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ammonia solution, 10%
-
Soxhlet extractor
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, Sephadex LH-20)
Procedure:
-
Defatting of Plant Material:
-
Place the dried and ground bark (e.g., 3 kg) in a Soxhlet extractor and extract with hexane for approximately 17 hours to remove fats and other non-polar compounds.
-
Discard the hexane extract. The defatted plant material is then dried.
-
-
Alkaloid Extraction:
-
Moisten the dried, defatted plant material with a 10% ammonia solution and let it stand overnight. This basification step converts the alkaloid salts present in the plant into their free base form.
-
Extract the ammoniated plant material with dichloromethane (CH₂Cl₂) using a Soxhlet extractor or through repeated maceration.
-
Evaporate the dichloromethane solvent from the combined extracts using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Purification:
-
The crude alkaloid extract can be further purified using chromatographic techniques. Column chromatography over silica gel or Sephadex LH-20 is commonly employed.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound can be identified by comparison with a standard, if available.
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).
-
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of aspidofractinine-type alkaloids from Kopsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Kopsinine Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining high-purity kopsinine, an aspidofractinine-type indole alkaloid, through crystallization. The protocols outlined below cover the purification of this compound from a crude plant extract and subsequent crystallization to achieve high purity suitable for research and drug development purposes.
Introduction
This compound is a naturally occurring indole alkaloid found in various species of the Kopsia genus. As a complex natural product, obtaining this compound in high purity is essential for its accurate pharmacological evaluation and potential therapeutic applications. Crystallization is a critical final step in the purification process, capable of yielding a highly ordered solid form with excellent purity. This document outlines a general workflow and specific protocols for the purification and crystallization of this compound.
General Workflow for this compound Purification and Crystallization
The overall process for obtaining high-purity this compound crystals from a crude plant extract involves several key stages: initial extraction, preliminary purification to enrich the alkaloid fraction, and final crystallization.
Caption: General workflow for the purification and crystallization of this compound.
Data Presentation: Purification and Crystallization of this compound
The following table summarizes representative quantitative data for the purification and crystallization of this compound from a crude extract. These values are illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material | Starting Purity (this compound %) | Solvent/Mobile Phase | Yield (%) | Final Purity (this compound %) |
| Acid-Base Extraction | Crude Plant Extract | ~1-2% | Dichloromethane / 2M HCl | ~80% | ~15-20% |
| Column Chromatography | Crude Alkaloid Fraction | ~15-20% | Dichloromethane:Methanol (98:2 to 95:5) | ~60% | ~85-90% |
| Crystallization | This compound-Rich Fraction | ~85-90% | Ethanol | ~75% | >99% |
Experimental Protocols
4.1. Protocol 1: Preliminary Purification of this compound from Crude Extract
This protocol describes the initial enrichment of this compound from a crude plant extract using acid-base extraction followed by column chromatography.
Materials:
-
Crude plant extract (e.g., from Kopsia longiflora)
-
Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp
Procedure:
-
Acid-Base Extraction: a. Dissolve the crude plant extract in DCM. b. Extract the DCM solution with 2M HCl (3 x 50 mL). The alkaloids will move to the acidic aqueous phase as their hydrochloride salts. c. Combine the aqueous extracts and wash with fresh DCM (2 x 30 mL) to remove neutral impurities. d. Basify the aqueous layer to pH 9-10 with 2M NaOH. The alkaloids will precipitate. e. Extract the basified aqueous solution with DCM (3 x 50 mL) to recover the free alkaloids. f. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
Column Chromatography: a. Prepare a silica gel column packed in DCM. b. Dissolve the crude alkaloid fraction in a minimal amount of DCM and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% DCM and gradually adding methanol (e.g., from 2% to 5% methanol in DCM). d. Collect fractions and monitor the separation using TLC. A suitable mobile phase for TLC is DCM:MeOH (95:5). This compound can be visualized under a UV lamp. e. Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield a this compound-rich fraction.
4.2. Protocol 2: Crystallization of High-Purity this compound
This protocol details the crystallization of the enriched this compound fraction to obtain high-purity crystals. Based on available literature, ethanol is a suitable solvent for the recrystallization of this compound, yielding a monohydrate.
Materials:
-
This compound-rich fraction (~85-90% purity)
-
Ethanol (absolute)
-
Heating plate with magnetic stirrer
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: a. Place the this compound-rich fraction into a clean crystallization dish or Erlenmeyer flask. b. Add a minimal amount of absolute ethanol and gently heat the mixture to 50-60°C with stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Cooling and Crystal Growth: a. Once a clear solution is obtained, cover the vessel and allow it to cool slowly to room temperature. b. For further crystal growth, the solution can be placed in a refrigerator at 4°C for 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Isolation and Drying of Crystals: a. Isolate the formed crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. c. Dry the crystals under vacuum at a low temperature (e.g., 40°C) to a constant weight. The resulting product should be high-purity this compound monohydrate crystals.
Caption: Step-by-step protocol for the crystallization of this compound.
Troubleshooting
-
Oiling out: If the this compound separates as an oil instead of crystals, this may be due to too rapid cooling or the presence of significant impurities. Try redissolving the oil in slightly more solvent and allowing it to cool even more slowly.
-
No crystal formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then repeat the cooling process. Seeding with a previously obtained crystal of this compound can also induce crystallization.
-
Low purity: If the final crystals are not of the desired purity, a second recrystallization step may be necessary.
By following these protocols, researchers can effectively purify and crystallize this compound to obtain a high-purity product suitable for a wide range of scientific applications.
Application Notes and Protocols for Kopsinine Stability Testing and Degradation Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine is a complex indole alkaloid found in plants of the Kopsia genus. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability characteristics is critical for the development of safe, effective, and stable pharmaceutical formulations. Stability testing provides vital information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced degradation, or stress testing, is a crucial component of the drug development process.[1][2][3] It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the purity and potency of the final drug product throughout its shelf life.
These application notes provide a representative, detailed protocol for the stability testing of this compound, including forced degradation studies and the analysis of its degradation products. The methodologies described herein are based on general principles for indole alkaloids and regulatory guidelines. Note: These protocols are intended as a guide and must be adapted and validated for specific laboratory conditions and regulatory requirements.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of a new chemical entity like this compound involves a systematic process of subjecting the compound to various stress conditions, followed by analysis to identify and quantify any degradation products.
References
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Kopsinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the total synthesis of Kopsinine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in synthesizing this compound lie in the construction of its complex, rigid polycyclic skeleton which includes multiple stereocenters and two all-carbon quaternary centers.[1] Key hurdles include the stereocontrolled formation of the bicyclo[2.2.2]octane core and managing functional group compatibility throughout the multi-step synthesis.
Q2: What is the key strategic approach for constructing the core structure of this compound?
A2: A highly successful strategy involves a divergent synthesis approach. This method utilizes a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to rapidly assemble the pentacyclic core of Aspidosperma alkaloids.[2][3][4] This intermediate is then elaborated to this compound through a key late-stage SmI₂-mediated transannular cyclization to form the characteristic bicyclo[2.2.2]octane ring system.[2][5][6]
Q3: Are there common classes of byproducts to expect during the synthesis?
A3: Yes, common byproducts in complex alkaloid syntheses like that of this compound include diastereomers due to incomplete control of stereocenters, incomplete cyclization products, and impurities related to protecting groups.[1] Skeletal rearrangements can also occur, leading to constitutional isomers.[1]
Troubleshooting Guides
Problem 1: Low yield or failure of the intramolecular [4+2]/[3+2] cycloaddition cascade.
-
Question: My intramolecular cycloaddition cascade of the 1,3,4-oxadiazole precursor is giving low yields or failing completely. What are the potential causes and solutions?
-
Answer:
-
Purity of the Precursor: Ensure the 1,3,4-oxadiazole precursor is of high purity. Impurities can interfere with the high-temperature conditions required for the reaction.
-
Reaction Temperature and Solvent: This reaction is typically performed at high temperatures (e.g., 180 °C in o-dichlorobenzene).[2][3] Ensure your solvent is dry and the reaction temperature is accurately maintained. Lower temperatures will result in a significantly slower reaction rate.
-
Degradation: The high temperatures can also lead to degradation of the starting material or product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Steric Hindrance: Although the intramolecular nature of this reaction is a powerful driving force, significant steric hindrance near the dienophile or dipolarophile can impede the cycloaddition. Re-evaluation of the substrate design may be necessary in such cases.
-
Problem 2: Poor regioselectivity and low yield in the Chugaev elimination.
-
Question: The Chugaev elimination of the xanthate intermediate is resulting in a mixture of olefin regioisomers with the undesired isomer being the major product. How can I improve the regioselectivity?
-
Answer:
-
Protecting Group Strategy: The choice of the nitrogen protecting group on the indole nucleus significantly influences the regioselectivity of the elimination. Switching from an N-benzyl group to a Cbz (carboxybenzyl) carbamate has been shown to favor the formation of the more substituted and desired Δ²,³ isomer.[2][5] This is likely due to the Cbz group activating the C2-H for syn elimination.[2][5]
-
Reaction Conditions: The thermal elimination can sometimes lead to the formation of a rearranged S- versus O-dithiocarbonate.[7] Conducting the reaction at a lower temperature in a sealed vessel (e.g., benzene at 130 °C) can minimize this side reaction and improve the overall yield of the desired elimination products.[7]
-
| Protecting Group | Reaction Conditions | Ratio of Δ²,³ isomer : other isomers | Overall Yield |
| N-Benzyl | o-dichlorobenzene, 150 °C, 1 h | 1 : 2 | 85% |
| N-Cbz | toluene, 100 °C, 48 h | 2-2.7 : 1 | 90% |
Problem 3: Low diastereoselectivity in the SmI₂-mediated transannular cyclization.
-
Question: The key SmI₂-mediated cyclization to form the bicyclo[2.2.2]octane core is producing a mixture of diastereomers. How can I improve the stereochemical outcome?
-
Answer:
-
Reagent Quality and Stoichiometry: The quality of the SmI₂ solution is crucial for the success of this reaction. It is often prepared fresh before use. Ensure the correct stoichiometry of SmI₂ is used.
-
Solvent and Additives: The reaction is typically performed in a mixture of THF and HMPA (hexamethylphosphoramide).[2][5] HMPA is a critical additive that enhances the reducing power of SmI₂.
-
Temperature Control: This reaction is sensitive to temperature. Running the reaction at 0 °C has been shown to proceed smoothly and provide the desired product in excellent yield and high diastereoselectivity (>17:1).[5]
-
Alternative Radical Initiators: While the SmI₂-mediated reaction is highly diastereoselective, other radical cyclization methods may not be. For instance, a (TMS)₃SiH-mediated free radical cyclization of the same precursor yielded a 1:1 mixture of C3 diastereomers.[3] This highlights the superiority of the SmI₂-mediated approach for controlling the stereochemistry in this specific transformation.
-
Problem 4: Difficulty in purifying intermediates and the final product.
-
Question: I am facing challenges in purifying the products, especially separating diastereomers and handling the final compound. What purification strategies are recommended?
-
Answer:
-
Chromatography on Basic Alumina: For intermediates that are sensitive to acidic conditions, standard silica gel chromatography can be problematic. The use of basic alumina (Al₂O₃) for column chromatography has been reported to be effective for the purification of certain intermediates in the this compound synthesis.[5]
-
Preparative TLC: For small-scale purifications or difficult separations, preparative thin-layer chromatography (TLC) can be a useful technique.
-
Handling of the Final Product: this compound itself can be sensitive to acidic contaminants in NMR solvents like CDCl₃.[5] It is recommended to pass the NMR solvent through a plug of basic alumina before use to remove any acidic impurities.[5]
-
Experimental Protocols
Key Experiment: Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to 180 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pentacyclic intermediate.[2][3]
Key Experiment: Improved Chugaev Elimination
The alcohol intermediate is first converted to the corresponding Cbz carbamate. This is followed by the formation of the methyl dithiocarbonate (xanthate). The thermal elimination is then carried out by heating the xanthate in toluene at 100 °C for 48 hours. The resulting mixture of olefins is then separated by column chromatography.[2]
Key Experiment: SmI₂-Mediated Transannular Cyclization
To a solution of the primary iodide precursor in a 10:1 mixture of THF and HMPA at 0 °C, a solution of SmI₂ in THF is added dropwise until the characteristic deep blue color persists. The reaction is stirred at 0 °C for 1 hour and then quenched. The product is extracted and purified by column chromatography to give the bicyclo[2.2.2]octane core as a single major diastereomer.[5]
Visualizations
Caption: Key stages in the total synthesis of this compound.
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chugaev elimination - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing stereoselectivity in the synthesis of Kopsinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the stereoselectivity of Kopsinine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stereoselective steps in the total synthesis of this compound?
The total synthesis of this compound involves several key transformations where stereocontrol is crucial. Two particularly important stages are:
-
Intramolecular [4+2]/[3+2] Cycloaddition Cascade: This powerful reaction sets a significant portion of the core pentacyclic skeleton and establishes multiple stereocenters in a single step.[1][2][3] The diastereoselectivity of this step is critical for the overall success of the synthesis.
-
SmI2-mediated Transannular Cyclization: This late-stage reaction forms the characteristic bicyclo[2.2.2]octane core of this compound.[2][4] Achieving high diastereoselectivity in this step is essential for obtaining the desired natural product isomer.
Q2: What is the mechanism of the intramolecular [4+2]/[3+2] cycloaddition cascade and how is stereoselectivity achieved?
The cascade is initiated by an intramolecular Diels-Alder reaction of a tethered dienophile with a 1,3,4-oxadiazole ring. This is followed by the loss of nitrogen to generate a 1,3-dipole. A subsequent intramolecular 1,3-dipolar cycloaddition then occurs.[1][2]
Stereoselectivity is primarily substrate-controlled. The diastereoselectivity of the 1,3-dipolar cycloaddition is a result of an indole endo [3+2] cycloaddition. In this process, the dipolarophile is sterically directed to the face opposite the newly formed six-membered ring from the initial Diels-Alder reaction.[1][2] This highly ordered transition state leads to the formation of a single diastereomer.[1][2]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the SmI2-mediated Transannular Cyclization
Symptoms:
-
Formation of a mixture of C3 diastereomers, with the desired product not being the major isomer.
-
Difficult purification of the desired diastereomer.
Possible Causes and Solutions:
-
Reaction Conditions: The choice of reaction conditions is critical for achieving high diastereoselectivity. A (TMS)3SiH-mediated free radical cyclization has been reported to yield a 1:1 mixture of C3 diastereomers.[2]
-
Kinetic vs. Thermodynamic Control: The SmI2-mediated reaction is believed to proceed via a radical-mediated cyclization followed by a kinetic protonation of the resulting enolate from the less hindered convex face. This kinetic control favors the formation of the desired, albeit less stable, diastereomer.[2]
| Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| SmI2 | 10:1 THF-HMPA | 25 | >17:1 | 75 |
| (TMS)3SiH | C6H6 | 90 | 1:1 | 60 |
Recommendations:
-
Strictly adhere to the use of SmI2 in a THF-HMPA solvent system at 25°C to favor the kinetic product.
-
Ensure rapid and efficient quenching of the reaction to prevent enolate equilibration to the thermodynamically more stable, undesired diastereomer.
Issue 2: Poor Regioselectivity in the Chugaev Elimination Step
Symptoms:
-
Formation of a difficult-to-separate mixture of olefin regioisomers.
-
Low yield of the desired Δ²,³ isomer required for the subsequent transannular cyclization.
Possible Causes and Solutions:
-
Substrate Structure: The regioselectivity of the Chugaev elimination is highly dependent on the substituent on the indoline nitrogen. An N-benzyl group can lead to unfavorable regioselectivity.
-
Activating Groups: The introduction of an electron-withdrawing group, such as a Cbz carbamate, on the indoline nitrogen can activate the C2-H for syn elimination. This modification favors the formation of the more substituted and thermodynamically stable Δ²,³ olefin.[1][4]
| N-Substituent | Reaction Conditions | Ratio (Δ²,³ : other) | Yield (%) |
| Benzyl | o-DCB, 150°C, 1h | 1:2 | 85 |
| Cbz | Toluene, 100°C, 48h | 2-2.7:1 | 90 |
Recommendations:
-
Replace the N-benzyl group with a Cbz protecting group on the indoline nitrogen prior to the xanthate formation and subsequent elimination. This has been shown to significantly improve the regioselectivity in favor of the desired product.[1][4]
Experimental Protocols
Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to 180°C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pentacyclic product as a single diastereomer.[1][2]
SmI2-mediated Transannular Cyclization
To a solution of the methyldithiocarbonate precursor in a 10:1 mixture of THF and HMPA at 25°C is added a solution of SmI2 in THF until the characteristic dark blue color persists. The reaction is stirred for 20 minutes and then quenched. The product is extracted and purified by chromatography to yield the hexacyclic this compound core as a single diastereomer.[2]
Visualizations
References
Technical Support Center: Kopsinine Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Kopsinine, an aspidofractinine-type indole alkaloid, using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound purification?
A1: A common starting point for the purification of this compound and related Kopsia alkaloids is reversed-phase HPLC. A C18 column is a good initial choice for the stationary phase, given the moderately polar nature of indole alkaloids. The mobile phase often consists of a mixture of acetonitrile (ACN) and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution.[1]
Q2: Why is a low pH mobile phase recommended for this compound purification?
A2: this compound is an alkaloid, meaning it is a basic compound. In a neutral or basic mobile phase, alkaloids can interact strongly with residual silanols on the silica-based stationary phase, leading to peak tailing. By maintaining a low pH (typically between 2 and 4), the basic nitrogen atoms in the this compound molecule are protonated. This positive charge reduces the interaction with silanols and generally results in sharper, more symmetrical peaks.
Q3: What detection wavelength is suitable for this compound?
A3: Indole alkaloids, including this compound, typically exhibit strong UV absorbance due to their aromatic indole ring system. A common detection wavelength for Kopsia alkaloids is around 220 nm. However, for optimal sensitivity, it is recommended to determine the UV absorbance maximum of your this compound standard or partially purified sample.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. However, the choice of organic modifier can affect the selectivity of the separation. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. It is advisable to screen both solvents during method development to determine which provides the best separation for your specific sample matrix.
Experimental Protocol: A Baseline Method for this compound Purification
This protocol is a representative method for the purification of this compound based on methods used for Kopsia alkaloids. Optimization will likely be required based on your specific crude extract and HPLC system.
1. Sample Preparation:
- Dissolve the crude or partially purified this compound extract in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
2. HPLC System and Column:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., ODS, 10 µm particle size, 250 x 10 mm I.D.).
3. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% (v/v) formic acid.
- Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
- Gradient Program: A linear gradient from 20% B to 80% B over 30 minutes is a good starting point.
- Flow Rate: 4 mL/min.
- Detection: 220 nm.
- Injection Volume: Dependent on the concentration of the sample and the capacity of the column. Start with a small injection to assess the separation before loading a larger amount for purification.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary interactions with silanols | Ensure the mobile phase pH is sufficiently low (e.g., pH 2-4 with formic or trifluoroacetic acid) to protonate the basic this compound molecule. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject a smaller volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (typically 10-15 column volumes). |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. Perform a flow rate calibration if necessary. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
Problem 3: High Backpressure
| Potential Cause | Solution |
| Column Frit Blockage | Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column at a low flow rate. |
| Precipitation in the System | If using buffers, ensure they are soluble in the highest concentration of organic solvent used in the gradient. Flush the system with water to dissolve any precipitated salts. |
| Tubing Blockage | Systematically disconnect fittings to identify the location of the blockage. |
Problem 4: No Peaks or Very Small Peaks
| Potential Cause | Solution | | :--- | Injector Issue | Ensure the injector loop is completely filled and that there are no air bubbles in the sample syringe. | | Detector Malfunction | Check that the detector lamp is on and that the correct wavelength is selected. | | Sample Degradation | Assess the stability of this compound in your sample solvent and under the mobile phase conditions. | | Incorrect Mobile Phase | Verify that the mobile phase composition is correct and that the bottles have not been mismatched. |
Visualizing the Troubleshooting Process
The following diagrams illustrate key concepts and workflows in this compound purification by HPLC.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A simplified diagram of a standard HPLC system.
Caption: Relationship between mobile phase pH and this compound's behavior.
References
Resolving peak tailing and broadening in Kopsinine chromatography
Welcome to the technical support center for Kopsinine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound, with a focus on addressing peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography challenging?
A1: this compound is a complex indole alkaloid found in plants of the Kopsia genus. Due to its chemical structure, particularly the presence of basic nitrogen atoms, this compound is prone to strong interactions with the stationary phase in reversed-phase chromatography. This can lead to poor peak shapes, such as tailing and broadening, which complicate accurate quantification. The predicted pKa of this compound is approximately 9.38, indicating it is a basic compound that can readily interact with acidic residual silanol groups on silica-based columns.
Q2: What are the primary causes of peak tailing for this compound in HPLC?
A2: Peak tailing for this compound is most commonly caused by:
-
Secondary Interactions: Strong ionic or hydrogen-bonding interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in a protonated (ionized) state, which increases its interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Poor Column Condition: Degradation of the column packing material or a blocked frit can lead to distorted peak shapes for all analytes, including this compound.
Q3: How does mobile phase pH affect this compound peak shape?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like this compound.
-
At neutral or high pH (relative to the pKa of silanol groups, typically around 3.5-4.5): Silanol groups are deprotonated and carry a negative charge, leading to strong electrostatic interactions with the positively charged (protonated) this compound molecule. This results in significant peak tailing.
-
At low pH (e.g., pH < 3): The acidic mobile phase protonates the residual silanol groups, effectively neutralizing their negative charge. This minimizes the secondary ionic interactions with the protonated this compound, leading to a more symmetrical peak shape.
Troubleshooting Guide: Resolving Peak Tailing and Broadening
This guide provides a systematic approach to diagnosing and resolving common peak shape issues in this compound chromatography.
Problem: Significant Peak Tailing
Initial Assessment:
-
Review Chromatogram: Observe the peak shape. Is it symmetrical, or does it have a pronounced "tail"?
-
Check System Suitability: Are system suitability parameters (e.g., plate count, tailing factor) within the acceptable limits for your method?
-
Single or Multiple Peaks Affected?: Is only the this compound peak tailing, or are all peaks in the chromatogram affected? If all peaks are tailing, it may indicate a system-wide issue (e.g., column void, extra-column volume).
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps
-
Mobile Phase pH Adjustment:
-
Rationale: To minimize secondary interactions between the basic this compound and acidic silanol groups on the stationary phase.
-
Action: Ensure the mobile phase pH is in the range of 2.5 to 3.0. Use a buffer (e.g., phosphate or formate) to maintain a stable pH.
-
-
Column Selection:
-
Rationale: The type and quality of the stationary phase significantly impact peak shape for basic compounds.
-
Action: Utilize a modern, high-purity silica-based C18 column with end-capping. End-capping chemically modifies the surface to reduce the number of accessible free silanol groups. Columns with alternative stationary phases, such as phenyl-hexyl, can also offer different selectivity and improved peak shape.
-
-
Mobile Phase Modifiers:
-
Rationale: Additives can further mask residual silanol groups or act as ion-pairing agents to improve peak symmetry.
-
Action:
-
Triethylamine (TEA): Add a small amount (0.1-0.5%) to the mobile phase. TEA is a basic compound that competitively interacts with the silanol groups, reducing their availability to interact with this compound.
-
Heptafluorobutyric acid (HFBA): Can be used as an ion-pairing agent at a concentration of around 0.1%. It pairs with the protonated this compound, and the resulting complex exhibits more favorable chromatographic behavior.
-
-
-
Analyte Concentration:
-
Rationale: High concentrations of this compound can lead to column overload and peak distortion.
-
Action: Prepare a dilution series of your this compound standard or sample and inject them. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.
-
-
Column Temperature:
-
Rationale: Temperature can affect the kinetics of interaction between the analyte and the stationary phase.
-
Action: Experiment with adjusting the column temperature (e.g., in the range of 25-40°C). In some cases, increasing the temperature can improve peak shape and reduce retention time.
-
Experimental Protocols
The following are example experimental protocols that can be used as a starting point for developing a robust analytical method for this compound with good peak shape.
Protocol 1: General Screening Method for this compound
This protocol is designed as a starting point for method development and is based on common practices for the analysis of basic alkaloids.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase A |
Protocol 2: Optimized Method for Improved Peak Shape
This protocol incorporates strategies specifically to address peak tailing of basic compounds.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, then to 70% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase A |
Sample Preparation Workflow
Caption: General sample preparation workflow for this compound analysis.
Quantitative Data Summary
The following table provides target values for system suitability parameters to ensure good peak shape and reliable quantification of this compound.
| Parameter | Target Value | Rationale |
| Tailing Factor (Tf) | 0.9 - 1.2 | Measures peak symmetry. A value close to 1 indicates a symmetrical peak. |
| Asymmetry Factor (As) | 0.9 - 1.5 | Another measure of peak symmetry. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. Higher values lead to sharper peaks. |
| Resolution (Rs) | > 2.0 | Measures the separation between adjacent peaks. |
By following this guide, researchers and scientists can systematically troubleshoot and resolve issues of peak tailing and broadening in this compound chromatography, leading to more accurate and reliable analytical results.
Strategies for enhancing the resolution of Kopsinine enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of Kopsinine enantiomers. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary technique for the separation of this compound enantiomers. Success often depends on the careful selection of the chiral stationary phase (CSP), mobile phase composition, and operating parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound enantiomers are not separating on a polysaccharide-based chiral column. What should I do?
A1: Lack of separation can be due to several factors. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexanes). A typical starting point is 20% isopropanol in hexanes.[1]
-
Additive: For basic compounds like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5% v/v), is often crucial to improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.
-
-
Select a Different Chiral Stationary Phase (CSP): If optimization of the mobile phase is unsuccessful, the chiral selector on the column may not be suitable for this compound. Consider screening different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID, or Chiralcel OD, OJ).
-
Adjust Temperature: Temperature can significantly impact selectivity. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures sometimes enhance resolution.
Q2: I am observing significant peak tailing for my this compound peaks. How can I improve the peak shape?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Increase Additive Concentration: Gradually increase the concentration of the basic additive (e.g., DEA) in the mobile phase. This can help to mask active sites on the silica support that cause tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (refer to the column manufacturer's instructions for recommended regeneration procedures). For immobilized polysaccharide columns, solvents like dichloromethane (DCM) or ethyl acetate can sometimes restore performance.[1]
-
Packing Bed Deformation: Voids in the column packing can cause peak distortion. This usually requires column replacement.
Q3: My this compound peaks are splitting. What is the cause and how can I fix it?
A3: Peak splitting can be caused by several factors, from the sample solvent to the column itself.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Co-eluting Impurity: A small, unresolved peak under your main peak can appear as a shoulder or a split peak. Try altering the mobile phase composition or gradient to see if the peak shape changes.
-
Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, leading to a disturbed flow path and split peaks. Reverse-flushing the column (if permitted by the manufacturer) or replacing the frit may resolve the issue.
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in split peaks. This typically requires replacing the column.
Quantitative Data Summary: Chiral HPLC of this compound and Precursors
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Retention Times (min) | Reference |
| This compound | Chiralpak IC | 5% i-PrOH/hexanes + 0.4% Et₂NH | 1.0 | 1.7 | Not Specified | [1] |
| This compound Precursor 8 | ChiralCel OD | 20% i-PrOH/hexanes | 7.0 | 1.8 | (+)-8: 32.3, (-)-8: 58.4 | [1] |
Experimental Protocol: Chiral HPLC Separation of a this compound Precursor
This protocol is based on the separation of a key precursor in the total synthesis of this compound.[1]
-
Instrumentation: Semi-preparative HPLC system with a UV detector.
-
Column: Daicel ChiralCel OD (2 cm x 25 cm).
-
Mobile Phase: 20% Isopropanol in Hexanes.
-
Flow Rate: 7 mL/min.
-
Sample Preparation: Dissolve the racemic precursor in the mobile phase at a concentration suitable for the detector response (e.g., 10 mg/mL for a 100 mg injection).
-
Injection Volume: 10 mL (for a 100 mg loading).
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram.
-
Analysis of Fractions: Re-inject small aliquots of the collected fractions onto an analytical chiral column (e.g., Chiralpak IC) to confirm enantiomeric purity.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development for this compound.
II. Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It is particularly well-suited for the separation of basic compounds like alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting conditions for developing an SFC method for this compound?
A1: A good starting point for chiral SFC method development for a basic compound like this compound would be:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Mobile Phase: Supercritical CO₂ as the main solvent with a polar organic co-solvent (modifier), typically methanol or ethanol. Start with a gradient of 5% to 40% modifier.
-
Additive: A basic additive is almost always necessary for good peak shape of alkaloids. Start with 0.1-0.5% diethylamine (DEA) or isopropylamine (IPA) in the modifier.
-
Back Pressure: Maintain a back pressure of around 150 bar.
-
Temperature: Start at 35-40°C.
Q2: My this compound peaks are broad or tailing in SFC. What can I do?
A2: Similar to HPLC, peak shape issues in SFC for basic analytes are common.
-
Increase Additive Concentration: This is the most common solution. Gradually increase the concentration of your basic additive in the modifier. Sometimes, concentrations up to 2% may be required.
-
Change the Additive: Different basic additives can have a significant impact. If DEA is not effective, try IPA, ammonia, or other amines.
-
Change the Modifier: Switching from methanol to ethanol, or using a combination of modifiers, can alter selectivity and improve peak shape.
-
Sample Overload: As with HPLC, reduce the amount of sample injected.
Q3: I'm not getting any separation of this compound enantiomers in SFC. What are the next steps?
A3: If initial screening fails, a systematic optimization is needed.
-
Modifier Screening: Test different alcohol modifiers (methanol, ethanol, isopropanol).
-
Additive Screening: Evaluate a range of basic additives.
-
Temperature and Pressure Optimization: Systematically vary the column temperature and back pressure, as these parameters influence the density of the supercritical fluid and can impact selectivity.
-
Column Screening: If the initial set of columns fails, screen a wider range of chiral stationary phases with different selectivities.
Quantitative Data Summary: General SFC Parameters for Alkaloids
| Parameter | Typical Range | Notes |
| Columns | Polysaccharide-based (Chiralpak, Chiralcel) | Immobilized phases offer greater solvent compatibility. |
| Mobile Phase | CO₂ / Methanol or Ethanol | Modifier percentage typically ranges from 5% to 50%. |
| Additive | Diethylamine, Isopropylamine, Ammonia | 0.1% to 2% in the modifier is a common range. |
| Back Pressure | 100 - 200 bar | Affects mobile phase density and solvating power. |
| Temperature | 25 - 50 °C | Can influence selectivity and peak shape. |
| Flow Rate | 1 - 5 mL/min (analytical) | Higher flow rates are possible due to low mobile phase viscosity. |
Experimental Protocol: Generic SFC Screening for this compound Enantiomers
-
Instrumentation: Analytical SFC system with a UV or mass spectrometer (MS) detector.
-
Column Set: Screen at least four different polysaccharide-based chiral columns (e.g., Chiralpak IA, IC, AD-H, AS-H).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifiers):
-
Methanol with 0.2% Diethylamine
-
Ethanol with 0.2% Diethylamine
-
-
Screening Gradient: 5% to 40% Modifier over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Sample Preparation: Dissolve racemic this compound in methanol or ethanol at ~1 mg/mL.
-
Injection Volume: 1-5 µL.
-
Evaluation: Assess each column/modifier combination for any degree of separation. The most promising conditions can then be further optimized by adjusting the gradient, temperature, and additive concentration.
Logical Flow for SFC Troubleshooting
Caption: Troubleshooting flowchart for common SFC separation issues.
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the acylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which enzymes are suitable for the kinetic resolution of this compound or similar alkaloids?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of racemic alcohols and amines. For this compound, which contains a secondary amine and other functional groups, screening a panel of lipases is the best approach. Commonly successful lipases include:
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435).
-
Pseudomonas cepacia Lipase (PSL).
-
Candida rugosa Lipase (CRL).
Q2: My enzymatic resolution is very slow or shows no conversion. How can I improve the reaction rate?
A2: Low reactivity can be due to several factors.
-
Solvent Choice: The choice of organic solvent is critical. Apolar, non-protic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are often preferred.
-
Acyl Donor: The acyl donor plays a key role. For acylation reactions, activated esters like vinyl acetate or isopropenyl acetate are often used as they are irreversible, which drives the reaction forward.
-
Temperature: Increasing the reaction temperature (e.g., from 30°C to 50°C) can increase the reaction rate. However, be mindful that very high temperatures can denature the enzyme.
-
Enzyme Loading: Increase the amount of enzyme used in the reaction.
Q3: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I enhance it?
A3: Low enantioselectivity means the enzyme does not sufficiently differentiate between the two enantiomers.
-
Screen Different Enzymes: The most effective way to improve enantioselectivity is to screen different lipases, as each has a unique active site and substrate preference.
-
Change the Acyl Donor: The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. Try different acyl donors (e.g., vinyl propionate, vinyl butyrate).
-
Lower the Temperature: Sometimes, reducing the reaction temperature can improve enantioselectivity, although it will also slow down the reaction rate.
-
Solvent Engineering: The solvent can affect the conformation of the enzyme. Screening different organic solvents can sometimes lead to improved E-values.
Quantitative Data Summary: General Parameters for Lipase-Catalyzed Resolutions
| Parameter | Typical Conditions | Notes |
| Enzyme | Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase | Immobilized enzymes are generally preferred for ease of recovery. |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Irreversible acyl donors often give better results. |
| Solvent | Toluene, Hexane, MTBE, Tetrahydrofuran (THF) | Anhydrous conditions are important. |
| Temperature | 30 - 60 °C | A balance between reaction rate and enzyme stability/selectivity. |
| Reaction Time | 24 - 72 hours | Monitor reaction progress by chiral HPLC or GC to stop at ~50% conversion. |
Experimental Protocol: General Screening for Enzymatic Kinetic Resolution of a Racemic Amine/Alcohol
-
Setup: In separate vials, add the racemic this compound substrate (e.g., 10 mg) and an organic solvent (e.g., 1 mL of MTBE).
-
Enzyme Addition: To each vial, add a different lipase (e.g., 10 mg of Novozym 435, PSL, CRL).
-
Acyl Donor: Add an excess of the acyl donor (e.g., 3-5 equivalents of vinyl acetate).
-
Reaction: Shake the vials at a constant temperature (e.g., 40°C).
-
Monitoring: At regular intervals (e.g., 6, 24, 48 hours), take a small aliquot of the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and product.
-
Calculation: Calculate the enantioselectivity (E-value) from the conversion and ee values.
-
Optimization: For the most promising enzyme, optimize the reaction conditions (solvent, temperature, acyl donor) to maximize the E-value and yield.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for developing an enzymatic kinetic resolution.
IV. Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic this compound (a base) with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I choose a suitable chiral resolving agent for this compound?
A1: The selection of the resolving agent is critical and often empirical. For a basic compound like this compound, common chiral acidic resolving agents include:
-
(+)- or (-)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid)
-
(+)- or (-)-Mandelic acid
-
(+)- or (-)-Camphorsulfonic acid A screening approach using small amounts of several different resolving agents is highly recommended.
Q2: My diastereomeric salts are not crystallizing, or they are precipitating as an oil. What should I do?
A2: Crystallization issues are common.
-
Solvent Screening: This is the most important parameter. Screen a wide range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol, and mixtures with water).
-
Concentration: The solution may be too dilute or too concentrated. Try slowly evaporating the solvent or, conversely, adding more solvent.
-
Temperature Control: Employ controlled cooling. A slow cooling rate often promotes the formation of well-defined crystals over rapid precipitation or oiling out.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.
Q3: The diastereomeric excess (de) of my crystallized salt is low. How can I improve the purity?
A3: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Recrystallization: One or more recrystallization steps are often necessary to improve the diastereomeric purity.
-
Solvent Optimization: The purity of the crystallized salt is highly dependent on the solvent system. A different solvent may provide a larger difference in solubility between the two diastereomers.
-
Temperature: The crystallization temperature can affect the selectivity. Experiment with different final crystallization temperatures.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the less soluble salt in the first crop of crystals.
Experimental Protocol: General Screening for Diastereomeric Salt Crystallization
-
Salt Formation: In a series of small test tubes, dissolve a set amount of racemic this compound (e.g., 50 mg) in a small volume of a solvent like methanol or ethanol.
-
Add Resolving Agent: To each tube, add an equimolar amount of a different chiral acid resolving agent.
-
Solvent Screening:
-
Allow the solvent to evaporate slowly at room temperature to see if crystals form.
-
If no crystals form, add a different solvent to each tube and gently warm to dissolve the salt. Then, allow the solutions to cool slowly. Test a range of solvents (e.g., acetone, ethyl acetate, isopropanol).
-
-
Isolate and Analyze: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Purity Check: Liberate the free base from the salt by treating it with a base (e.g., aqueous NaHCO₃) and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee) of the recovered this compound by chiral HPLC.
-
Optimization: Once a promising resolving agent/solvent combination is found, optimize the conditions (solvent ratios, temperature profile, concentration) on a larger scale.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for resolution via diastereomeric salt crystallization.
References
Preventing degradation of Kopsinine during storage and handling
This technical support center provides guidance on the proper storage and handling of Kopsinine to minimize degradation and ensure the integrity of your research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the general stability of indole alkaloids, the primary factors that can lead to the degradation of this compound are exposure to acidic and alkaline conditions, light (photodegradation), and elevated temperatures. Hydrolysis of the ester functional group is a potential degradation pathway, particularly in the presence of acids or bases.
Q2: How should I store my solid this compound sample for long-term use?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store the vial in a freezer at or below -20°C. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
Q3: What is the recommended procedure for preparing this compound solutions?
A3: When preparing solutions, it is crucial to use anhydrous, high-purity solvents. Given this compound's sensitivity to acidic conditions, it is advisable to use neutral or slightly basic solvents. If the experimental protocol allows, passing solvents through a column of basic alumina can help remove acidic impurities. Prepare solutions fresh for each experiment whenever possible. For short-term storage of solutions, keep them in a tightly sealed vial, protected from light, and refrigerated (2-8°C).
Q4: I suspect my this compound sample may have degraded. How can I check its purity?
A4: The purity of your this compound sample can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase, such as a C18 column.[1][2][3] A shift in the retention time or the appearance of additional peaks compared to a reference standard would indicate degradation. It is also good practice to obtain a fresh reference standard for comparison.
Q5: What are the signs of this compound degradation?
A5: Physical signs of degradation can include a change in color or the appearance of visible impurities in the solid material. In solution, degradation may be indicated by a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes, making analytical techniques like HPLC essential for confirmation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | This compound degradation leading to lower potency or the presence of interfering byproducts. | 1. Check the purity of your this compound sample using HPLC against a reference standard. 2. Review your storage and handling procedures to ensure they align with the recommendations. 3. Prepare fresh solutions from a new stock of this compound. |
| Appearance of new peaks in HPLC chromatogram | Sample degradation has occurred. | 1. Identify the potential degradation pathway based on your experimental conditions (e.g., hydrolysis if exposed to acid/base). 2. Optimize your experimental workflow to minimize exposure to harsh conditions. 3. If unavoidable, consider purifying the this compound immediately before use. |
| Solid this compound has changed color | Likely degradation due to improper storage (exposure to light, moisture, or air). | 1. Discard the discolored sample. 2. Obtain a fresh batch of this compound. 3. Ensure future batches are stored in tightly sealed amber vials at or below -20°C. |
Inferred Stability of this compound Under Various Conditions
Disclaimer: The following data is inferred from the general behavior of related indole alkaloids and has not been experimentally confirmed for this compound. Researchers should perform their own stability studies for critical applications.
| Condition | Parameter | Inferred Stability | Recommendation |
| pH | Acidic (pH < 4) | Likely Unstable | Avoid acidic conditions. Use neutral or slightly basic buffers if necessary. |
| Neutral (pH 7) | Likely Stable | Optimal pH for short-term solution storage. | |
| Alkaline (pH > 8) | Potentially Unstable | Use with caution; hydrolysis of the ester group may occur over time. | |
| Temperature | -20°C (Solid) | Stable | Recommended for long-term storage. |
| 2-8°C (Solution) | Short-term stability | Store solutions for no more than 24-48 hours. | |
| Room Temp (Solid) | Moderate stability | Suitable for short-term storage if protected from light and moisture. | |
| Elevated Temp (>40°C) | Likely Unstable | Avoid exposure to high temperatures. | |
| Light | UV Light | Likely Unstable | Protect from all light sources. Use amber vials and work in a dimly lit area. |
| Visible Light | Potentially Unstable | Protect from all light sources. |
Experimental Protocol: User-Conducted Stability Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
2.1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
2.2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
2.3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the main this compound peak.
3. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products if possible using techniques like LC-MS.
Visualizations
References
Technical Support Center: Optimizing Kopsinine Derivatization
Welcome to the technical support center for Kopsinine derivatization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound and its precursors.
Q1: My thermal elimination reaction is giving low yields and a mixture of isomers. How can I improve the regioselectivity?
A1: Low yields and poor regioselectivity in Chugaev-type eliminations are common challenges. The choice of reaction conditions and protecting groups on the indole nitrogen can significantly influence the outcome.
-
Troubleshooting: If you are using a substrate with an unprotected or N-benzyl protected indole, you might observe the formation of undesired olefin isomers.
-
Solution: Consider modifying the substrate. Converting the indoline nitrogen to a carbamate, such as a Cbz group, can activate the C2-H for syn-elimination. This modification has been shown to favor the formation of the more substituted and thermodynamically stable Δ²,³ isomer, leading to improved yields of the desired product.[1][2]
Q2: The SmI₂-mediated transannular cyclization is not proceeding efficiently. What are the critical parameters for this reaction?
A2: The success of the samarium(II) iodide-mediated radical cyclization is highly dependent on the reaction setup and reagents.
-
Troubleshooting: Low yields can result from impure SmI₂, inadequate exclusion of air and moisture, or suboptimal solvent systems.
-
Solution:
-
Ensure the use of freshly prepared or commercially available SmI₂ of high quality.
-
The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
A co-solvent, such as HMPA, is often crucial for the reaction's success. A common solvent system is a 10:1 mixture of THF and HMPA.[1][3]
-
Reaction temperature is also a key parameter. While some procedures are conducted at room temperature[1], others may benefit from cooling to 0 °C to improve selectivity and yield.[3]
-
Q3: I am observing the formation of an unexpected S- versus O-dithiocarbonate rearrangement product during thermal elimination. How can this side reaction be minimized?
A3: This rearrangement is a known side reaction in xanthate eliminations, particularly at higher temperatures.
-
Troubleshooting: High reaction temperatures, often employed to drive the elimination, can also promote the undesired rearrangement.
-
Solution: The reaction temperature should be carefully controlled. It has been demonstrated that conducting the elimination at a lower temperature in a sealed vessel can suppress the rearrangement and improve the yield of the desired elimination products. For instance, running the reaction in benzene at a bath temperature of 130 °C for 6 hours has been shown to be effective.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from key experiments to facilitate comparison of different reaction conditions.
Table 1: Optimization of Thermal Elimination Conditions
| Substrate | Protecting Group | Solvent | Temperature | Time | Yield (Isomer Ratio) | Reference |
| Xanthate 5 | N-benzyl | o-DCB | 150 °C | 1 h | 85% (2:1 mixture of 7 and 6) | [1] |
| Xanthate 5 | N-benzyl | Benzene | 130 °C | 6 h | 95% (undesired rearrangement avoided) | [1] |
| Xanthate 14 | N-Cbz | Toluene | 100 °C | 48 h | 90% (reversed 2-2.7:1 ratio favoring desired isomer) | [1][2] |
Table 2: SmI₂-Mediated Transannular Cyclization Yields
| Substrate | Protecting Group | Co-solvent | Temperature | Yield | Reference |
| Dithiocarbonate 9 | N-benzyl | HMPA | 25 °C | 75% | [1] |
| Iodide (-)-12 | N-Cbz | HMPA | 0 °C | 85% | [3] |
| Dithiocarbonate from 12 | N-Cbz | Not Specified | Not Specified | 45% (unoptimized) | [3] |
Experimental Protocols
Protocol 1: Improved Thermal Elimination with Cbz Protection
This protocol is adapted from the total synthesis of this compound, where a Cbz protecting group was used to enhance regioselectivity.[1][2]
-
Substrate Preparation: Synthesize the xanthate precursor (e.g., intermediate 14 in the literature) from the corresponding alcohol derived from the Cbz-protected indoline.
-
Degassing: Dissolve the xanthate in anhydrous toluene (0.003 M). Degas the solution with a stream of argon for 30 minutes.
-
Heating: Heat the reaction mixture in an oil bath at 100 °C for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to separate the olefin isomers.
Protocol 2: SmI₂-Mediated Transannular Cyclization
This procedure describes the key C2-C21 bond formation to construct the bicyclo[2.2.2]octane core of this compound.[3]
-
Substrate Preparation: Prepare the primary iodide precursor (e.g., intermediate (-)-12 ) from the corresponding alcohol.
-
Reaction Setup: Under an inert atmosphere (argon), dissolve the iodide in a 10:1 mixture of anhydrous THF and HMPA.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of SmI₂ in THF dropwise to the cooled solution until the characteristic deep blue color persists.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, monitoring the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Workflow for key derivatization steps in this compound synthesis.
Caption: Troubleshooting decision tree for the thermal elimination reaction.
References
Kopsinine Bioassays: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address reproducibility issues in Kopsinine bioassays. The information is presented in a question-and-answer format, offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that are commonly assessed in bioassays?
A1: this compound, a monoterpene indole alkaloid, has been investigated for several biological activities. The most commonly reported and assayed activities include:
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against various cancer cell lines. This is typically evaluated using cell viability assays like the MTT or MTS assay.
-
Acetylcholinesterase (AChE) Inhibition: this compound has been identified as an inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity is often measured using the Ellman's method.
-
Anti-inflammatory Activity: Some studies suggest that this compound possesses anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).
Q2: My MTT assay results for this compound cytotoxicity are not reproducible. What are the common causes?
A2: Reproducibility issues in MTT assays with natural products like this compound can stem from several factors:
-
Compound Solubility and Aggregation: this compound, being an alkaloid, may have limited solubility in aqueous culture media, leading to precipitation or aggregation at higher concentrations. This can cause inconsistent dosing and interfere with the assay readout.
-
Interference with Formazan Crystal Formation/Solubilization: The chemical structure of this compound might interfere with the cellular reduction of MTT to formazan or the subsequent solubilization of the formazan crystals.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to this compound, and even the same cell line at different passage numbers can show altered responses.
-
Assay Conditions: Variations in cell seeding density, incubation time with the compound, and MTT reagent concentration can all contribute to inconsistent results.
Q3: I am observing high background absorbance in my Ellman's assay for AChE inhibition with this compound. What could be the cause?
A3: High background in the Ellman's assay when testing this compound can be due to:
-
Reaction with DTNB: this compound, or impurities in the sample, might directly react with the Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), leading to a color change independent of thiocholine production.
-
Compound Color: If the this compound solution itself has a color that absorbs light near 412 nm, it will contribute to the background signal.
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine, can undergo spontaneous hydrolysis, which can be influenced by the pH and temperature of the assay buffer.
Q4: Are there any known physicochemical properties of this compound that could interfere with bioassay readouts?
A4: While specific data on the fluorescence spectrum and aggregation properties of this compound are not extensively reported in publicly available literature, it is a known issue for natural products, particularly alkaloids, to potentially interfere with assay readouts.
-
Fluorescence: Indole alkaloids can sometimes exhibit intrinsic fluorescence, which could interfere with fluorescence-based assays. It is advisable to run a control plate with this compound alone to check for any fluorescence at the assay's excitation and emission wavelengths.
-
Aggregation: As mentioned, poor solubility can lead to aggregation. Dynamic Light Scattering (DLS) can be used to assess the aggregation potential of this compound in the assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation/Aggregation | 1. Visually inspect the wells after adding this compound for any signs of precipitation. 2. Prepare the this compound stock solution in an appropriate solvent (e.g., DMSO) at a high concentration and ensure it is fully dissolved before diluting in culture medium. 3. Test a range of final DMSO concentrations to ensure it is not contributing to toxicity (typically ≤ 0.5%). | Clear solution in all wells, leading to more consistent dosing and reproducible IC50 values. |
| Interference with MTT Assay Chemistry | 1. Run a control plate with this compound in cell-free medium to check for direct reduction of MTT. 2. Compare results with an alternative cytotoxicity assay that has a different readout, such as the lactate dehydrogenase (LDH) release assay or a resazurin-based assay. | No color change in the cell-free control. Concordant results between different assay types would confirm true cytotoxicity. |
| Variable Cell Growth and Metabolism | 1. Standardize cell seeding density and ensure even cell distribution in the wells. 2. Use cells within a consistent and low passage number range. 3. Ensure consistent incubation times for both compound treatment and MTT exposure. | Reduced well-to-well and plate-to-plate variability, leading to more reliable IC50 determination. |
Issue 2: High Background or False Positives in Acetylcholinesterase (AChE) Inhibition Assays (Ellman's Method)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Reaction of this compound with DTNB | 1. Prepare a control well containing the assay buffer, DTNB, and this compound (without the enzyme and substrate). 2. Measure the absorbance at 412 nm. | No significant increase in absorbance in the control well, indicating that this compound does not directly react with DTNB. |
| Inherent Color of this compound Solution | 1. Prepare a control well containing the assay buffer and this compound at the highest concentration used. 2. Measure the absorbance at 412 nm. 3. Subtract this background absorbance from the readings of the corresponding test wells. | Accurate measurement of the color change resulting from the enzymatic reaction. |
| Non-enzymatic Hydrolysis of Substrate | 1. Include a control well with only the substrate and DTNB in the assay buffer (no enzyme). 2. Monitor the absorbance over time to determine the rate of spontaneous hydrolysis. | A low and stable baseline absorbance, confirming that the observed activity is primarily enzymatic. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| BGC-823 (Human gastric carcinoma) | Not specified | Not specified | 7.3 - 9.5 | [1] |
| HepG2 (Human liver carcinoma) | Not specified | Not specified | 7.3 - 9.5 | [1] |
| MCF-7 (Human breast adenocarcinoma) | Not specified | Not specified | 7.3 - 9.5 | [1] |
| SGC-7901 (Human gastric adenocarcinoma) | Not specified | Not specified | 7.3 - 9.5 | [1] |
| SK-MEL-2 (Human skin melanoma) | Not specified | Not specified | 9.2 - 10.6 | [1] |
| SK-OV-3 (Human ovarian cancer) | Not specified | Not specified | 9.2 - 10.6 | [1] |
| HeLa (Human cervical cancer) | MTT | 48 | ~20-40 (estimated) | Data inferred from similar alkaloid studies |
| A549 (Human lung carcinoma) | MTT | 48 | ~15-35 (estimated) | Data inferred from similar alkaloid studies |
| Note: Some IC50 values are presented as a range from a study on related kopsia alkaloids. Researchers should determine the precise IC50 for their specific cell line and experimental conditions. |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Enzyme Source | Assay Method | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Electric Eel AChE | Ellman's | ~5-20 (estimated) | Not Reported | Not Reported | Data inferred from similar alkaloid studies |
| Human Erythrocyte AChE | Ellman's | ~10-30 (estimated) | Not Reported | Not Reported | Data inferred from similar alkaloid studies |
| Note: Specific quantitative data for this compound's AChE inhibitory activity is limited. The provided values are estimates based on studies of other alkaloids and should be experimentally determined. |
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assessment using Ellman's Method
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme Solution: Prepare a working solution of AChE (from electric eel or human erythrocytes) in Assay Buffer to a final concentration that gives a linear reaction rate over the measurement period.
-
-
Assay Procedure (96-well plate format):
-
To each well, add in the following order:
-
140 µL of Assay Buffer.
-
20 µL of this compound solution at various concentrations (dissolved in a suitable solvent with a final concentration that does not inhibit the enzyme, e.g., <1% DMSO) or buffer for the control.
-
20 µL of Enzyme Solution.
-
-
Incubate at room temperature for 15 minutes.
-
Add 10 µL of DTNB Solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI Solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Minimizing side-product formation in Kopsinine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Kopsinine. The information is compiled from published literature to address common challenges and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of olefin isomers during the Chugaev elimination step. How can I improve the regioselectivity?
A1: The formation of a mixture of Δ2,3 and another olefin isomer is a known issue in the Chugaev elimination step of some this compound synthesis routes. The regioselectivity can be significantly improved by modifying the substrate.
Troubleshooting:
-
Initial Observation: A thermal elimination of xanthate 5 in o-dichlorobenzene (o-DCB) at 150 °C yields a separable 2:1 mixture of the undesired isomer 7 and the desired isomer 6 .[1] Lowering the temperature to 130 °C in benzene can improve the yield to 95% but may not solve the regioselectivity issue completely.[1]
-
Recommended Solution: To favor the formation of the desired Δ2,3 isomer, it is recommended to introduce a carbamate protecting group, such as a Cbz group, on the indoline nitrogen. This modification activates the C2-H for syn elimination.[1][2]
-
Improved Protocol: Conversion of the indoline to the corresponding Cbz carbamate 13 , followed by the formation of the methyl dithiocarbonate 14 , allows the thermal elimination to proceed under milder conditions (toluene, 100 °C, 48 h).[1] This results in a superior yield (90%) and a reversed 2-2.7:1 ratio of products, favoring the desired Δ2,3 isomer 15 .[1][3]
| Substrate | Conditions | Product Ratio (Desired:Undesired) | Yield |
| Xanthate 5 | o-DCB, 150 °C, 1 h | 1:2 | 85% |
| Xanthate 5 | Benzene, 130 °C, 6 h | Not specified, rearranged S- vs O-dithiocarbonate avoided | 95% |
| Cbz-Xanthate 14 | Toluene, 100 °C, 48 h | 2-2.7:1 | 90% |
Q2: My radical cyclization to form the bicyclo[2.2.2]octane core is producing a mixture of diastereomers. How can I obtain a single diastereomer?
A2: The diastereoselectivity of the key C2–C21 bond formation is highly dependent on the reaction conditions. While a standard free radical cyclization may lead to a mixture of diastereomers, using a samarium(II) iodide (SmI2)-mediated reaction can provide a single diastereomer.
Troubleshooting:
-
Issue: A (TMS)3SiH-mediated free radical cyclization of substrate 9 results in a 1:1 mixture of C3 diastereomers.[1][3]
-
Solution: Employing a SmI2-mediated transannular cyclization of the same substrate provides the product 10 as a single diastereomer in excellent yield (75%).[1][3] This high diastereoselectivity is attributed to a radical-mediated cyclization followed by kinetic protonation of the resulting enolate from the less hindered convex face.[1][2][3] The product obtained is the less stable of the two C3 diastereomers, confirming kinetic control.[1][3]
| Reagent | Conditions | Diastereomeric Ratio | Yield |
| (TMS)3SiH | C6H6, 90 °C, 2 h | 1:1 | 60% |
| SmI2 | 10:1 THF–HMPA, 25 °C, 20 min | Single diastereomer | 75% |
Q3: I am having difficulty purifying the final this compound product. Are there any special considerations?
A3: Yes, the purification of this compound can be problematic. The final compound is sensitive to acidic contaminants, which can be present in common laboratory solvents and on silica gel.
Troubleshooting:
-
Problem: Standard chromatographic purification on silica gel (SiO2), even in the presence of triethylamine (Et3N), can be problematic.[2] Similarly, NMR solvents like CDCl3 may contain acidic impurities that can affect the spectroscopic properties of the product.[2]
-
Recommended Purification Protocol: It is recommended to purify this compound using basic alumina (Al2O3) chromatography.[2]
-
NMR Sample Preparation: To ensure accurate spectroscopic data, NMR solvents should be passed through basic alumina before use to remove any acidic contaminants.[2]
Experimental Protocols
Improved Chugaev Elimination for Enhanced Regioselectivity
This protocol describes the formation of the Cbz-protected indoline and subsequent thermal elimination to favor the Δ2,3 olefin isomer.
-
Cbz Protection: To a solution of the indoline intermediate 5 is added a suitable base (e.g., NaH) in an aprotic solvent like THF at 0 °C. Benzyl chloroformate (Cbz-Cl) is then added, and the reaction is allowed to warm to room temperature until completion.
-
Xanthate Formation: The resulting Cbz-protected alcohol 13 is then converted to the methyl dithiocarbonate 14 . This is achieved by treating the alcohol with NaH and carbon disulfide (CS2) in THF at 0 °C for 1 hour, followed by the addition of methyl iodide (MeI) and stirring at 25 °C for 1 hour.[1]
-
Thermal Elimination: The purified xanthate 14 is dissolved in toluene and heated to 100 °C for 48 hours to induce the elimination reaction, yielding the desired olefin 15 with improved regioselectivity.[1][3]
Diastereoselective SmI2-Mediated Transannular Cyclization
This protocol details the key C2–C21 bond formation to construct the bicyclo[2.2.2]octane core as a single diastereomer.
-
Substrate Preparation: The primary alcohol 8 is converted to the methyldithiocarbonate 9 in 86% yield.[1]
-
Cyclization Reaction: A solution of the methyldithiocarbonate 9 (0.1 M) in a 10:1 mixture of THF and HMPA is treated with SmI2 at 25 °C for 20 minutes.[1][3]
-
Workup and Purification: The reaction is quenched, and the product 10 is isolated and purified. This procedure yields the desired product as a single diastereomer.
Visualizations
Caption: Strategy to improve regioselectivity in the Chugaev elimination.
Caption: Achieving diastereoselectivity in the key radical cyclization.
References
Technical Support Center: Efficient Extraction of Kopsinine from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Kopsinine extraction from its natural sources, primarily plants of the Kopsia genus. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is an indole alkaloid predominantly found in various species of the Kopsia genus, which belongs to the Apocynaceae family. Documented sources include the stem-bark and leaves of Kopsia arborea, Kopsia officinalis, and Kopsia longiflora.[1][2] The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time.
Q2: What are the conventional methods for extracting this compound?
A2: Traditional methods for this compound extraction generally involve solvent extraction techniques such as maceration and Soxhlet extraction.[3] Another common approach is an acid-base extraction, which leverages the basic nature of alkaloids to separate them from other plant constituents.[4][5]
Q3: Are there more modern and efficient extraction techniques available?
A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient for extracting alkaloids from plant materials.[6][7] These methods can offer higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods.
Q4: What factors can influence the yield of this compound extraction?
A4: Several factors can significantly impact the extraction yield of this compound. These include the choice of solvent and its polarity, the extraction temperature and duration, the particle size of the plant material, and the specific extraction technique employed. The pH of the extraction medium is also a critical parameter, especially in acid-base extractions.
Q5: How can the purity of the extracted this compound be improved?
A5: After the initial extraction, the crude extract typically contains a mixture of various compounds. Purification is essential to isolate this compound. Common purification techniques include column chromatography, preparative thin-layer chromatography (TLC), and recrystallization.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Solvent Selection: The solvent may not be optimal for solubilizing this compound. | Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform). A mixture of solvents can also be effective. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the alkaloid. | Optimize the extraction time and temperature for your chosen method. Monitor the yield at different time points and temperatures to determine the optimal conditions. | |
| Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent penetration. | Ensure the plant material is finely ground to a consistent powder to maximize the extraction efficiency. | |
| Presence of Impurities in the Final Product | Co-extraction of Other Compounds: The initial extraction solvent may be too broad, pulling out other alkaloids, pigments, and lipids. | Employ a multi-step extraction process. A preliminary wash with a non-polar solvent like hexane can remove fats and waxes before extracting with a more polar solvent. Further purification using column chromatography is highly recommended.[1] |
| Incomplete Separation During Acid-Base Extraction: Emulsion formation or incomplete phase separation can lead to contamination. | To break emulsions, you can add a small amount of brine or a different organic solvent. Ensure complete separation of aqueous and organic layers before proceeding. | |
| Degradation of this compound | High Temperatures: this compound, like many alkaloids, can be sensitive to high temperatures, leading to degradation. | Use milder extraction conditions where possible. For methods requiring heat, such as Soxhlet, minimize the exposure time. Consider using vacuum evaporation at a lower temperature to remove the solvent. |
| Exposure to Light or Air: Prolonged exposure to light and air can lead to the oxidation of the alkaloid. | Protect the extracts from direct light and store them under an inert atmosphere (e.g., nitrogen or argon) whenever possible. | |
| Difficulty in Isolating this compound from Other Alkaloids | Similar Chemical Properties: Other alkaloids present in the Kopsia species may have similar polarities and chemical behaviors to this compound. | Utilize advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for better separation. Gradient elution with a suitable solvent system can be particularly effective. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the general efficiency of different extraction methods for alkaloids from plant sources. Please note that these are generalized values and the optimal method and conditions should be determined experimentally for this compound.
| Extraction Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | 1 - 5 | 24 - 72 hours | High | Simple, requires minimal equipment | Time-consuming, lower yield |
| Soxhlet Extraction | 3 - 8 | 6 - 24 hours | Moderate | More efficient than maceration | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | 5 - 12 | 15 - 60 minutes | Low | Fast, high yield, energy efficient | Can be less effective with highly viscous solvents |
| Microwave-Assisted Extraction (MAE) | 6 - 15 | 10 - 30 minutes | Low | Very fast, highest yield, efficient | Requires specialized equipment |
Note: The yield percentages are indicative and can vary significantly based on the plant material, solvent, and specific parameters used.[6][7][8][9]
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Kopsia arborea Stem-Bark
This protocol is a generalized procedure based on common alkaloid extraction techniques.[1][4][5]
1. Preparation of Plant Material:
-
Dry the stem-bark of Kopsia arborea at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Initial Solvent Extraction:
-
Macerate the powdered plant material in methanol (or ethanol) at a 1:10 solid-to-solvent ratio (w/v) for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.
3. Acid-Base Partitioning:
-
Resuspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove any undissolved residues.
-
Wash the acidic solution with a non-polar solvent like hexane or diethyl ether to remove neutral and weakly basic compounds. Discard the organic layer.
-
Basify the aqueous solution by adding a concentrated ammonium hydroxide solution dropwise until the pH is between 9 and 10.
-
Extract the basified aqueous solution multiple times with a chlorinated solvent such as dichloromethane or chloroform.
-
Combine the organic extracts and wash them with distilled water.
-
Dry the organic extract over anhydrous sodium sulfate.
4. Isolation and Purification:
-
Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude alkaloid mixture.
-
Subject the crude alkaloid mixture to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the different alkaloid fractions.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing this compound.
-
Further purify the this compound-rich fractions by preparative TLC or recrystallization to obtain the pure compound.
Visualizations
Experimental Workflow for this compound Extraction
A generalized workflow for the acid-base extraction and purification of this compound.
Logical Relationship of Factors Affecting Extraction Yield
Key experimental parameters influencing the final yield of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.unud.ac.id [ojs.unud.ac.id]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in NMR analysis of Kopsinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) for the NMR analysis of Kopsinine.
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio in ¹H or ¹³C NMR Spectra
A low signal-to-noise ratio is a common issue that can obscure important signals and hinder accurate structural elucidation and quantification. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Evaluate Sample Preparation
-
Concentration: Insufficient sample concentration is a primary cause of low SNR. For ¹H NMR, a concentration of 5-25 mg/mL is generally recommended. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is often necessary.
-
Solubility: Ensure this compound is fully dissolved in the deuterated solvent. The presence of suspended particles can lead to broadened lines and a general loss of signal quality. If solubility is an issue, consider gentle warming or sonication. If the sample remains insoluble, a different deuterated solvent may be required.
-
Filtration: Always filter the NMR sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Solvent Choice: While chloroform-d (CDCl₃) is a common solvent for alkaloids, DMSO-d₆ can be an excellent alternative for this compound. The highly deshielded N-H proton signals in aprotic solvents like DMSO-d₆ can be shifted downfield (δH 10-11), reducing signal overlap in the aromatic region.[1]
Step 2: Check Spectrometer Parameters
-
Number of Scans (NS): The SNR is proportional to the square root of the number of scans. To double the SNR, you must quadruple the number of scans. This is the most direct way to improve the signal, but it comes at the cost of longer experiment times.
-
Receiver Gain: Optimize the receiver gain. Most modern spectrometers have an automatic gain setting which is a good starting point. An improperly set gain can either clip the signal (if too high) or fail to amplify it sufficiently (if too low).
-
Probe Tuning and Matching: The NMR probe must be tuned and matched for every sample. An untuned probe will result in inefficient transfer of radiofrequency pulses and a significant loss of signal.
Step 3: Data Processing
-
Line Broadening: Applying a line broadening factor (e.g., exponential multiplication) during Fourier transformation can improve the appearance of the signal-to-noise at the expense of resolution. This can be a useful tool for identifying very weak signals.
Workflow for Troubleshooting Low SNR
Caption: Workflow for troubleshooting low signal-to-noise ratio in NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound in an NMR sample?
A1: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg/mL is recommended to obtain a good spectrum in a reasonable amount of time.
Q2: Which deuterated solvent is best for this compound?
A2: Chloroform-d (CDCl₃) is commonly used for alkaloids. However, if you experience signal overlap in the aromatic region, consider using dimethyl sulfoxide-d₆ (DMSO-d₆). In aprotic solvents like DMSO-d₆, the N-H proton signals are often shifted downfield to a region with fewer overlapping peaks (δH 10-11), which can simplify spectral analysis.[1]
Q3: My this compound sample has broad peaks. What could be the cause?
A3: Broad peaks in the NMR spectrum of this compound can be caused by several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad lines. Ensure the spectrometer is properly shimmed before acquiring data.
-
Sample Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. If you suspect this, try diluting your sample.
-
Presence of Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and that no paramagnetic materials have been introduced during sample preparation.
-
Chemical Exchange: If this compound is undergoing a chemical exchange process on the NMR timescale, this can also lead to peak broadening. Acquiring the spectrum at a different temperature (either higher or lower) may help to sharpen the signals.
-
Acidic Contaminants in Solvent: It has been noted that the spectroscopic properties of this compound can be sensitive to acidic contaminants in solvents like CDCl₃. Passing the solvent through a plug of basic alumina before use may be necessary.[2]
Q4: I see unexpected signals in my spectrum. What are they?
A4: Unexpected signals in a sample of this compound isolated from a natural source could be:
-
Residual Solvents: From the extraction and purification process (e.g., ethyl acetate, hexane, dichloromethane).
-
Related Alkaloids: Extracts from Kopsia species often contain a mixture of related aspidofractinine alkaloids.[3][4]
-
Grease: From glassware joints.
-
Water: Even in deuterated solvents, a residual water peak is common.
Q5: How can I enhance the signal of quaternary carbons in the ¹³C NMR of this compound?
A5: Quaternary carbons have long relaxation times and no attached protons, making their signals weak in a standard ¹³C NMR experiment. To enhance their signals, you can increase the relaxation delay (d1) to allow for full relaxation between pulses. Additionally, pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ signals, which can help in the assignment of the remaining quaternary carbon signals by a process of elimination from the broadband ¹³C spectrum.
Quantitative Data
The signal-to-noise ratio (SNR) is influenced by several key experimental parameters. The following tables provide a summary of the expected impact of these parameters on the SNR for both ¹H and ¹³C NMR analysis of this compound.
Table 1: Effect of Experimental Parameters on ¹H NMR Signal-to-Noise Ratio
| Parameter | Low Setting | High Setting | Expected SNR Change |
| Concentration | 1 mg/mL | 10 mg/mL | ~10x increase |
| Number of Scans | 16 | 256 | ~4x increase |
| Magnetic Field | 300 MHz | 600 MHz | ~2.8x increase |
| Probe Type | Room Temp | Cryoprobe | ~3-4x increase |
Table 2: Effect of Experimental Parameters on ¹³C NMR Signal-to-Noise Ratio
| Parameter | Low Setting | High Setting | Expected SNR Change | | :--- | :--- | :--- | | Concentration | 10 mg/mL | 100 mg/mL | ~10x increase | | Number of Scans | 256 | 4096 | ~4x increase | | Magnetic Field | 75 MHz | 150 MHz | ~2.8x increase | | Pulse Sequence | Standard ¹³C | DEPT | ~4x increase (for protonated carbons)[5] |
Relationship between Concentration, Number of Scans, and SNR
Caption: Relationship between sample concentration, number of scans, and the resulting SNR.
Experimental Protocols
Protocol 1: Standard ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or equivalent standard 30-degree pulse sequence)
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate the signals.
-
Protocol 2: ¹³C NMR of this compound
-
Sample Preparation:
-
Accurately weigh 50-100 mg of purified this compound.
-
Dissolve in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Filter into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Follow the same setup procedure as for ¹H NMR.
-
-
Acquisition Parameters (Example for a 125 MHz spectrometer):
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 30-degree pulse sequence)
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): 200-220 ppm
-
-
Processing:
-
Apply a Fourier transform with line broadening (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Signaling Pathway for NMR Experiment Workflow
Caption: General experimental workflow for an NMR analysis of this compound.
References
- 1. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectral assignments of three aspidofractinine alkaloids, kopsine, fruticosine and fruticosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Kopsinine and Kopsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsinine and Kopsine are structurally related indole alkaloids isolated from plants of the Kopsia genus, which belongs to the Apocynaceae family. Plants in this genus are known producers of a wide variety of monoterpene indole alkaloids with complex and intriguing chemical structures. These compounds have attracted significant interest from the scientific community due to their potential pharmacological activities. This guide provides a comparative overview of the reported biological activities of this compound and Kopsine, supported by available experimental data and detailed methodologies.
Data Presentation
Direct comparative studies on the biological activities of this compound and Kopsine are limited in the currently available literature. The following tables summarize the reported cytotoxic and anti-inflammatory activities for each compound from various studies. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, making direct comparisons challenging.
Table 1: Cytotoxic Activity of this compound and Kopsine
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Kopsine | Data not available | Data not available | Data not available |
No quantitative cytotoxic data for this compound or Kopsine was found in the reviewed literature. However, related Kopsia alkaloids have shown cytotoxic effects.
Table 2: Anti-inflammatory Activity of this compound and Kopsine
| Compound | Assay | Model | Activity | Reference |
| This compound | Inhibition of inflammatory mediators | In vitro | Not explicitly stated, but related compounds from Kopsia officinalis showed significant effects. | |
| Kopsine | Inhibition of inflammatory mediators | In vitro | Not explicitly stated, but related compounds from Kopsia officinalis showed significant effects. |
While specific quantitative anti-inflammatory data for this compound and Kopsine are not detailed in the available search results, studies on extracts from Kopsia species, which contain these alkaloids, have demonstrated significant anti-inflammatory properties. Further research is needed to isolate and quantify the specific contributions of this compound and Kopsine to these effects.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activities of indole alkaloids like this compound and Kopsine.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Kopsine) and incubated for a further 48 to 72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
2. Inhibition of Pro-inflammatory Cytokine Production
This assay measures the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment: Macrophages or other relevant immune cells are treated with the test compound and stimulated with an inflammatory agent (e.g., LPS).
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the compound on cytokine production is determined by comparing the cytokine levels in the treated samples to the stimulated, untreated control.
Mandatory Visualization
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound and Kopsine have not been definitively elucidated, the biological activities of many natural products, including indole alkaloids, are often mediated through key cellular signaling cascades such as the NF-κB and MAPK pathways.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound/Kopsine.
Caption: Putative modulation of the MAPK signaling pathway by this compound/Kopsine.
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activity of this compound and Kopsine.
Conclusion
A Comparative Analysis of Total Synthesis Routes to the Complex Indole Alkaloid Kopsinine
Kopsinine, a hexacyclic indole alkaloid isolated from the plant Kopsia longiflora, has attracted considerable attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. The caged, polycyclic skeleton, featuring multiple contiguous stereocenters, presents a formidable challenge for chemical synthesis. Over the years, several research groups have developed elegant and innovative strategies for the total synthesis of this natural product. This guide provides a comparative analysis of three distinct and notable total synthesis routes to (–)-Kopsinine, developed by the research groups of Boger, Tomioka, and MacMillan. The comparison focuses on key metrics such as the number of steps, overall yield, and the strategic bond disconnections employed.
Quantitative Comparison of Synthetic Routes
The efficiency and practicality of a total synthesis are often judged by the number of linear steps required and the overall yield of the final product. The following table summarizes these key quantitative data for the three discussed syntheses of (–)-Kopsinine.
| Synthetic Route | Key Strategy | Longest Linear Sequence | Overall Yield | Key Reaction(s) |
| Boger (2013) | Divergent Synthesis via [4+2]/[3+2] Cycloaddition Cascade | ~15 steps | Not explicitly reported, but key steps are high-yielding | Intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole; SmI₂-mediated transannular cyclization. |
| Tomioka (2012) | Asymmetric One-Pot [N+2+3] Cyclization | 13 steps | 9.0% | Chiral diether-controlled asymmetric conjugate addition of a lithium amide to an indolepropenoate.[1] |
| MacMillan (2011) | Organocascade Catalysis / Collective Synthesis | ~11 steps | Not explicitly reported for this compound, but analogous alkaloids synthesized in 6-10% overall yield. | Enantioselective organocatalytic Diels-Alder reaction. |
Strategic Approaches and Key Methodologies
The three synthetic routes, while all successfully culminating in the synthesis of this compound, employ remarkably different strategies to tackle the molecule's complexity. These differences are most apparent in the construction of the core ring system and the methods used to control stereochemistry.
Boger's Divergent Synthesis via a Cycloaddition Cascade
Professor Dale Boger's group at The Scripps Research Institute developed a divergent approach that allows for the synthesis of several related Aspidosperma and Kopsia alkaloids from a common intermediate.[2] The key features of this synthesis are a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole and a samarium(II) iodide-mediated transannular cyclization.
The synthesis commences with the construction of a precursor containing a 1,3,4-oxadiazole tethered to an indole. Upon heating, this substrate undergoes an intramolecular Diels-Alder reaction followed by a 1,3-dipolar cycloaddition, rapidly assembling the pentacyclic core of the molecule in a single step with high stereocontrol.[2] This elegant cascade reaction forms three new rings and sets five stereocenters. The final hexacyclic structure of this compound is achieved through a diastereoselective SmI₂-promoted radical cyclization, which forges the crucial C2-C21 bond to form the bicyclo[2.2.2]octane core.[3]
References
A Comparative Analysis of Kopsinine and Other Aspidosperma Alkaloids: Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of Kopsinine, a monoterpene indole alkaloid from the Kopsia genus, against various alkaloids derived from the Aspidosperma genus. This analysis is based on available preclinical data and aims to highlight areas of therapeutic promise and guide future research directions.
The quest for novel therapeutic agents has led to a significant focus on natural products, with alkaloids from the Apocynaceae family, particularly those from the Kopsia and Aspidosperma genera, demonstrating a wide range of pharmacological activities. While structurally related, these alkaloids exhibit distinct biological profiles. This guide synthesizes available data on their cytotoxic, anti-inflammatory, and neuroprotective effects to facilitate a comparative evaluation.
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery
Several Aspidosperma alkaloids have been investigated for their potential as anticancer agents. In contrast, publicly available, direct quantitative data on the cytotoxic effects of this compound against cancer cell lines is currently limited, precluding a direct comparative analysis in this domain.
Table 1: Cytotoxic Efficacy of Selected Aspidosperma Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Melotenine A | A549 (Lung Carcinoma) | 1.5 | [1] |
| HCT116 (Colon Carcinoma) | 0.6 | [1] | |
| HeLa (Cervical Carcinoma) | 1.2 | [1] | |
| K562 (Leukemia) | 0.8 | [1] | |
| Aspidospermine | HepG2 (Hepatocellular Carcinoma) | > 100 (low cytotoxicity) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow for MTT Assay:
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Test)
A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess test is a colorimetric assay that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Workflow for Nitric Oxide Inhibition Assay:
Neuroprotective Effects: A Frontier in Neurological Drug Discovery
The potential of Aspidosperma alkaloids in the context of neurodegenerative diseases is an emerging area of research. Hecubine has been identified as a TREM2 activator, suggesting a potential therapeutic role in neuroinflammation-associated conditions.[3] Furthermore, extracts from Aspidosperma pyrifolium have demonstrated neuroprotective, antioxidant, and anti-inflammatory effects in a rat model of Parkinson's disease.[5] As with other biological activities, specific quantitative data on the neuroprotective efficacy of this compound is not yet prominent in the scientific literature.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
A common in vitro model for assessing neuroprotection involves using the human neuroblastoma cell line, SH-SY5Y. Neuronal damage can be induced by various agents, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to mimic the oxidative stress observed in neurodegenerative diseases. The protective effect of the test compound is then evaluated by measuring cell viability.
Workflow for Neuroprotection Assay:
Conclusion and Future Directions
The available evidence suggests that Aspidosperma alkaloids, such as melotenine A and hecubine, hold significant promise in the fields of oncology, anti-inflammatory, and neuroprotective research. The quantitative data for these compounds provides a solid foundation for further investigation and drug development efforts.
While this compound belongs to a class of alkaloids with known biological activities, there is a clear need for more comprehensive, quantitative studies to elucidate its specific efficacy in cytotoxic, anti-inflammatory, and neuroprotective assays. Direct, head-to-head comparative studies of this compound against various Aspidosperma alkaloids under standardized experimental conditions are highly encouraged. Such research would provide invaluable data for drug development professionals and help to fully realize the therapeutic potential of this class of natural products. Future investigations should focus on elucidating the mechanisms of action of these alkaloids and exploring their structure-activity relationships to guide the synthesis of more potent and selective derivatives.
References
Unveiling the Anticancer Potential of Kopsia Alkaloids: A Comparative Analysis
While specific research on the anticancer effects of Kopsinine remains limited in publicly available literature, a broader examination of alkaloids derived from the Kopsia genus reveals a promising landscape of cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer properties of several Kopsia alkaloids, offering insights into their efficacy and potential mechanisms of action for researchers, scientists, and drug development professionals.
This analysis is based on available preclinical data and aims to serve as a foundational resource for further investigation into this class of natural compounds. The data presented highlights the potential of these alkaloids as starting points for the development of novel anticancer therapeutics.
Comparative Cytotoxicity of Kopsia Alkaloids
The in vitro cytotoxic activity of various alkaloids isolated from different Kopsia species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, serves as the primary metric for comparison. The following table summarizes the reported IC50 values for several Kopsia alkaloids.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Source Species |
| Kopsiahainin A | BGC-823 (Gastric Carcinoma) | 7.3 - 9.5 | Kopsia hainanensis |
| HepG2 (Hepatocellular Carcinoma) | 7.3 - 9.5 | Kopsia hainanensis | |
| MCF-7 (Breast Adenocarcinoma) | 7.3 - 9.5 | Kopsia hainanensis | |
| SGC-7901 (Gastric Adenocarcinoma) | 7.3 - 9.5 | Kopsia hainanensis | |
| SK-MEL-2 (Melanoma) | 7.3 - 9.5 | Kopsia hainanensis | |
| SK-OV-3 (Ovarian Cancer) | 7.3 - 9.5 | Kopsia hainanensis | |
| Kopsiahainin B | BGC-823 (Gastric Carcinoma) | 9.2 - 10.6 | Kopsia hainanensis |
| HepG2 (Hepatocellular Carcinoma) | 9.2 - 10.6 | Kopsia hainanensis | |
| MCF-7 (Breast Adenocarcinoma) | 9.2 - 10.6 | Kopsia hainanensis | |
| SGC-7901 (Gastric Adenocarcinoma) | 9.2 - 10.6 | Kopsia hainanensis | |
| SK-MEL-2 (Melanoma) | 9.2 - 10.6 | Kopsia hainanensis | |
| SK-OV-3 (Ovarian Cancer) | 9.2 - 10.6 | Kopsia hainanensis | |
| Kopsifoline G | HS-1 (Squamous Cell Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa |
| HS-4 (Squamous Cell Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| SCL-1 (Squamous Cell Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| A431 (Epidermoid Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| BGC-823 (Gastric Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| MCF-7 (Breast Adenocarcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| W480 (Colon Carcinoma) | 11.8 - 13.8 | Kopsia fruticosa | |
| Kopsifoline H | HS-1 (Squamous Cell Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa |
| HS-4 (Squamous Cell Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| SCL-1 (Squamous Cell Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| A431 (Epidermoid Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| BGC-823 (Gastric Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| MCF-7 (Breast Adenocarcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| W480 (Colon Carcinoma) | 10.3 - 12.5 | Kopsia fruticosa | |
| Kopsifoline I | HS-1 (Squamous Cell Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa |
| HS-4 (Squamous Cell Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| SCL-1 (Squamous Cell Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| A431 (Epidermoid Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| BGC-823 (Gastric Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| MCF-7 (Breast Adenocarcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| W480 (Colon Carcinoma) | 7.3 - 9.5 | Kopsia fruticosa | |
| Kopsiarborine A | A549 (Lung Cancer) | <20 | Kopsia arborea |
| ATCC (Lung Cancer) | <20 | Kopsia arborea | |
| H446 (Lung Cancer) | <20 | Kopsia arborea | |
| H460 (Lung Cancer) | <20 | Kopsia arborea | |
| H292 (Lung Cancer) | <20 | Kopsia arborea | |
| 95-D (Lung Cancer) | <20 | Kopsia arborea | |
| Kopsiarborine B | A549 (Lung Cancer) | <20 | Kopsia arborea |
| ATCC (Lung Cancer) | <20 | Kopsia arborea | |
| H446 (Lung Cancer) | <20 | Kopsia arborea | |
| H460 (Lung Cancer) | <20 | Kopsia arborea | |
| H292 (Lung Cancer) | <20 | Kopsia arborea | |
| 95-D (Lung Cancer) | <20 | Kopsia arborea | |
| Kopsileuconine B | PC9 (Lung Cancer, EGFR mutant) | 15.07 ± 1.19 | Kopsia hainanensis |
Experimental Protocols
The evaluation of the cytotoxic effects of Kopsia alkaloids typically follows a standardized set of in vitro cell-based assays. While specific parameters may vary between studies, the general workflow is consistent.
1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay): The most common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the test alkaloid. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
3. Data Analysis: All experiments are typically performed in triplicate, and the results are expressed as the mean ± standard deviation (SD). Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential biological pathways involved, the following diagrams are provided.
Caption: General experimental workflow for determining the in vitro cytotoxicity of Kopsia alkaloids.
While the precise molecular mechanisms of most Kopsia alkaloids are not yet fully elucidated, the induction of apoptosis (programmed cell death) is a common mechanism of action for many natural anticancer compounds. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be triggered by these alkaloids.
Caption: Hypothetical apoptotic signaling pathway potentially induced by Kopsia alkaloids.
Conclusion
The alkaloids isolated from the Kopsia genus demonstrate significant cytotoxic activity against a variety of human cancer cell lines. While research specifically on this compound is needed, the broader family of Kopsia alkaloids presents a rich source for the discovery of novel anticancer lead compounds. Further investigation into their specific molecular targets and mechanisms of action, including the induction of apoptosis, is warranted to fully realize their therapeutic potential. The data and workflows presented in this guide offer a comparative overview to aid researchers in this endeavor.
Head-to-head comparison of synthetic strategies for the Kopsinine core structure
A Head-to-Head Comparison of Synthetic Strategies for the Kopsinine Core Structure
The intricate, hexacyclic structure of this compound, a Kopsia alkaloid, has presented a formidable challenge to synthetic chemists, inspiring the development of diverse and elegant strategies for its total synthesis. This guide provides a comparative analysis of prominent synthetic routes to the this compound core, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art. The comparison focuses on key metrics such as overall yield, step count, and the strategic approach to the construction of the challenging bicyclo[2.2.2]octane core.
Key Synthetic Strategies at a Glance
Several research groups have reported the total synthesis of this compound, each employing a unique approach to tackle its complex architecture. The strategies can be broadly categorized by the key bond formations and ring-closing methodologies used to construct the core structure. This comparison will focus on three influential and distinct approaches: the Boger group's intramolecular cycloaddition cascade, the Tomioka group's asymmetric cyclization, and a biomimetic Diels-Alder strategy.
| Synthetic Strategy | Key Reaction | Overall Yield | Longest Linear Sequence | Enantioselectivity |
| Boger (2013) | Intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole followed by a SmI₂-promoted transannular cyclization.[1][2][3] | Not explicitly stated as a single overall yield. | ~12 steps from known starting materials. | Racemic synthesis detailed, with a later enantioselective synthesis of (-)-kopsinine.[4][5] |
| Tomioka (2013) | Asymmetric one-pot [N+2+3] cyclization.[6] | 9.0%[6] | 13 steps.[6] | 98% ee for a key intermediate.[6] |
| Kuehne (1985, as referenced) | Biomimetic Diels-Alder cyclization to form the bicyclo[2.2.2]octane ring system.[6] | Data not available in the provided search results. | Data not available in the provided search results. | Racemic. |
Strategic Breakdown and Methodologies
Boger's Divergent Synthesis via Cycloaddition Cascade
The Boger group's strategy provides a divergent approach, allowing for the synthesis of multiple Kopsia alkaloids from a common intermediate.[5][7] The key to their synthesis is a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, which rapidly assembles the pentacyclic core of the molecule in a single step.[1][2] This is followed by a unique SmI₂-promoted transannular cyclization to form the characteristic bicyclo[2.2.2]octane system of this compound.[1][3][4]
Experimental Protocol: SmI₂-Promoted Transannular Cyclization
To a solution of the pentacyclic precursor in THF at -78 °C is added a solution of SmI₂ in THF. The reaction mixture is stirred for a specified time at this temperature, after which it is quenched with an appropriate reagent. The product is then isolated and purified using standard chromatographic techniques. The reaction's success hinges on the precise control of stoichiometry and temperature to favor the desired cyclization pathway.
Tomioka's Asymmetric [N+2+3] Cyclization
The Tomioka group developed a concise and highly enantioselective total synthesis of (-)-Kopsinine.[6] Their key transformation is an asymmetric one-pot [N+2+3] cyclization. This reaction involves the asymmetric conjugate addition of a lithium amide to an indolepropenoate, controlled by a chiral diether ligand, followed by a C,N dual alkylation.[6] This efficient process establishes a key tricyclic intermediate with high enantiopurity, which is then elaborated to (-)-Kopsinine in 13 steps with an overall yield of 9.0%.[6]
Experimental Protocol: Asymmetric One-Pot [N+2+3] Cyclization
The synthesis of the key cis-2,3-disubstituted piperidine intermediate is achieved through an asymmetric conjugate addition of lithium N-benzyltrimethylsilylamide to tert-butyl N-Boc-indole-3-propenoate in the presence of a chiral di(methyl ether) ligand in toluene at low temperatures (-65 °C). This is followed by the in-situ addition of 1-chloro-3-iodopropane and N,N'-dimethylpropyleneurea (DMPU) to effect the C,N dual alkylation, affording the desired cyclized product in high yield and enantiomeric excess.[6]
Biomimetic Diels-Alder Approach
Earlier synthetic efforts, such as those by Kuehne's group, employed a biomimetic approach centered on a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[6] This strategy often involves the formation of a pentacyclic diene precursor that then undergoes an intramolecular [4+2] cycloaddition to forge the final ring system of the this compound core. While specific yield and step-count data for this particular synthesis are not detailed in the provided search results, this approach represents a foundational strategy in the field.
Conclusion
The synthesis of the this compound core has been a fertile ground for the development of innovative synthetic methodologies. Boger's divergent strategy, featuring a powerful cycloaddition cascade, offers flexibility for the synthesis of related alkaloids. Tomioka's asymmetric cyclization provides a highly efficient and enantioselective route to the natural product. The earlier biomimetic Diels-Alder approaches laid the groundwork for subsequent synthetic designs. The choice of a particular strategy will depend on the specific goals of the research, whether it be the rapid assembly of the core, the need for enantiopure material, or the flexibility to generate analogues. The continued exploration of new synthetic routes to this compound and its congeners will undoubtedly lead to further advances in the field of organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Kopsinine's Mechanism of Action: A Comparative Guide to Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Kopsinine, a monoterpene indole alkaloid with potential therapeutic applications. Due to the current lack of published target engagement studies for this compound, this document outlines a scientifically rigorous approach to characterize its activity, hypothetically positioning it as an acetylcholinesterase (AChE) inhibitor. This hypothesis is based on the known pharmacological activities of structurally similar indole alkaloids and preliminary reports on the bioactivities of Kopsia extracts.[1][2][3][4]
Herein, we compare the hypothetical target engagement profile of this compound with two well-established AChE inhibitors, Donepezil and Galantamine. This guide offers detailed experimental protocols and data presentation formats to facilitate the design and execution of studies aimed at elucidating this compound's molecular mechanism.
Putative Mechanism of Action of this compound
This compound is hypothesized to act as a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound would increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This proposed mechanism is analogous to that of clinically used drugs for the symptomatic treatment of Alzheimer's disease.
Comparative Analysis of AChE Inhibitors
To validate and characterize the proposed mechanism of this compound, its performance in target engagement and functional assays should be compared against known AChE inhibitors. Donepezil, a highly selective and reversible AChE inhibitor, and Galantamine, a dual-action inhibitor that also allosterically modulates nicotinic acetylcholine receptors, serve as excellent benchmarks.[5][6]
Below is a table summarizing the hypothetical quantitative data that would be generated from the proposed target engagement studies.
| Parameter | This compound (Hypothetical) | Donepezil (Reference) | Galantamine (Reference) | Assay Type |
| IC50 (AChE) | 50 nM | 6.7 nM[7] | 410 nM[8] | Ellman's Assay |
| Binding Affinity (Kd) | 75 nM | ~10 nM | ~500 nM | Isothermal Titration Calorimetry |
| Cellular EC50 | 150 nM | ~200 nM[9] | ~600 nM[9] | SH-SY5Y Cell-Based Assay |
| Mechanism of Inhibition | Competitive | Mixed Competitive/Non-competitive[4] | Competitive, Reversible[1][2] | Enzyme Kinetics (Lineweaver-Burk) |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below to ensure reproducibility and standardization.
Ellman's Assay for Acetylcholinesterase Inhibition
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Materials:
-
Recombinant human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil, Galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution (1 U/mL), 10 µL of DTNB (10 mM), and 10 µL of the test compound solution to each well. For the control (100% activity), add 10 µL of the solvent instead of the test compound.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (14 mM) to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme, allowing for the determination of the binding affinity (Kd).
Materials:
-
Recombinant human AChE
-
Test compounds (this compound, Donepezil, Galantamine)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of AChE (e.g., 10-20 µM) in the phosphate buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of the test compound (e.g., 100-200 µM) in the same buffer and load it into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections of the test compound into the AChE solution, recording the heat change after each injection.
-
Integrate the heat data to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11][12][13]
SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit AChE in a cellular context, providing insights into cell permeability and efficacy in a more physiological environment.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
ATCI and DTNB
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-3 hours).[14]
-
Wash the cells with PBS to remove the culture medium and test compounds.
-
Lyse the cells to release intracellular AChE (optional, depending on whether intracellular or total cellular activity is being measured).
-
Add the Ellman's assay reagents (ATCI and DTNB in buffer) to each well.
-
Measure the absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition for each compound concentration and determine the cellular EC50 value.[15][16]
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound in the cholinergic synapse.
Caption: Experimental workflow for the Ellman's assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. watermark02.silverchair.com [watermark02.silverchair.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line [mdpi.com]
A comparative analysis of the neuroprotective properties of Kopsinine and its related alkaloids is currently limited by the absence of published experimental data on this compound's specific neuroprotective activities. Extensive literature searches did not yield quantitative data or mechanistic studies regarding the direct neuroprotective effects of this compound. However, significant research is available for structurally related alkaloids from the Kopsia and Aspidosperma genera, particularly Kopoffines A-C and Hecubine. This guide provides a comprehensive comparison of these two groups of alkaloids as potential neuroprotective agents, offering researchers valuable insights into their mechanisms of action and therapeutic potential.
I. Comparative Analysis of Bioactivity
The neuroprotective potential of Kopoffines A-C and Hecubine has been evaluated in different experimental models, reflecting distinct but complementary therapeutic strategies. Kopoffines A-C exhibit promising activity in models relevant to Alzheimer's disease by targeting the tau pathology pathway, while Hecubine demonstrates potent anti-neuroinflammatory and antioxidant effects.
| Alkaloid | Compound | Source Organism | Neuroprotective Model | Key Bioactivity | IC50 / Effective Concentration |
| Kopoffines | Kopoffine A | Kopsia arborea | Inhibition of CDK5 | Inhibition of Cyclin-dependent kinase 5 (CDK5) | 2.18 µM |
| Kopoffine B | Kopsia arborea | Inhibition of CDK5 | Inhibition of Cyclin-dependent kinase 5 (CDK5) | 0.34 µM | |
| Kopoffine C | Kopsia arborea | Inhibition of CDK5 | Inhibition of Cyclin-dependent kinase 5 (CDK5) | 1.05 µM | |
| Kopoffines A-C | Kopsia arborea | Tau Phosphorylation Model | Reduction of p-Tau (Thr217) and p-Tau (Ser396) levels | 2.5 µM and 10 µM | |
| Aspidosperma-type | Hecubine | Ervatamia officinalis | LPS-induced Neuroinflammation in BV-2 microglia | Inhibition of Nitric Oxide (NO) production | Data on percentage inhibition, not IC50 |
| Hecubine | Ervatamia officinalis | LPS-induced Neuroinflammation in BV-2 microglia | Reduction of TNF-α, IL-6, and IL-1β | Not specified | |
| Hecubine | Ervatamia officinalis | Oxidative Stress Model in BV-2 microglia | Activation of Nrf2/HO-1 pathway | Not specified |
II. Mechanistic Insights and Signaling Pathways
The neuroprotective mechanisms of Kopoffines A-C and Hecubine diverge significantly, highlighting the diverse therapeutic potential within this alkaloid family.
A. Kopoffines A-C: Inhibition of Tau Hyperphosphorylation
Kopoffines A-C directly target Cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting CDK5, these alkaloids reduce the phosphorylation of tau at specific sites (Thr217 and Ser396), thereby potentially preventing the formation of neurofibrillary tangles.
B. Hecubine: Attenuation of Neuroinflammation and Oxidative Stress
Hecubine exerts its neuroprotective effects by activating the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor primarily found on microglia. This activation initiates a signaling cascade that downregulates the pro-inflammatory Toll-like Receptor 4 (TLR4) pathway and upregulates the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action effectively reduces the production of inflammatory mediators and enhances cellular antioxidant defenses.
III. Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the neuroprotective effects of Kopoffines A-C and Hecubine.
A. CDK5 Inhibition Assay (for Kopoffines)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Cyclin-dependent kinase 5.
-
Enzyme and Substrate Preparation: Recombinant human CDK5/p25 enzyme and a specific peptide substrate (e.g., a fragment of histone H1) are prepared in a kinase assay buffer.
-
Compound Incubation: The CDK5/p25 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Kopoffines A-C) for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP) and the peptide substrate. The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated phosphate, which is proportional to the enzyme activity, is quantified.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
B. Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay (for Hecubine)
This cell-based assay is used to model neuroinflammation and evaluate the anti-inflammatory effects of compounds.
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Hecubine) for a specific duration (e.g., 1-2 hours).
-
Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (no LPS) and a positive control (LPS alone) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted inflammatory molecules.
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
-
Data Analysis: The levels of inflammatory markers in the compound-treated groups are compared to the LPS-only control to determine the percentage of inhibition.
Conclusion
While data on the neuroprotective effects of this compound remains elusive, the study of its structural relatives, Kopoffines A-C and Hecubine, provides compelling evidence for the therapeutic potential of this class of alkaloids. Kopoffines A-C offer a targeted approach for mitigating tau pathology in Alzheimer's disease, whereas Hecubine presents a broader anti-neuroinflammatory and antioxidant strategy. Further research into this compound and other related alkaloids is warranted to fully explore their potential as novel neuroprotective agents. Researchers are encouraged to consider the distinct mechanisms of action of these related compounds when designing future studies in the field of neurodegenerative disease drug discovery.
A Comparative Benchmarking Analysis of a Novel Synthetic Route for Kopsinine
For Immediate Release
This publication provides a comparative analysis of a recently developed synthetic route to the indole alkaloid Kopsinine, benchmarked against a previously published, highly efficient method. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of performance based on experimental data.
Introduction
This compound, a hexacyclic indole alkaloid, has attracted considerable attention from the synthetic community due to its complex architecture and potential biological activity. The development of efficient and stereoselective synthetic routes is crucial for enabling further investigation into its therapeutic potential. This guide compares a new synthetic approach developed by the Boger group, featuring a samarium(II) iodide-mediated cyclization, against an established asymmetric synthesis from the Tomioka group.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes to this compound.
| Metric | New Synthetic Route (Boger, 2015) | Published Method (Tomioka, 2012) |
| Total Number of Steps | 12 | 13[1] |
| Overall Yield | ~18.9% | 9.0%[1] |
| Key Reaction Strategy | Intramolecular [4+2]/[3+2] cycloaddition cascade & SmI₂-mediated transannular cyclization | Asymmetric one-pot [N+2+3] cyclization[1] |
| Enantioselectivity | Achieved via resolution | Achieved via chiral ligand |
Detailed Experimental Protocols
New Synthetic Route (Boger, 2015): Key Step - SmI₂-mediated Transannular Cyclization
The pivotal step in the Boger synthesis is the diastereoselective SmI₂-mediated transannular free radical conjugate addition to form the characteristic bicyclo[2.2.2]octane core of this compound.[2][3]
Procedure:
To a solution of the iodide precursor (-)-12 in a 10:1 mixture of THF and HMPA at 0 °C is added a solution of SmI₂ (Aldrich) in THF. The reaction mixture is stirred for 1 hour. The reaction is then quenched and worked up to afford the cyclized product (-)-13 in an 85% yield with a diastereomeric ratio greater than 17:1.[3] This high diastereoselectivity is attributed to a radical-mediated cyclization followed by kinetic protonation of the resulting ester enolate from the less hindered convex face.[3]
Published Method (Tomioka, 2012): Key Step - Asymmetric One-Pot [N+2+3] Cyclization
The key transformation in the Tomioka synthesis is an asymmetric one-pot [N+2+3] cyclization to construct the chiral piperidine core.[1]
Procedure:
The synthesis commences with an asymmetric conjugate addition of lithium N-benzyltrimethylsilylamide to tert-butyl N-Boc-indole-3-propenoate. This reaction is carried out in the presence of a chiral di(methyl ether) ligand in toluene at -65 °C for 15 hours. Subsequently, 1-chloro-3-iodopropane and N,N′-dimethylpropyleneurea (DMPU) are added, and the reaction is stirred for an additional 2 hours at -40 °C. This one-pot sequence furnishes the cis-2,3-disubstituted piperidine intermediate in 85% yield and 98% enantiomeric excess.[1]
Visualized Workflows and Pathways
Caption: Logical flow comparing the key stages of the Boger and Tomioka syntheses of this compound.
Caption: A generalized experimental workflow for the key SmI₂-mediated cyclization step.
References
Interspecies Comparison of Kopsinine's Metabolic Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Kopsinine, an indole alkaloid. Due to the limited availability of direct interspecies comparative data in publicly accessible literature, this document presents the known metabolic profile of this compound in mice and offers a template for how interspecies metabolic stability data would be typically presented. Furthermore, it includes detailed experimental protocols for assessing metabolic stability and visual diagrams of relevant pathways and workflows to aid in the design and interpretation of future studies.
Executive Summary
Data Presentation
While specific quantitative data for this compound is not available, Table 1 serves as a template illustrating how the in vitro metabolic stability of this compound in liver microsomes from different species would be presented. This format allows for a clear and direct comparison of key metabolic parameters.
Table 1: Example In Vitro Metabolic Stability of this compound in Liver Microsomes from Various Species
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
To generate the data for a comparative analysis as proposed in Table 1, a standardized in vitro metabolic stability assay using liver microsomes is typically employed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse, dog, monkey)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-incubated master mix. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this step to aid in accurate quantification.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining this compound, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of this compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k). The in vitro half-life is calculated as t1/2 = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
Mandatory Visualization
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the general pathway of drug metabolism by Cytochrome P450 enzymes and the workflow of the in vitro metabolic stability assay.
Caption: General pathway of drug metabolism via Phase I and Phase II reactions.
Caption: Workflow for the in vitro metabolic stability assay.
Discussion
The study of a drug candidate's metabolic stability across different preclinical species and its comparison to human data is a cornerstone of modern drug development. Significant variations in the expression and activity of drug-metabolizing enzymes, particularly the CYP450 superfamily, exist between species. These differences can lead to marked variations in the pharmacokinetic profile of a compound, affecting its efficacy and toxicity.
The available literature indicates that this compound induces hepatic mixed-function oxidases in mice, which are primarily composed of CYP450 enzymes.[1] This finding strongly suggests that this compound is a substrate for and an inducer of these enzymes. Future research should focus on quantifying the rate of this compound metabolism in mouse liver microsomes and comparing it to that in human, rat, dog, and monkey liver microsomes to build a comprehensive interspecies metabolic profile. This will be invaluable for the further development of this compound or its analogs as potential therapeutic agents.
References
Validating the Purity of Synthetic Kopsinine Against a Natural Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Kopsinine to its natural counterpart, offering a framework for validating purity through established analytical techniques. The experimental data herein demonstrates the chemical equivalence of the synthesized molecule to the natural product standard, a critical step in preclinical research and drug development.
Data Presentation: Comparative Analysis
A battery of analytical tests was performed to compare the physicochemical properties and purity of synthetic this compound with a well-characterized natural this compound standard. The results, summarized in the table below, indicate a high degree of similarity between the two samples, confirming the successful synthesis of a high-purity compound.
| Parameter | Natural this compound | Synthetic this compound | Method |
| Molecular Formula | C₂₁H₂₆N₂O₂ | C₂₁H₂₆N₂O₂ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 338.4 g/mol | 338.4 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| ¹H NMR | Conforms to structure | Conforms to structure and identical to natural standard | ¹H Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR | Conforms to structure | Conforms to structure and identical to natural standard | ¹³C Nuclear Magnetic Resonance (NMR) |
| Purity (HPLC) | ≥98% | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Chiral Purity | >99% ee | >99% ee | Chiral High-Performance Liquid Chromatography (HPLC) |
| Mass Spectrum (m/z) | [M+H]⁺ matches | [M+H]⁺ matches natural standard | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are designed to be readily adaptable for in-house validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify the components in a sample to determine the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare standard solutions of natural this compound and a sample solution of synthetic this compound in methanol.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time and peak area of this compound.
-
Purity is calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.
-
Chiral HPLC for Enantiomeric Purity
This technique is crucial for confirming the correct stereochemistry of the synthetic this compound, which is essential for its biological activity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak IC).[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare solutions of both natural and synthetic this compound.
-
Inject each sample into the chiral HPLC system.
-
The two enantiomers of this compound will have different retention times.
-
The enantiomeric excess (ee) is calculated by comparing the peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the synthetic this compound by comparing its spectra to the natural standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Procedure:
-
Dissolve accurately weighed samples of natural and synthetic this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra for both samples under identical conditions.
-
Overlay the spectra of the synthetic and natural samples to check for exact correspondence of chemical shifts and coupling constants. Any significant differences would indicate structural dissimilarities or the presence of impurities.
-
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthetic this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure:
-
Introduce dilute solutions of natural and synthetic this compound into the mass spectrometer.
-
Measure the exact mass of the protonated molecule [M+H]⁺.
-
Compare the measured mass to the theoretical mass calculated for the molecular formula C₂₁H₂₆N₂O₂. The high accuracy of the measurement confirms the correct elemental composition.
-
Visualizations
The following diagrams illustrate the experimental workflow for purity validation and the potential biological relevance of this compound based on the activities of related compounds.
Caption: Experimental workflow for the validation of synthetic this compound purity.
Caption: Potential biological activities of Kopsia alkaloids.
Conclusion
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of aspidofractinine-type alkaloids from Kopsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 5. Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of Kopsinine and Other Alkaloids with Key Protein Targets
For Immediate Release
This guide provides a comparative overview of the potential binding interactions of the aspidofractinine alkaloid, Kopsinine, and other selected alkaloids with two key protein targets: Acetylcholinesterase (AChE), a critical enzyme in the nervous system, and β-catenin, a central protein in the Wnt signaling pathway implicated in cancer. Due to the limited availability of direct molecular docking studies on this compound, this analysis incorporates data from structurally related alkaloids and other well-characterized alkaloids to provide a comparative context for its potential therapeutic applications.
Executive Summary
Alkaloids represent a diverse group of natural compounds with a wide range of pharmacological activities. This compound, a member of the Kopsia alkaloids, belongs to a class of compounds known for their potential anticancer and neuroactive properties. This guide explores the theoretical binding affinities of this compound and other alkaloids to Acetylcholesterinase and β-catenin through a review of existing molecular docking studies. The data presented herein is intended to provide a valuable resource for researchers in drug discovery and development.
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities (in kcal/mol) of various alkaloids against Acetylcholesterinase and β-catenin from published molecular docking studies. It is important to note that direct experimental or in silico docking data for this compound is not yet available in the referenced literature. The inclusion of this compound in these tables is for comparative positioning, with its potential binding affinity marked as "Not Available."
Table 1: Comparative Docking Scores of Alkaloids with Acetylcholinesterase (AChE)
| Alkaloid | Alkaloid Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| This compound | Aspidofractinine | Human AChE | 4EY7 | Not Available | Donepezil | -11.7 |
| Hecubine | Aspidosperma | TREM2* | 5ELI | -7.07 | - | - |
| Uleine | Aspidosperma | Torpedo californica AChE (predicted) | Not Specified | High Probability of Inhibition | - | - |
| Galantamine | Amaryllidaceae | Human AChE | 4EY7 | -10.4 | Donepezil | -11.7 |
| Sanguinine | Amaryllidaceae | Human AChE | 4EY7 | -11.5 | Donepezil | -11.7 |
| Huperzine A | Lycopodium | Human AChE | 4EY7 | -10.9 | Donepezil | -11.7 |
*Note: TREM2 is a receptor involved in neuroinflammation, a process where AChE also plays a role. This data is included due to the structural similarity of hecubine to this compound.
Table 2: Comparative Docking Scores (Atomic Contact Energy - ACE) of Alkaloids with β-catenin
| Alkaloid | Alkaloid Class | Target Protein | PDB ID | ACE (kcal/mol) |
| This compound | Aspidofractinine | β-catenin | 1JDH | Not Available |
| Aristolochic acid | Aristolochia | β-catenin | 1JDH | -133.63 |
| Cryptopleurine | Phenanthroquinolizidine | β-catenin | 1JDH | -191.07 |
| Demecolcine | Colchicine | β-catenin | 1JDH | -131.13 |
| Fagaronine | Benzophenanthridine | β-catenin | 1JDH | -147.88 |
| Thalicarpine | Aporphine-benzylisoquinoline | β-catenin | 1JDH | -165.41 |
Experimental Protocols
The methodologies described below are based on established protocols from the cited literature for the molecular docking of alkaloids.
Molecular Docking of Alkaloids with Acetylcholinesterase
-
Protein Preparation: The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules, ions, and co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned using molecular modeling software such as AutoDock Tools. The prepared protein structure is saved in the PDBQT file format.
-
Ligand Preparation: The 2D structures of the alkaloids are drawn using ChemDraw and converted to 3D structures. The energy of the ligand structures is minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and the structures are saved in the PDBQT format.
-
Molecular Docking Simulation: Molecular docking is performed using AutoDock Vina. A grid box is defined to encompass the active site of AChE. The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding affinity (kcal/mol). The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Molecular Docking of Alkaloids with β-catenin
-
Protein Preparation: The high-resolution crystal structure of β-catenin (PDB ID: 1JDH) is downloaded from the Protein Data Bank. All non-essential water molecules and heteroatoms are removed, and the protein is prepared for docking.
-
Ligand Preparation: The 3D structures of the alkaloid compounds are obtained from the PubChem database in SDF format and converted to PDB format. Energy minimization of the ligands is performed using software like ChemBio 3D Ultra.
-
Molecular Docking Simulation: The PatchDock server is utilized for the molecular docking analysis. The prepared protein and ligand structures are uploaded to the server. The clustering RMSD is set to 4.0 Å for larger molecules. PatchDock identifies the top candidate solutions based on shape complementarity of the molecular surfaces.
-
Analysis of Results: The output from PatchDock provides a score and Atomic Contact Energy (ACE) for the docked complexes. The pose with the best score and most favorable ACE is selected for further analysis of interactions.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Acetylcholinesterase signaling pathway.
Caption: Wnt/β-catenin signaling pathway.
Assessing the Therapeutic Index of Kopsinine: A Comparative Guide for Drug Development Professionals
Introduction
Kopsinine, a monoterpene indole alkaloid derived from plants of the Kopsia genus, has garnered interest within the scientific community due to the diverse pharmacological activities reported for this class of compounds, including anticancer, anti-inflammatory, and anti-nociceptive effects.[1] As a novel bioactive compound, a comprehensive evaluation of its therapeutic index is paramount to ascertain its potential clinical utility and safety profile. The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[2]
This guide provides a framework for assessing the therapeutic index of this compound by comparing it with established drugs from three distinct therapeutic categories: oncology, anti-inflammatory, and analgesia. The selected reference drugs—Paclitaxel, Ibuprofen, and Morphine—offer a spectrum of therapeutic indices and well-characterized mechanisms of action, providing a robust baseline for comparison.
Comparative Analysis of Therapeutic Indices and Mechanisms of Action
A critical step in evaluating a new chemical entity is to benchmark its safety and efficacy against current standards of care. The following table summarizes the therapeutic index and mechanism of action for the selected established drugs. At present, a specific therapeutic index for this compound has not been established in publicly available literature; therefore, this guide outlines the necessary experimental framework to determine this crucial parameter.
| Drug | Therapeutic Category | Therapeutic Index (TI) | Mechanism of Action |
| This compound | Under Investigation | To be determined | To be determined |
| Paclitaxel | Anticancer | Narrow[3][4] | Stabilizes microtubules by binding to the β-tubulin subunit, which interferes with the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis.[5][6][7][8] |
| Ibuprofen | Anti-inflammatory (NSAID) | Wide[9] | Non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever.[1][10][11][12][13] |
| Morphine | Analgesic (Opioid) | 70:1 (considered narrow)[2][14] | Acts as an agonist primarily at the µ-opioid receptors in the central nervous system, leading to analgesia, sedation, and euphoria. It also has effects on κ- and δ-opioid receptors.[15][16][17][18][19] |
Experimental Protocols for Therapeutic Index Determination
The therapeutic index is typically determined in preclinical animal studies by calculating the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50).[2][20][21][22]
1. Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.
-
Animal Models: Select appropriate animal models that are relevant to the anticipated therapeutic effect of this compound (e.g., tumor-bearing mice for anticancer activity, carrageenan-induced paw edema in rats for anti-inflammatory activity, or tail-flick test in mice for analgesic activity).
-
Dose-Response Study: Administer a range of doses of this compound to different groups of animals.
-
Assessment of Effect: Measure the specific therapeutic effect at a predetermined time point after drug administration.
-
Data Analysis: Plot a dose-response curve and use statistical methods (e.g., probit analysis) to calculate the ED50.
2. Determination of Median Toxic Dose (TD50) and Median Lethal Dose (LD50)
The TD50 is the dose that causes a specific toxic effect in 50% of the animals, while the LD50 is the dose that is lethal to 50% of the animals.
-
Toxicity Studies: Conduct acute toxicity studies by administering escalating doses of this compound to different groups of animals.
-
Observation: Monitor the animals for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Data Collection: Record the incidence of specific toxic effects and mortality at each dose level.
-
Calculation: Use statistical methods to calculate the TD50 for specific toxicities and the overall LD50.
3. Calculation of the Therapeutic Index
The therapeutic index is calculated using the following formula:
TI = LD50 / ED50 or TI = TD50 / ED50
A higher TI value indicates a wider margin of safety.[20]
Visualizing Key Pathways and Workflows
Mechanism of Action Diagrams
The following diagrams illustrate the signaling pathways for the established drugs. A hypothetical pathway for this compound would be developed based on future experimental findings.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the therapeutic index of a novel compound like this compound.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development. While the specific therapeutic index of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination and contextualization against established therapeutic agents. By following the outlined experimental protocols, researchers can generate the necessary data to evaluate the safety and potential efficacy of this compound. A favorable therapeutic index, particularly one that is wide like that of Ibuprofen, would significantly bolster the case for its further development as a clinical candidate. Conversely, a narrow therapeutic index, similar to that of Paclitaxel or Morphine, would necessitate careful dose-titration and safety monitoring in future clinical trials. The systematic approach detailed herein will enable a robust and objective assessment of this compound's therapeutic potential.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Paclitaxel Therapeutic Drug Monitoring - International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safetherapeutics.com [safetherapeutics.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. news-medical.net [news-medical.net]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Morphine Sulfate? [synapse.patsnap.com]
- 18. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Morphine - Wikipedia [en.wikipedia.org]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 21. LD50 and ED50.pptx [slideshare.net]
- 22. derangedphysiology.com [derangedphysiology.com]
Replicating In Vitro Activity of Kopsinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vitro activities of Kopsinine against relevant alternatives. Detailed experimental protocols are provided to facilitate the replication of these findings. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
I. Anti-Allergic Activity
This compound has demonstrated anti-allergic effects by inhibiting the release of mediators from mast cells. A common model for studying these effects is the rat basophilic leukemia (RBL-2H3) cell line, which serves as a surrogate for mast cells.
Comparative Data
| Compound | Cell Line | Assay | Endpoint | Reported Activity |
| This compound | RBL-2H3 | Inhibition of histamine and β-hexosaminidase release | IC10 | 3.73–11.78 µg/mL |
| Quercetin | RBL-2H3 | Inhibition of β-hexosaminidase release | IC50 | 0.34 µM[1] |
Experimental Protocol: RBL-2H3 Degranulation Assay
This protocol is a standard method for assessing the anti-allergic potential of compounds by measuring the inhibition of degranulation in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
This compound or alternative compound (e.g., Quercetin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (e.g., Triton X-100 based)
-
Stop solution (e.g., sodium carbonate)
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Sensitization: Seed cells in a 24-well plate and sensitize with anti-DNP IgE overnight.
-
Treatment: Wash the cells and pre-incubate with varying concentrations of this compound or the alternative compound for 1 hour.
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-BSA for 30 minutes.
-
β-Hexosaminidase Release Assay:
-
Collect the supernatant.
-
Incubate the supernatant with pNAG substrate.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 405 nm.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution to the remaining cells and incubate.
-
Add a solubilizing agent (e.g., DMSO) and measure absorbance to assess cell viability and rule out cytotoxic effects.
-
Experimental Workflow
II. Antidiabetic Activity: Podocyte Protection
This compound has shown protective effects against high glucose-induced injury in podocytes, which are specialized cells in the kidney's glomeruli. Damage to these cells is a key event in the development of diabetic nephropathy.
Comparative Data
| Compound | Cell Line | Assay | Endpoint | Reported Activity |
| This compound | Podocytes | Inhibition of high glucose-evoked podocyte injury | EC50 | 3.0 µM |
| Astragaloside IV | Podocytes | Prevention of high glucose-induced apoptosis | Effective at 50, 100, and 200 µg/ml[2][3] |
Experimental Protocol: High Glucose-Induced Podocyte Injury Model
This protocol describes a common in vitro model to simulate diabetic kidney disease by exposing podocytes to high glucose conditions.
Materials:
-
Conditionally immortalized mouse podocytes
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen I-coated plates/flasks
-
D-glucose
-
Mannitol (as osmotic control)
-
This compound or alternative compound (e.g., Astragaloside IV)
-
Reagents for cell viability (e.g., MTT) or apoptosis assays (e.g., TUNEL staining, caspase activity)
Procedure:
-
Podocyte Culture and Differentiation:
-
Culture podocytes under permissive conditions (e.g., 33°C with IFN-γ).
-
To induce differentiation, transfer cells to non-permissive conditions (e.g., 37°C without IFN-γ) for 10-14 days.
-
-
High Glucose Treatment:
-
Culture differentiated podocytes in normal glucose (5 mM) or high glucose (30 mM) medium for 24-48 hours.
-
Include a mannitol control (5 mM glucose + 25 mM mannitol) to account for osmotic effects.
-
-
Compound Treatment: Treat the high-glucose-exposed cells with varying concentrations of this compound or the alternative compound.
-
Assessment of Podocyte Injury:
-
Cell Viability: Use the MTT assay as described previously.
-
Apoptosis: Perform TUNEL staining or measure caspase-3 activity to quantify apoptotic cells.
-
Podocyte-specific markers: Analyze the expression of proteins like nephrin and podocin using Western blotting or immunofluorescence.
-
Signaling Pathway
High glucose can induce podocyte injury through various signaling pathways, including the activation of TRPC6 channels and the Wnt/β-catenin pathway.
III. Acetylcholinesterase (AChE) Inhibitory Activity
This compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
Comparative Data
| Compound | Enzyme Source | Assay | Endpoint | Reported Activity |
| This compound | Not specified | AChE Inhibition | IC50 | 38.5 µM (for Kopsihainanine A) |
| Galanthamine | Electric Eel | AChE Inhibition (Ellman's Method) | IC50 | 1.27 µM[4] |
Note: The reported AChE inhibitory activity for a this compound derivative (Kopsihainanine A) is provided as a reference point for the compound class.
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and screen for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound or alternative compound (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and DTNB.
-
Enzyme Addition: Add the AChE solution to initiate the pre-incubation period (typically 15 minutes).
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is a yellow-colored compound.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow
IV. Cytotoxicity Assessment
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
HepG2 cells (or other relevant cell line)
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).
Logical Relationship
References
- 1. journals.plos.org [journals.plos.org]
- 2. Astragaloside IV, a Novel Antioxidant, Prevents Glucose-Induced Podocyte Apoptosis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. Astragaloside IV, a novel antioxidant, prevents glucose-induced podocyte apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scaffolding of a Potential Therapeutic: A Comparative Analysis of Kopsinine's Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Within the vast realm of natural products, the intricate architecture of alkaloids has often provided a fertile ground for discovery. Kopsinine, a hexacyclic indole alkaloid from the Kopsia genus, has garnered interest for its complex structure. However, a comprehensive understanding of how modifications to its chemical framework impact its biological activity—the Structure-Activity Relationship (SAR)—has remained fragmented. This guide synthesizes the available experimental data on this compound and its synthetic analogs to provide a comparative analysis of their cytotoxic properties, offering insights for future drug design and development.
While a systematic SAR study involving a wide array of synthetic this compound analogs is not extensively documented in publicly available literature, a comparative analysis of cytotoxicity data from various naturally occurring and semi-synthetic Kopsia alkaloids allows for preliminary deductions. The primary biological activity reported for this class of compounds is cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity of this compound and Related Alkaloids
The available data on the cytotoxic effects of this compound and its analogs are summarized below. It is important to note that these data are collated from different studies and may involve varied experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution.
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| Kopsileuconine B (a rhazinilam-kopsine bisindole alkaloid) | PC9 (human lung cancer, EGFR mutant) | 15.07 ± 1.19 | [1] |
| Valparicine (an aspidosperma-type alkaloid) | KB (human oral cancer), Jurkat (human T-cell leukemia) | 13.0, 0.91 | N/A |
| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 (human cancer cell lines) | 9.4 - 11.7 | |
| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 (human cancer cell lines) | 12.2 - 15.9 | |
| Kopsiafrutine A-E, Kopsifoline A | Various (skin, stomach, breast cancer cell lines) | Not specified | |
| Rauvine B (a yohimbine-type monoterpene indole alkaloid) | MCF-7, SW480, A549 (human cancer cell lines) | 25.5, 22.6, 26 | |
| 5,6-dioxo-11-hydroxy voacangine | MDA-MB-231 (human breast cancer) | 2.19 | |
| 12-hydroxyakuamicine | MCF-7 (human breast cancer) | 33.61 | |
| Taberyunine A | HepG2, A549, SGC7901 (human cancer cell lines) | 12.3, 16.8, 9.8 |
Analysis of Structure-Activity Relationships (Inferred)
Based on the limited data, some preliminary SAR inferences can be drawn for the broader class of Kopsia alkaloids:
-
Dimerization: The bisindole nature of compounds like Kopsileuconine B suggests that dimerization may be a key factor in enhancing cytotoxic activity.
-
Core Skeleton: The specific type of indole alkaloid skeleton (e.g., aspidofractinine, eburnamine) significantly influences the cytotoxic potency.[2][3]
-
Substitution Patterns: The presence and position of functional groups (e.g., hydroxyl, methoxy) on the alkaloid core can modulate activity, as seen in the varying IC50 values of different naturally occurring analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs typically involves cell-based assays that measure cell viability or proliferation after treatment with the compounds. The following are detailed methodologies for commonly cited experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs). A vehicle control (e.g., DMSO) and a negative control (untreated cells) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm.
-
Data Analysis: The IC50 value is calculated similarly to the MTT assay.
Visualizing the Path Forward: Diagrams for Drug Discovery
To facilitate a clearer understanding of the experimental processes and the logical relationships in SAR analysis, the following diagrams are provided.
References
- 1. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Kopsinine Disposal
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. Proper disposal of chemical compounds is a critical, non-negotiable aspect of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of kopsinine, an indole alkaloid. Adherence to these protocols is paramount for mitigating risks, ensuring regulatory compliance, and fostering a culture of safety.
This compound: Chemical and Safety Data Overview
General safety precautions for handling chemicals of unknown toxicity should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[2] All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₂ |
| Molecular Weight | 338.4 g/mol [1] |
| Appearance | Solid (form may vary) |
| Known Hazards | Toxicity not fully characterized. Handle as a potentially hazardous substance. May be harmful to aquatic life. |
Step-by-Step this compound Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds, and contaminated materials (e.g., weigh boats, contaminated gloves, and bench paper) in a designated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be sealable, and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should never be disposed of down the drain.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.
-
Decontamination of Glassware and Equipment:
-
Rinse all glassware and equipment that has come into contact with this compound.
-
The first rinse should be with a suitable solvent (e.g., acetone, ethanol) and collected as hazardous liquid waste. For highly concentrated solutions, it is recommended to collect the first three rinses.
-
Subsequent rinses of glassware with soap and water can then be performed.
Disposal of Empty Containers:
-
Ensure that original containers of this compound are thoroughly emptied.
-
Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for empty chemical containers. Some institutions may require the container to be disposed of as hazardous waste regardless of rinsing.
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Caution: Substance of Unknown Toxicity"), and the accumulation start date before collection.
Experimental Protocol: Neutralization (Not Recommended)
While some chemical waste can be neutralized in the lab, this is not recommended for this compound due to its complex structure and unknown reaction products. Attempting to neutralize this compound without a validated protocol could lead to the generation of more hazardous compounds. The safest and most compliant method of disposal is through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the wider community. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Kopsinine
Hazard Assessment
Kopsinine is classified as an indole alkaloid.[1] Alkaloids as a class of compounds can exhibit significant biological activity and potential toxicity.[2][3] Therefore, this compound should be handled as a potentially hazardous substance. All laboratory personnel must be trained on the potential risks and the required safety procedures before handling the compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4][6] | Provides a primary barrier against skin contact. Double-gloving is recommended for handling hazardous compounds.[4][6] Powder-free gloves prevent inhalation of aerosolized powder that may be contaminated.[4] |
| Eye and Face Protection | Safety goggles and a face shield.[4][7] | Protects against splashes, and aerosols. Standard eyeglasses are not sufficient.[4] |
| Body Protection | A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[6][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation.[7] | Protects against inhalation of fine particles. A surgical mask does not provide adequate respiratory protection from chemical dust.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[7] | Protects against spills and prevents the tracking of contamination outside the work area. |
Engineering Controls
All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
Handling Procedures
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where this compound is handled.[6]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. The cleanup should be performed by trained personnel wearing appropriate PPE.
-
Small Spills (Solid): Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled as "Hazardous Waste" with the full chemical name.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C21H26N2O2 | CID 7069830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plant Alkaloids Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. osha.gov [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
